Product packaging for Bis-sulfone-PEG4-Tetrazine(Cat. No.:)

Bis-sulfone-PEG4-Tetrazine

Cat. No.: B15074047
M. Wt: 883.0 g/mol
InChI Key: DXHMDPDGPFQNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-sulfone-PEG4-Tetrazine is an advanced bioconjugation reagent designed for site-selective protein modification and bioorthogonal click chemistry. Its core functionality is derived from a bis-sulfone group that specifically targets cysteine sulfur atoms from a native disulfide bond . This reagent performs a bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide, for example, the interchain dis bonds of an antibody . This unique mechanism results in the covalent rebridging of the disulfide bond via a three-carbon bridge, thereby leaving the protein's structural integrity intact . This cysteine-specific approach is highly valued for generating more homogeneous conjugates compared to lysine-based methods, as cysteine is less abundant and offers greater site-selectivity . The reagent is further functionalized with a methyl-tetrazine group, which participates in rapid, bioorthogonal inverse electron-demand Diels-Alder (IEDDA) click chemistry with trans-cyclooctene (TCO) compounds . This fast and selective reaction is ideal for labeling biomolecules under mild physiological conditions. A hydrophilic PEG4 spacer links the bis-sulfone and tetrazine moieties, serving to increase solubility in aqueous media and reduce steric hindrance during conjugation events . The primary applications of this compound include the development of precisely defined Antibody-Drug Conjugates (ADCs), site-specific protein and antibody labeling for diagnostic purposes, and its use as a versatile tool in bioorthogonal labeling strategies for molecular imaging . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54N6O11S2 B15074047 Bis-sulfone-PEG4-Tetrazine

Properties

Molecular Formula

C42H54N6O11S2

Molecular Weight

883.0 g/mol

IUPAC Name

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]-N-[2-[2-[2-[2-[3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C42H54N6O11S2/c1-31-6-14-37(15-7-31)60(52,53)29-36(30-61(54,55)38-16-8-32(2)9-17-38)41(50)34-10-12-35(13-11-34)42(51)44-20-22-57-24-26-59-28-27-58-25-23-56-21-18-40(49)43-19-4-5-39-47-45-33(3)46-48-39/h6-17,36H,4-5,18-30H2,1-3H3,(H,43,49)(H,44,51)

InChI Key

DXHMDPDGPFQNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCCC4=NN=C(N=N4)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone-PEG4-Tetrazine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG4-Tetrazine is a heterobifunctional crosslinker poised to significantly advance the fields of bioconjugation and targeted therapeutics. This reagent integrates three key chemical motifs: a bis-sulfone group for the site-specific and covalent rebridging of disulfide bonds in proteins, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a tetrazine moiety for rapid and bioorthogonal "click" chemistry. This unique combination of features enables the precise and stable conjugation of molecules to proteins, particularly antibodies, for the development of next-generation antibody-drug conjugates (ADCs), advanced molecular imaging agents, and tools for studying complex biological processes. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of this compound.

Introduction

The pursuit of highly specific and stable bioconjugates is a central theme in modern drug development and chemical biology. This compound has emerged as a powerful tool to meet this demand. Its utility is rooted in a two-step conjugation strategy. The first step involves the reduction of a native disulfide bond within a target protein, typically an antibody, to yield two free thiol groups. The bis-sulfone component of the reagent then reacts with these proximal thiols to reform a stable three-carbon bridge, effectively locking the protein domains together while introducing the tetrazine payload at a specific site.[1][2] The second step leverages the principles of bioorthogonal chemistry, where the tetrazine group undergoes an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (TCO)-modified molecule.[3] This "click" reaction is exceptionally fast and specific, allowing for the efficient conjugation of a wide array of molecules, including cytotoxic drugs, fluorescent probes, or radiolabels, even in complex biological environments.[3]

Chemical Properties and Structure

This compound is a molecule meticulously designed for site-specific bioconjugation. Its structure consists of three critical components:

  • Bis-sulfone Group: This functional group is a highly reactive bis-alkylation reagent.[1] It specifically targets the two free thiol groups generated from the reduction of a disulfide bond, forming stable thioether linkages. This process re-bridges the disulfide bond, maintaining the structural integrity of the protein.[1][4]

  • PEG4 Spacer: The tetra-polyethylene glycol linker is a hydrophilic spacer that imparts several advantageous properties to the reagent and the resulting conjugate. It increases the overall solubility of the molecule in aqueous buffers, which is crucial when working with hydrophobic payloads.[4] The PEG spacer also provides spatial separation between the protein and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of the protein.

  • Tetrazine Moiety: This six-membered aromatic ring containing four nitrogen atoms is the bioorthogonal reactive handle. It participates in an extremely rapid and selective IEDDA reaction with strained alkenes, most notably trans-cyclooctene (TCO).[3] This reaction is characterized by its high efficiency under physiological conditions without the need for a catalyst.

PropertyValue
Chemical Formula C42H54N6O11S2
Molecular Weight ~883.05 g/mol
Appearance Red solid
Solubility Soluble in organic solvents such as DMSO, DMF

Mechanism of Action

The utility of this compound is based on a two-stage reaction mechanism, enabling precise control over the conjugation process.

Stage 1: Disulfide Rebridging

The initial step involves the selective reduction of accessible disulfide bonds on the target protein, such as the interchain disulfides of an antibody. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The reduction exposes two free cysteine thiol groups. The bis-sulfone group of the reagent then undergoes a sequential Michael addition and elimination reaction with these thiols, forming a stable three-carbon bridge and covalently linking the tetrazine moiety to the protein at the site of the original disulfide bond.

Antibody_Disulfide Antibody with Disulfide Bond Reduced_Antibody Reduced Antibody with Free Thiols Antibody_Disulfide->Reduced_Antibody + TCEP (Reduction) Tetrazine_Antibody Tetrazine-labeled Antibody Reduced_Antibody->Tetrazine_Antibody BisSulfone_Tetrazine This compound BisSulfone_Tetrazine->Tetrazine_Antibody Disulfide Rebridging

Disulfide Rebridging Mechanism
Stage 2: Bioorthogonal Tetrazine-TCO Ligation

The tetrazine-functionalized protein is now ready for the second stage of conjugation. The tetrazine ring reacts with a trans-cyclooctene (TCO)-modified molecule of interest via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is extremely fast and highly specific, proceeding readily at low concentrations and in complex biological media. The result is a stable covalent bond, yielding the final bioconjugate.

Tetrazine_Antibody Tetrazine-labeled Antibody Final_Conjugate Final Antibody-Drug Conjugate Tetrazine_Antibody->Final_Conjugate TCO_Payload TCO-modified Payload (e.g., Drug) TCO_Payload->Final_Conjugate Tetrazine-TCO Ligation (Click Chemistry)

Bioorthogonal Tetrazine-TCO Ligation

Quantitative Data

The efficiency of the two-stage conjugation process is supported by favorable reaction kinetics and stability.

Reaction Kinetics

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known. The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives.

ReactantsSecond-Order Rate Constant (k₂)Reference
Tetrazine and trans-cyclooctene (general)~10³ - 10⁶ M⁻¹s⁻¹[3]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene~2000 M⁻¹s⁻¹[3]
Highly reactive tetrazines and TCO>50,000 M⁻¹s⁻¹[5]
Stability

The stability of the tetrazine linker is crucial for in vivo applications. While highly reactive tetrazines can exhibit lower stability, more stable derivatives have been developed.

Compound/ConditionStability DataReference
Alkyl-substituted tetrazines in PBS (pH 7.4) at 37°CHigh stability after 14 hours[7]
Alkyl-substituted tetrazines in fetal bovine serum (FBS) at 37°C>96% remaining after 10 hours[7]
Pyridyl-substituted tetrazines in cell growth medium at 37°C~85% intact after 12 hours[8]
General tetrazine stability in vivo (mice)Variable, with some derivatives showing good stability at 30 minutes post-injection[5]

Experimental Protocols

The following is a general protocol for the site-specific conjugation of an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Materials
  • Antibody of interest (e.g., IgG1)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • TCO-modified payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-ethylmaleimide)

  • Purification system (e.g., size-exclusion chromatography)

Step 1: Antibody Reduction
  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a 1.5 to 2-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

Step 2: Conjugation with this compound
  • Dissolve this compound in an organic solvent (e.g., DMSO) to create a stock solution.

  • Add a 1.3 to 2-fold molar excess of the this compound stock solution to the reduced antibody solution.

  • Incubate at room temperature or 37°C for 1 hour.

  • (Optional) Quench any unreacted thiols by adding a molar excess of a quenching agent like N-ethylmaleimide.

Step 3: Purification of Tetrazine-Labeled Antibody
  • Purify the tetrazine-labeled antibody from excess reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[9][10]

Step 4: Bioorthogonal Ligation with TCO-Payload
  • To the purified tetrazine-labeled antibody, add a slight molar excess (e.g., 1.1 to 1.5-fold) of the TCO-modified payload.

  • Incubate at room temperature for 1-2 hours. The reaction is often complete in a shorter time due to the fast kinetics.

  • Monitor the reaction progress if necessary (e.g., by UV-Vis spectroscopy, following the disappearance of the tetrazine absorbance around 520 nm).

Step 5: Final Purification
  • Purify the final antibody-drug conjugate from any unreacted payload and other impurities using SEC or another appropriate chromatographic method.[9][10][11]

Applications

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the development of site-specific ADCs.[1] This reagent allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for a consistent therapeutic index. The stable linkage provided by the disulfide rebridging and the tetrazine-TCO ligation minimizes premature drug release in circulation.

cluster_0 ADC Development Workflow mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb mAb->Reduced_mAb + TCEP Tetrazine_mAb Tetrazine-labeled mAb Reduced_mAb->Tetrazine_mAb + this compound Purification1 Purification Tetrazine_mAb->Purification1 TCO_Drug TCO-Drug Conjugate ADC Antibody-Drug Conjugate (ADC) TCO_Drug->ADC + TCO-Drug Purification2 Final Purification ADC->Purification2 Purification1->TCO_Drug Purified Tetrazine-mAb

Workflow for ADC Development
Molecular Imaging

By conjugating imaging agents such as fluorescent dyes or radioisotopes to antibodies or other targeting proteins, this compound can be used to create highly specific probes for in vivo imaging and diagnostic applications. The bioorthogonal nature of the tetrazine ligation is particularly advantageous for pre-targeting strategies, where the labeled antibody is administered first, allowed to accumulate at the target site, and then a smaller, rapidly clearing TCO-labeled imaging agent is introduced.

Studying Signaling Pathways

This compound is not directly involved in signaling pathways but serves as a critical tool for their study. By site-specifically attaching probes to proteins involved in signaling, such as G protein-coupled receptors (GPCRs), researchers can investigate receptor dynamics, ligand binding, and conformational changes in live cells.[12][13][14] For example, a fluorescent dye can be attached to a specific extracellular loop of a GPCR to monitor its movement upon activation.[12]

cluster_1 Studying GPCR Signaling GPCR GPCR with Disulfide Bond Labeled_GPCR Fluorescently Labeled GPCR GPCR->Labeled_GPCR Labeling via This compound and TCO-Fluorophore Signaling_Cascade Downstream Signaling Labeled_GPCR->Signaling_Cascade Activation & FRET/BRET Signal Ligand Ligand Ligand->Labeled_GPCR Binding

Probing GPCR Signaling with Bioorthogonal Labeling

Conclusion

This compound is a versatile and powerful reagent for advanced bioconjugation. Its ability to facilitate site-specific, stable, and bioorthogonal conjugation makes it an invaluable tool for the development of homogeneous ADCs, sophisticated imaging agents, and novel probes for fundamental biological research. The combination of disulfide rebridging and tetrazine click chemistry provides a robust platform for creating well-defined bioconjugates with improved properties and performance. As research in targeted therapies and chemical biology continues to advance, the applications of this compound are expected to expand, further enabling the creation of next-generation biomolecular tools and therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Bis-sulfone-PEG4-Tetrazine, a trifunctional reagent increasingly utilized in bioconjugation, drug delivery, and molecular imaging. We will delve into its core functionalities, reaction kinetics, and provide detailed experimental protocols for its application.

Core Concepts: A Trifunctional Approach to Bioconjugation

This compound is a powerful tool for site-specific bioconjugation, comprised of three key functional domains:

  • Bis-sulfone Group: This moiety enables the selective and stable modification of proteins at cysteine residues. Specifically, it targets and re-bridges disulfide bonds after their mild reduction, forming a stable thioether linkage. This "disulfide rebridging" maintains the structural integrity of the protein.

  • PEG4 Linker: The tetraethylene glycol spacer enhances the solubility of the reagent in aqueous buffers, which is crucial for biological applications. It also provides spatial separation between the conjugated protein and the tetrazine group, minimizing potential steric hindrance in subsequent reactions.

  • Tetrazine Moiety: This is the bioorthogonal reactive handle of the molecule. Tetrazines, particularly methyl-tetrazines as in this reagent, participate in exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[1]

The overall mechanism of action, therefore, is a two-step process. First, the bis-sulfone group is used to conjugate the PEG4-tetrazine moiety to a protein via disulfide rebridging. Subsequently, the appended tetrazine is available to react with any TCO-functionalized molecule, enabling the precise attachment of a wide range of payloads, such as imaging agents, therapeutic drugs, or other biomolecules.

The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The cornerstone of this compound's utility is the IEDDA reaction. This bioorthogonal ligation is characterized by its extraordinary speed and specificity.[1] The reaction proceeds as follows:

  • Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile) in a [4+2] cycloaddition.

  • Nitrogen Extrusion: The initial cycloadduct is unstable and undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N2).

  • Stable Adduct Formation: The final product is a stable dihydropyridazine derivative, covalently linking the two molecules.

The reaction can be conveniently monitored by following the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to the loss of its absorbance in the 520-540 nm range.[1]

Quantitative Data: Reaction Kinetics

ReactantsSolvent SystemTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine and TCO9:1 Methanol/WaterNot Specified2000 ± 400[2][3]
Methyl-substituted tetrazine and TCO derivativesAqueous mediaNot Specified~1000[4]
Hydrogen-substituted tetrazine and TCO derivativesAqueous mediaNot Specifiedup to 30,000[4]
Various Tetrazine Scaffolds and TCOBuffered Aqueous Solution371100 - 73,000[5]
Tz-polymers with PEG4-TCOPBS (pH 7.4)37Reaction completed in < 10 seconds[6]

Note: The reaction rates are highly dependent on the specific structures of the tetrazine and TCO derivatives. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates. The PEG4 linker in this compound is not expected to significantly alter the intrinsic reactivity of the methyl-tetrazine core.

Experimental Protocols

Protocol for Disulfide Rebridging of a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing accessible disulfide bonds. Optimization will be required for each specific protein.

Materials:

  • Protein of interest with at least one disulfide bond

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-7.5

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Disulfide Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in reaction buffer).

    • Add TCEP to the protein solution to a final concentration of 1-5 molar equivalents per disulfide bond.

    • Incubate at room temperature for 1-2 hours to ensure complete reduction of the disulfide bonds.

  • Conjugation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

    • Add the this compound solution to the reduced protein solution to a final molar excess of 3-10 fold over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional): To quench any unreacted bis-sulfone reagent, add a small molar excess of a thiol-containing molecule like N-acetylcysteine and incubate for 30 minutes.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (to quantify the tetrazine concentration), SDS-PAGE (to observe the shift in molecular weight), and mass spectrometry.

Protocol for Tetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction between the tetrazine-modified protein and a TCO-containing molecule.

Materials:

  • Tetrazine-modified protein (from Protocol 4.1)

  • TCO-functionalized molecule (e.g., TCO-PEG-fluorophore, TCO-drug conjugate)

  • Reaction Buffer: PBS or other physiological buffer, pH 6.5-7.5

Procedure:

  • Reactant Preparation:

    • Dissolve the tetrazine-modified protein in the reaction buffer to a desired concentration (e.g., 1-10 µM).

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess (1.1-2 equivalents) of the TCO-reagent is typically used.

  • Ligation Reaction:

    • Add the TCO-functionalized molecule solution to the solution of the tetrazine-modified protein.

    • The reaction is typically complete within minutes to an hour at room temperature.[1] The progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like LC-MS or SDS-PAGE (if the TCO-molecule imparts a significant mass change).

  • Purification (if necessary): If unreacted TCO-molecule needs to be removed, purification can be performed using size-exclusion chromatography or other appropriate methods depending on the nature of the final conjugate.

  • Analysis: Characterize the final bioconjugate to confirm the successful ligation and purity.

Visualizations

G Mechanism of this compound Action cluster_0 Step 1: Disulfide Rebridging cluster_1 Step 2: Bioorthogonal Ligation (IEDDA) Protein_with_Disulfide Protein with Disulfide Bond Reduced_Protein Reduced Protein (Free Thiols) Protein_with_Disulfide->Reduced_Protein TCEP Reduction Tetrazine_Modified_Protein Tetrazine-Modified Protein Reduced_Protein->Tetrazine_Modified_Protein This compound This compound This compound->Tetrazine_Modified_Protein Cysteine Conjugation Final_Bioconjugate Final Bioconjugate Tetrazine_Modified_Protein->Final_Bioconjugate TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Final_Bioconjugate IEDDA Click Reaction N2 N₂ Gas Final_Bioconjugate->N2 Release

Caption: Workflow of this compound bioconjugation.

G Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Tetrazine (Diene) Cycloadduct Unstable Cycloadduct Tetrazine->Cycloadduct TCO trans-Cyclooctene (Dienophile) TCO->Cycloadduct [4+2] Cycloaddition Dihydropyridazine Stable Dihydropyridazine Adduct Cycloadduct->Dihydropyridazine Retro-Diels-Alder N2 N₂ Cycloadduct->N2 Release

Caption: The IEDDA reaction mechanism.

Stability of the Conjugate

The thioether bond formed through the bis-sulfone rebridging is highly stable under physiological conditions. Similarly, the dihydropyridazine product of the tetrazine-TCO ligation is also very stable. This ensures that the final bioconjugate remains intact, which is a critical requirement for in vivo applications such as targeted drug delivery and long-term imaging.

Conclusion

This compound is a versatile and powerful reagent that combines the selectivity of cysteine modification with the speed and specificity of bioorthogonal click chemistry. Its trifunctional design allows for the straightforward and stable conjugation of proteins with a wide variety of molecules. This technical guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this reagent in their work, paving the way for advancements in drug development, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to Bis-sulfone-PEG4-Tetrazine: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Bis-sulfone-PEG4-Tetrazine, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed information to facilitate its effective use in experimental design and application.

Core Chemical Properties

This compound is a versatile reagent that combines the specific reactivity of a bis-sulfone group towards reduced disulfide bonds with the bioorthogonal "click" chemistry of a tetrazine moiety. The inclusion of a polyethylene glycol (PEG) spacer enhances its solubility and reduces steric hindrance.[1] While often referred to as this compound, a more specific and commonly used name for this reagent is Bis-sulfone-PEG4-methyl-tetrazine .[1][2]

Physicochemical Data

A summary of the key physicochemical properties of Bis-sulfone-PEG4-methyl-tetrazine is presented in Table 1. It is important to note that some values may vary slightly between different commercial suppliers.

PropertyValueSource
Chemical Formula C42H54N6O11S2[2]
Molecular Weight 883.05 g/mol [2]
Exact Mass 882.3300[2]
Appearance To be determined (likely a solid)[2]
Purity >98% (or as per Certificate of Analysis)[2]
Solubility The PEG4 spacer is designed to increase solubility in aqueous media.[1] A related compound, Bis-sulfone-PEG4-DBCO, is soluble in DMSO, DMF, DCM, THF, and Chloroform.[3][4]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]
Stability

The stability of this compound is influenced by its two reactive moieties: the bis-sulfone group and the tetrazine ring.

  • Bis-sulfone Group: The stability of the bis-sulfone linker itself in physiological buffers is generally considered to be robust, forming a stable covalent bridge upon reaction with thiols.[5]

  • Tetrazine Moiety: The stability of the tetrazine ring is crucial for its bioorthogonal reactivity. Generally, tetrazines can be sensitive to decomposition in aqueous environments, with electron-withdrawing substituents often decreasing stability.[6][7][8][9] However, methyl-substituted tetrazines, such as the one in this reagent, exhibit high stability in aqueous media.[10] It is recommended to handle the reagent in an inert atmosphere to ensure maximum stability.[1] Some tetrazines can degrade in basic aqueous solutions.[9]

Reactivity

The dual functionality of this compound dictates its reactivity profile, enabling a two-step, site-specific conjugation strategy.

  • Bis-sulfone Reactivity with Cysteines: The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two free thiol groups of cysteine residues that result from the reduction of a disulfide bond.[11][12] This reaction reforms a stable, three-carbon bridge, effectively rebridging the original disulfide bond while incorporating the PEG-tetrazine linker.[13][14] This process is advantageous for creating homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[12][15]

  • Tetrazine Reactivity with Dienophiles (Click Chemistry): The tetrazine group participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO).[10] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[10] The reaction kinetics between methyl-tetrazines and TCO derivatives are in the range of approximately 1000 M⁻¹s⁻¹.[10]

Experimental Protocols

The use of this compound in bioconjugation, particularly for antibody labeling, typically follows a two-stage process: disulfide reduction and rebridging, followed by the bioorthogonal click reaction.

Disulfide Rebridging for Antibody Conjugation (General Protocol)

This protocol outlines the general steps for conjugating this compound to an antibody by targeting its interchain disulfide bonds.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound

  • Desalting column

  • Reaction buffers

Procedure:

  • Disulfide Reduction:

    • Treat the antibody solution with a reducing agent (e.g., DTT) to cleave the interchain disulfide bonds. The concentration of the reducing agent and incubation time will need to be optimized for the specific antibody.

    • Incubate the reaction mixture, for example, for 1 hour at room temperature.[5]

    • Remove the excess reducing agent using a desalting column to prevent interference with the subsequent alkylation step.[5]

  • Bis-sulfone Alkylation (Rebridging):

    • Immediately after the removal of the reducing agent, add the this compound reagent to the reduced antibody solution. A molar excess of the bis-sulfone reagent is typically used (e.g., 10 equivalents).[5]

    • Incubate the reaction mixture to allow for the bis-alkylation and rebridging of the disulfide bonds. This can be performed at room temperature for several hours (e.g., 12 hours).[5]

    • Purify the resulting antibody-tetrazine conjugate to remove any unreacted bis-sulfone reagent, for instance, by using cation exchange chromatography.[5]

Tetrazine-TCO Click Chemistry Ligation

Once the antibody is functionalized with the tetrazine moiety, it can be reacted with a TCO-containing molecule (e.g., a drug, a fluorescent dye, or a nanoparticle).

Materials:

  • Tetrazine-functionalized antibody

  • TCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized molecule in a compatible solvent.

    • Mix the tetrazine-functionalized antibody and the TCO-functionalized molecule in the reaction buffer. The stoichiometry will depend on the desired degree of labeling.

  • Incubation:

    • The reaction is typically very fast and can proceed at room temperature or 37°C.[16] The reaction time can range from minutes to a few hours, depending on the concentrations of the reactants.

  • Purification (if necessary):

    • Depending on the application, a purification step may be required to remove any unreacted TCO-functionalized molecule. This can be achieved using size-exclusion chromatography or other appropriate methods.

Visualizations

Experimental Workflow: Antibody Conjugation

The following diagram illustrates the two-stage experimental workflow for conjugating a payload to an antibody using this compound.

G cluster_0 Stage 1: Disulfide Rebridging cluster_1 Stage 2: Bioorthogonal Ligation A Antibody (IgG) with interchain disulfide bonds B Reduction with DTT/TCEP A->B Step 1 C Reduced Antibody with free thiol groups B->C D Addition of This compound C->D Step 2 E Tetrazine-functionalized Antibody D->E G IEDDA Click Reaction E->G F TCO-functionalized Payload (Drug, Dye, etc.) F->G H Antibody-Payload Conjugate G->H

Workflow for antibody conjugation.
Signaling Pathway Analogy: A Logical Flow

While this compound is not involved in a biological signaling pathway, its mechanism of action can be represented as a logical flow, analogous to a signaling cascade.

G Start Initiation: Disulfide Reduction Thiol_Activation Activated State: Free Thiols Start->Thiol_Activation Bis_Sulfone_Binding Recognition: Bis-sulfone Binding Thiol_Activation->Bis_Sulfone_Binding Rebridging Signal Transduction: Covalent Rebridging Bis_Sulfone_Binding->Rebridging Tetrazine_Ready Active State: Tetrazine Exposed Rebridging->Tetrazine_Ready Click_Reaction Final Response: IEDDA Ligation Tetrazine_Ready->Click_Reaction TCO_Input External Stimulus: TCO-Payload TCO_Input->Click_Reaction Final_Product Functional Output: Bioconjugate Click_Reaction->Final_Product

Logical flow of conjugation.

Safety and Handling

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place, as recommended by the supplier.

For detailed safety information, it is advisable to request an SDS from the specific supplier of the product.

Conclusion

This compound is a powerful and versatile tool for site-specific bioconjugation. Its unique combination of a cysteine-reactive bis-sulfone and a bioorthogonal tetrazine moiety allows for the creation of well-defined and homogeneous bioconjugates, particularly antibody-drug conjugates. Understanding its chemical properties, stability, and reactivity, along with following appropriate experimental protocols, is key to its successful application in research and drug development. This guide provides a foundational understanding to aid scientists in harnessing the full potential of this innovative crosslinking reagent.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the linkage of molecules to proteins, antibodies, and other biological entities is paramount for the development of advanced therapeutics and diagnostics. The choice of a chemical linker to bridge these entities is a critical design element that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) spacers have emerged as a cornerstone technology. This guide focuses specifically on the function and application of the discrete PEG4 spacer—a chain of four ethylene glycol units—a widely utilized tool in modern bioconjugation. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Functions of the PEG4 Spacer in Bioconjugation

The PEG4 spacer, a short and discrete polyethylene glycol derivative, is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : One of the most significant advantages of incorporating a PEG4 spacer is the enhancement of hydrophilicity.[1] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic. This poor water solubility can lead to aggregation and rapid clearance from circulation.[2][3] The ethylene glycol units of the PEG4 spacer are hydrophilic, which helps to increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and formulation.[2][3]

  • Reduced Immunogenicity and Enhanced Stability : The PEG component of the spacer can create a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate.[1] Furthermore, this hydration layer can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

  • Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate.[1] This can lead to improved drug exposure at the target site and a better overall therapeutic index.

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation can be crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer can significantly influence the biological properties of a bioconjugate. While extensive quantitative data directly comparing a PEG4 spacer to other lengths across various platforms is not always consolidated, studies on peptide conjugates provide valuable insights into these effects.

A study by van Dongen et al. investigated the impact of mini-PEG spacer length (n=2, 3, 4, and 6) on the properties of a 68Ga-labeled bombesin antagonist analog. The findings, summarized in the tables below, demonstrate how spacer length can modulate receptor binding affinity and in vivo biodistribution.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)[4]
n=2PEG23.1 ± 0.2
n=3PEG33.9 ± 0.3
n=4PEG45.4 ± 0.4
n=6PEG65.8 ± 0.3
Data from G.A.M.S. van Dongen, et al., Molecules 2014.[4]

Table 2: In Vivo Biodistribution in Normal Mice (1 h post-injection)

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer LengthLiver Uptake (%ID/g)[5]Kidney Uptake (%ID/g)[5]
n=2PEG20.8 ± 0.10.9 ± 0.1
n=3PEG30.6 ± 0.11.0 ± 0.1
n=4PEG41.1 ± 0.11.0 ± 0.1
n=6PEG61.1 ± 0.21.0 ± 0.1
Data from G.A.M.S. van Dongen, et al., Molecules 2014.[5]

These data illustrate that even subtle changes in the short PEG spacer length can have a measurable impact on the biological performance of a bioconjugate. While in this specific case, a slightly longer spacer resulted in a marginal decrease in binding affinity, it's important to note that the optimal spacer length is highly dependent on the specific antibody, payload, and target combination.

Detailed Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (from cysteine residues).

Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Linker

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Biotin) to a protein such as an antibody.

Materials:

  • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column for purification

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.[6]

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the conjugation buffer using a desalting column or dialysis.[6]

  • NHS-PEG4-Linker Stock Solution Preparation:

    • NHS-esters are moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS-PEG4-Linker in DMSO or DMF to a stock concentration of 10 mg/mL or as required.[6]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS-PEG4-Linker stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point.[7]

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[6] The primary amines in the quenching buffer will react with any excess NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[6]

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, using appropriate analytical techniques (e.g., UV-Vis spectroscopy if the linker has a chromophore, or a HABA assay for biotinylated linkers).

Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG4-Linker

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's cysteine residues.

Materials:

  • Protein with free sulfhydryl groups

  • Maleimide-PEG4-Linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column for purification

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[7]

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[7]

    • If a reducing agent was used, it must be removed via a desalting column prior to adding the maleimide linker.[]

  • Maleimide-PEG4-Linker Stock Solution Preparation:

    • Dissolve the Maleimide-PEG4-Linker in DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG4-Linker stock solution to the protein solution.[7]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of sulfhydryls.

  • Quenching the Reaction:

    • Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.

  • Purification:

    • Purify the conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography.[7]

  • Characterization:

    • Analyze the final conjugate to confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.

Advanced Application Workflows and Visualizations

The PEG4 spacer is a critical component in many advanced bioconjugation applications. The following diagrams, rendered in DOT language, illustrate key experimental workflows where a PEG4 spacer is employed.

Bioconjugation Experimental Workflows

The following diagrams illustrate the general workflows for the two main conjugation chemistries.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Reaction Mix and Incubate (RT, 30-60 min) Antibody->Reaction NHS_PEG4 NHS-PEG4-Linker in DMSO/DMF NHS_PEG4->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Optional Purify Purify via Desalting Column Reaction->Purify Quench->Purify Analysis Characterize Conjugate (e.g., Degree of Labeling) Purify->Analysis

Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein with Free -SH in Thiol-Free Buffer (pH 6.5-7.5) Reduce Reduce Disulfides (Optional, e.g., TCEP) Protein->Reduce Reaction Mix and Incubate (RT, 2-4 hours) Protein->Reaction If no reduction needed Purify_Reduce Remove Reducing Agent Reduce->Purify_Reduce Purify_Reduce->Reaction Maleimide_PEG4 Maleimide-PEG4-Linker in DMSO/DMF Maleimide_PEG4->Reaction Quench Quench Reaction (e.g., Cysteine) Reaction->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analysis Characterize Conjugate (e.g., Mass Spec) Purify->Analysis

Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.
Mechanism of Action: Targeted Protein Degradation using PROTACs

PEG4 linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein.[9] The PEG4 spacer connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[9]

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process PROTAC PROTAC Molecule Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Ligand Target Protein Ligand PEG4 PEG4 Spacer Target_Ligand->PEG4 E3_Ligand E3 Ligase Ligand PEG4->E3_Ligand POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation Ub-POI is targeted for Degradation Proteasome->Degradation Degrades POI Ubiquitination POI is Ubiquitinated Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Degradation Recycling PROTAC is Recycled Degradation->Recycling Releases PROTAC

Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer.

Conclusion

The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology. As the field of bioconjugation continues to advance, the rational design and implementation of linkers like the PEG4 spacer will remain a critical factor in the creation of next-generation therapeutics and diagnostics.

References

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, materials science, and drug development. Its exceptionally fast kinetics, high specificity, and bioorthogonality make it an invaluable strategy for bioconjugation, in vivo imaging, and targeted drug delivery. This guide provides a comprehensive overview of the core principles of IEDDA chemistry, detailed experimental protocols, and quantitative data to aid researchers in harnessing the full potential of this remarkable reaction.

Core Principles of IEDDA Chemistry

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The accelerated kinetics of the IEDDA reaction are attributed to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][2][3]

Key Features:

  • Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[2][3] This allows for efficient labeling and conjugation at low concentrations.

  • High Specificity and Bioorthogonality: The reaction proceeds with high selectivity, avoiding cross-reactivity with biological nucleophiles such as amines and thiols. This enables its use in complex biological environments.

  • Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases a small molecule, typically nitrogen gas when using tetrazines as the diene. This step drives the reaction to completion and renders it irreversible.[3]

  • Tunable Reactivity: The reaction rate can be tuned by modifying the electronic properties of the diene and dienophile. Electron-withdrawing groups on the diene and electron-donating groups on the dienophile generally increase the reaction rate.[2][3]

Common Reactants:

The most common dienes used in IEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient. Their reactivity can be modulated by the substituents at the 3- and 6-positions.[2]

A variety of electron-rich dienophiles are employed, with strained alkenes being particularly reactive. The ring strain in these molecules raises the energy of the HOMO, leading to faster reaction rates.[2] Common examples include:

  • trans-Cyclooctenes (TCOs)

  • Norbornenes

  • Cyclopropenes

  • Bicyclononynes (BCN)

Quantitative Data: Reaction Kinetics and Yields

The rate of an IEDDA reaction is highly dependent on the specific diene and dienophile pair, as well as the solvent. The following tables summarize representative second-order rate constants and typical reaction yields compiled from various sources. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions

DieneDienophileSolventk₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineaxial-TCOWater3.3 x 10⁵
3,6-di-(2-pyridyl)-s-tetrazineTCO9:1 Methanol/Water2000
3,6-di-(2-pyridyl)-s-tetrazineNorborneneMethanol0.26
3,6-di-(2-pyridyl)-s-tetrazine(±)-endo,exo-5-Norbornene-2,3-dicarboxylic anhydrideMethanol0.03
3,6-di-(2-pyridyl)-s-tetrazineexo,exo-5-Norbornene-2,3-dimethanolMethanol0.15
3-(p-Benzylamino)-6-methyl-s-tetrazineTCOAcetonitrile/Water8.9 x 10²
3-methyl-6-phenyl-s-tetrazineTCOAcetonitrile/Water3.1 x 10²
3,6-diphenyl-s-tetrazineNorborneneDichloromethane1.9 x 10⁻²

Data compiled from multiple sources. Conditions may vary.

Reaction Yields:

IEDDA reactions are known for their high efficiency, often proceeding to completion with high yields. In many bioconjugation applications, the reactions are considered quantitative, especially when one reactant is used in slight excess. For synthetic applications, isolated yields are typically reported to be good to excellent, often exceeding 80-90%, depending on the substrates and purification methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine diene, a strained dienophile, and a general protocol for performing and monitoring an IEDDA reaction.

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes the synthesis of a widely used, reactive tetrazine.

Materials:

  • 2-Cyanopyridine

  • Hydrazine hydrate (95%)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Sodium nitrite

  • Three-neck flask, reflux condenser, dropping funnel, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 2-cyanopyridine (8.0 g, 0.077 mol) in anhydrous ethanol (200 mL) in a three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add hydrazine hydrate (9.54 mL, 0.308 mol) to the solution with stirring.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture and collect the resulting orange solid (dihydrazide intermediate) by filtration. Wash the solid several times with cold ethanol.

  • Dissolve the collected solid in glacial acetic acid.

  • Slowly add a solution of sodium nitrite to the acetic acid solution with stirring. A purple solid (the tetrazine product) will precipitate.

  • Collect the purple solid by filtration, wash thoroughly with water and then ethanol.

  • Dry the product under vacuum.

Synthesis of axial-trans-Cyclooctenol (axial-TCO-OH)

This protocol outlines a diastereoselective synthesis of the more reactive axial isomer of TCO-OH.

Materials:

  • cis-Cyclooct-4-enone

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Prepare a solution of cis-cyclooct-4-enone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent to the cooled solution with stirring.

  • Allow the reaction to proceed for the appropriate time, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the axial and equatorial isomers. The axial isomer is typically the major product under these conditions.

General Protocol for IEDDA Reaction and Monitoring

This protocol describes a typical bioconjugation reaction between a tetrazine and a TCO-modified molecule and how to monitor its progress.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer

  • HPLC system for purification (optional)

Procedure:

  • Prepare stock solutions of the tetrazine and TCO-functionalized molecules in a suitable solvent (e.g., DMSO or DMF).

  • In a microcentrifuge tube, combine the desired amounts of the tetrazine and TCO reactants in the reaction buffer. A slight molar excess of one reactant can be used to ensure complete consumption of the other.

  • Incubate the reaction at room temperature or 37 °C. Reaction times can range from minutes to a few hours, depending on the concentrations and rate constant of the specific reactants.

  • Monitoring by UV-Vis Spectroscopy:

    • Dilute an aliquot of the reaction mixture at different time points.

    • Measure the UV-Vis spectrum. Tetrazines have a characteristic absorbance in the visible region (around 520-540 nm).

    • The progress of the reaction can be monitored by the disappearance of this absorbance.

  • Purification (if necessary):

    • The crude reaction mixture can be purified by size-exclusion chromatography to remove excess small molecule reactants from a labeled protein.

    • For small molecule products, reverse-phase HPLC is a common purification method. A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% TFA) over 30 minutes. The exact conditions will need to be optimized for the specific product.

Visualizing IEDDA Chemistry: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in IEDDA chemistry.

IEDDA_Mechanism Diene Electron-Poor Diene (e.g., Tetrazine) Cycloadduct [4+2] Cycloaddition Diene->Cycloadduct Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->Cycloadduct Intermediate Unstable Bicyclic Intermediate Cycloadduct->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Product Dihydropyridazine Product Retro_DA->Product N2 N₂ Gas Retro_DA->N2

Caption: General mechanism of the IEDDA reaction between a tetrazine and a strained alkene.

FMO_Diagram cluster_Diene Electron-Poor Diene cluster_Dienophile Electron-Rich Dienophile lumo_d LUMO homo_d HOMO lumo_p LUMO homo_p HOMO homo_p->lumo_d  Small Energy Gap  (Fast Reaction)

Caption: Frontier Molecular Orbital (FMO) interaction in an IEDDA reaction.

Bioconjugation_Workflow start Start: Biomolecule of Interest (e.g., Antibody) modify_bio Modify Biomolecule with Dienophile (e.g., TCO-NHS) start->modify_bio modified_bio TCO-Modified Biomolecule modify_bio->modified_bio iedda_reaction Perform IEDDA Reaction modified_bio->iedda_reaction prepare_label Synthesize/Obtain Tetrazine-Label Conjugate tz_label Tetrazine-Label prepare_label->tz_label tz_label->iedda_reaction purification Purification (e.g., Size-Exclusion Chromatography) iedda_reaction->purification final_product Labeled Biomolecule purification->final_product

Caption: A typical workflow for the bioconjugation of a protein using IEDDA chemistry.

Applications in Drug Development

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): IEDDA chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogeneous and potentially more effective ADCs.

  • Pretargeted Drug Delivery: In this strategy, a modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a small, drug-carrying molecule functionalized with the complementary reactant is administered. The fast kinetics of the IEDDA reaction enable rapid and specific delivery of the drug to the target site, minimizing systemic toxicity.

  • In Vivo Imaging: By conjugating imaging agents (e.g., fluorophores, PET probes) to molecules that target specific biological markers, IEDDA can be used for real-time imaging of biological processes and disease states in living organisms.

  • Drug Release Mechanisms: Cleverly designed IEDDA systems can be used to trigger the release of a drug upon reaction. This "click-to-release" strategy offers a novel approach to controlled drug delivery.

Conclusion

The inverse electron demand Diels-Alder reaction is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its exceptional kinetics, bioorthogonality, and tunable nature have established it as a cornerstone of modern bioconjugation and a promising technology for advancing drug development. This guide provides the fundamental knowledge and practical protocols to successfully implement IEDDA chemistry in a variety of research applications.

References

Bis-sulfone-PEG4-Tetrazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Bis-sulfone-PEG4-Tetrazine, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). Understanding these core physicochemical properties is paramount for its effective handling, storage, and successful application in experimental settings.

Core Concepts and Molecular Structure

This compound is a chemical linker designed for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction. Its structure comprises three key functional components:

  • Bis-sulfone Group: This moiety is reactive towards thiol groups (-SH), particularly those exposed upon the reduction of disulfide bonds in proteins, such as antibodies. This allows for site-specific conjugation.

  • PEG4 Spacer: The polyethylene glycol (PEG) chain, consisting of four ethylene glycol units, is incorporated to enhance the hydrophilicity and aqueous solubility of the molecule.[1][2] It also provides spatial separation between the conjugated biomolecule and the tetrazine reactive group.

  • Tetrazine Moiety: This nitrogen-rich heterocyclic ring is the reactive partner for strained alkenes, most notably trans-cyclooctene (TCO), in the IEDDA "click" reaction. This reaction is characterized by its extremely fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4]

Solubility Profile

The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous media.[5] PEG linkers are widely known to enhance the solubility of hydrophobic molecules in aqueous buffers.[6] For practical applications, this compound is expected to be soluble in a range of common solvents used in bioconjugation and drug development.

Table 1: Estimated Solubility of this compound

SolventSolubilityNotes
WaterSolubleThe PEG4 spacer enhances aqueous solubility.[7]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic molecules.
Dimethylformamide (DMF)SolubleAnother common organic solvent for dissolving linkers.
Dichloromethane (DCM)SolubleUseful for certain organic synthesis and purification steps.[7]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of nucleophiles. Understanding these factors is essential for proper storage and handling to ensure the integrity and reactivity of the linker.

pH Stability

Tetrazine moieties can be susceptible to degradation under harsh pH conditions. Generally, tetrazines exhibit better stability in neutral to mildly acidic conditions (pH 6-7.5).[8] Basic conditions can lead to the degradation of the tetrazine ring.[8][9] For bioconjugation reactions, maintaining a pH around 7.4 is a common practice and is generally suitable for tetrazine stability over the course of the reaction.

Thermal Stability

For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[1] Short-term storage at 0-4°C for days to weeks is also acceptable.[10] Elevated temperatures can lead to the degradation of the molecule. Some studies on related tetrazine compounds have shown slow thermal decomposition, indicating good safety for laboratory handling.[11]

Stability in Biological Media

Studies on various tetrazine derivatives have demonstrated good stability in biological media, such as cell culture medium (DMEM) containing fetal bovine serum (FBS), with a significant portion of the compound remaining intact after 24 to 48 hours.[11] This stability is crucial for in vitro and in vivo applications where the linker will be exposed to complex biological environments.

Table 2: Summary of Stability Profile and Storage Recommendations

ConditionStabilityRecommendation
pH More stable at neutral to mildly acidic pH (6.0-7.5).[8] Degrades in basic conditions.[9]Use in buffers within the recommended pH range. Avoid high pH buffers.
Temperature Stable for long-term at -20°C.[1] Stable for short-term at 0-4°C.[10]Store desiccated at -20°C for long-term storage.
Light Should be protected from light.Store in a dark container or protected from light.
Biological Media Generally good stability in serum-containing media for 24-48 hours.[11]Suitable for typical cell-based assays and in vivo studies.

Experimental Protocols

Protocol for Determining Solubility

A precise, step-by-step experimental protocol for determining the solubility of this compound is not available in the literature. However, a general protocol based on standard laboratory practices can be followed:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is highly soluble, such as DMSO.

  • Serial Dilutions: Create a series of dilutions of the stock solution in the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is an estimate of the solubility.

  • Spectrophotometric Analysis (Optional): For a more quantitative measurement, the absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm) can be measured for the clear solutions. A calibration curve can be used to determine the concentration. The point at which the absorbance deviates from linearity with increasing attempted concentration can indicate the solubility limit.

Protocol for Assessing Stability

The stability of the tetrazine moiety can be monitored by UV-Vis spectrophotometry due to its characteristic absorbance in the visible range.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the buffers of interest (e.g., PBS at different pH values).

  • Incubation: Incubate the solutions under the desired conditions (e.g., 37°C).

  • UV-Vis Measurement: At various time points, measure the absorbance of the tetrazine peak (typically between 520-540 nm).

  • Data Analysis: A decrease in the absorbance over time indicates degradation of the tetrazine ring. The percentage of remaining tetrazine can be calculated relative to the initial absorbance. The half-life of the compound under those conditions can then be determined.

Application in Bioconjugation: A Workflow Example

This compound is primarily used for the site-specific conjugation of molecules to proteins, particularly antibodies, to generate constructs like ADCs. The general workflow involves the reduction of disulfide bonds on the antibody, followed by reaction with the bis-sulfone group of the linker, and finally, the "click" reaction with a TCO-modified payload.

Bioconjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Antibody Intact Antibody (with Disulfide Bonds) Reduced_Antibody Reduced Antibody (Exposed Thiols) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Antibody_Linker Antibody-Tetrazine Conjugate Reduced_Antibody->Antibody_Linker Thiol Reaction Linker This compound Linker->Antibody_Linker TCO_Payload TCO-modified Payload (e.g., Drug) ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC Antibody_Linker->ADC IEDDA Click Reaction Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., Chromatography)

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Factors Influencing Stability and Reactivity

The interplay between stability and reactivity is a key consideration when working with tetrazine linkers. The following diagram illustrates the factors that can influence these properties.

Stability_Factors cluster_stability Factors Affecting Stability cluster_reactivity Factors Affecting Reactivity pH pH Central_Node This compound Properties pH->Central_Node High pH decreases stability Temperature Temperature Temperature->Central_Node High temp decreases stability Nucleophiles Nucleophiles Nucleophiles->Central_Node Can degrade tetrazine Light Light Exposure Light->Central_Node Can cause degradation Dienophile Dienophile (e.g., TCO strain) Solvent Solvent Polarity Concentration Reactant Concentration Central_Node->Dienophile Higher strain increases rate Central_Node->Solvent Affects reaction kinetics Central_Node->Concentration Higher conc. increases rate

Key factors influencing the stability and reactivity.

Conclusion

This compound is a versatile and powerful tool for site-specific bioconjugation. Its PEGylated structure confers favorable solubility in aqueous media, a critical feature for its application in biological systems. While the tetrazine moiety requires careful handling with respect to pH and temperature to prevent degradation, it offers excellent stability under typical bioconjugation conditions and in biological media. By understanding and controlling these parameters, researchers can effectively utilize this compound to construct well-defined and functional bioconjugates for a wide range of applications in research and drug development.

References

An In-Depth Technical Guide to Bis-sulfone-PEG4-Tetrazine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG4-Tetrazine, a trifunctional linker revolutionizing the field of bioconjugation. We will delve into its core features, the underlying chemistry of its application in protein labeling, and provide detailed experimental protocols for its use.

Introduction: A Versatile Tool for Site-Specific Bioconjugation

This compound is a powerful chemical tool designed for the site-specific modification of proteins, particularly antibodies. Its unique structure combines three key functionalities:

  • A Bis-sulfone Group: This moiety specifically targets and rebridges disulfide bonds within a protein's structure. This "disulfide rebridging" technology allows for the precise labeling of native cysteine residues that were previously part of a disulfide bond.

  • A PEG4 Spacer: A polyethylene glycol (PEG) spacer consisting of four ethylene glycol units enhances the solubility and biocompatibility of the reagent and the resulting conjugate.[1][2] PEG linkers are known to reduce aggregation and can minimize steric hindrance.[1][3]

  • A Methyl-Tetrazine Moiety: This group enables extremely fast and specific "click chemistry" reactions with strained alkenes, most notably trans-cyclooctene (TCO) derivatives.[3][4] This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is highly efficient even at low concentrations and in complex biological media.[3][5]

This combination of features makes this compound an ideal reagent for the construction of well-defined and stable antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other advanced bioconjugates.[4]

Core Features and Chemical Properties

The utility of this compound stems from its distinct chemical properties, which are summarized in the table below.

PropertyValue/DescriptionReferences
Chemical Formula C42H54N6O11S2[6]
Molecular Weight 883.05 g/mol [6]
Purity >98%[6]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[6]
Storage Conditions -20°C, dry and dark environment[4][6]
Shipping Conditions Ambient temperature[6]

The Chemistry of Protein Labeling

The protein labeling process using this compound is a two-stage process: disulfide rebridging followed by bioorthogonal ligation.

Stage 1: Disulfide Rebridging

The first step involves the selective reduction of a native disulfide bond in the target protein, typically using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes two free cysteine residues. The bis-sulfone moiety of the linker then reacts with these two thiols in a sequential manner to form a stable three-carbon bridge, effectively "rebridging" the disulfide bond with the linker.

The mechanism proceeds via a Michael addition of one of the cysteine thiols to the activated mono-sulfone, which is formed in situ. This is followed by the elimination of a sulfinate leaving group and a subsequent Michael addition of the second cysteine thiol.

Disulfide_Rebridging Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with two -SH groups Protein_SS->Protein_SH Reduction (TCEP) Rebridged_Protein Rebridged Protein (Protein-S-Linker-S-Protein) Protein_SH->Rebridged_Protein Disulfide Rebridging BisSulfone This compound BisSulfone->Rebridged_Protein

Disulfide Rebridging Workflow.
Stage 2: Bioorthogonal Ligation (Click Chemistry)

Once the protein is labeled with the tetrazine-containing linker, the tetrazine moiety is available for a highly specific and rapid reaction with a trans-cyclooctene (TCO) derivative. This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The tetrazine acts as the diene and the TCO as the dienophile. The reaction proceeds quickly under physiological conditions without the need for a catalyst and results in the formation of a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.

IEDDA_Reaction cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine_Protein Tetrazine-labeled Protein Conjugate Final Bioconjugate Tetrazine_Protein->Conjugate TCO_Molecule TCO-functionalized Molecule (e.g., Drug, Dye) TCO_Molecule->Conjugate

Bioorthogonal Ligation via IEDDA.

Quantitative Data

The efficiency and speed of the labeling process are critical for successful bioconjugation. The following table summarizes key quantitative data related to the use of this compound.

ParameterValueNotesReferences
Second-order rate constant (Bis-sulfone + Cysteine) ~0.08 M⁻¹s⁻¹This is an approximation for a similar nitrile bis-thiol reaction, as specific data for bis-sulfone is not readily available. The reaction is highly selective for bis-thiols.[7]
Typical Antibody Labeling Efficiency >95%As determined by mass spectrometry for similar disulfide rebridging technologies.[8][9]
Second-order rate constant (Methyl-tetrazine + TCO) ~1000 M⁻¹s⁻¹Methyl-substituted tetrazines offer a good balance of high stability and fast kinetics.[3]
Stability of Methyl-Tetrazine Moiety High>92% of methyl-tetrazine remains after 12 hours under physiological conditions.[10]
Stability of Rebridged Conjugate in Serum HighDisulfide-rebridged antibody conjugates are stable in serum for over 5 days.[10]

Experimental Protocols

The following protocols provide a general guideline for the labeling of an antibody with this compound and subsequent conjugation to a TCO-functionalized molecule. Optimization may be required for specific proteins and applications.

Protocol 1: Antibody Labeling with this compound

This protocol describes the reduction of antibody disulfide bonds and subsequent rebridging with the linker.

Materials:

  • Antibody of interest (e.g., IgG1)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Disulfide Bond Reduction:

    • Prepare a fresh stock solution of TCEP in the reaction buffer.

    • Add TCEP to the antibody solution to a final concentration of 1-5 mM. A molar excess of TCEP to antibody of 10-50 fold is typical.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[2]

  • Removal of Excess TCEP:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Add the this compound solution to the reduced antibody solution. A molar excess of 5-20 fold of the linker to the antibody is recommended. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the Labeled Antibody:

    • Remove the excess this compound reagent using a desalting column or size-exclusion chromatography.

    • The resulting tetrazine-labeled antibody is now ready for the bioorthogonal ligation step or for storage at -20°C or -80°C.

Protocol 2: Bioorthogonal Ligation with a TCO-functionalized Molecule

This protocol describes the "click" reaction between the tetrazine-labeled antibody and a TCO-containing molecule.

Materials:

  • Tetrazine-labeled antibody (from Protocol 1)

  • TCO-functionalized molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer: PBS or other suitable buffer at physiological pH (7.2-7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Add the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody. A slight molar excess (1.1 to 2-fold) of the TCO-molecule is often used to ensure complete reaction of the tetrazine.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate to remove any unreacted TCO-molecule using appropriate chromatography methods (e.g., size-exclusion chromatography, affinity chromatography).

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.[8][9][11]

Conclusion

This compound is a highly effective and versatile reagent for the site-specific labeling of proteins. Its ability to rebridge disulfide bonds provides a robust method for introducing a tetrazine moiety for subsequent bioorthogonal ligation. The fast kinetics and high specificity of the tetrazine-TCO reaction, coupled with the beneficial properties of the PEG spacer, make this linker an invaluable tool for the development of next-generation protein therapeutics and diagnostics. The provided protocols offer a starting point for researchers to implement this powerful technology in their own work.

References

Methodological & Application

Application Notes and Protocols: Bis-sulfone-PEG4-Tetrazine Bioconjugation for Site-Specific Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted imaging agents. The ability to attach a payload to a specific site on an antibody ensures homogeneity of the final product, predictable stoichiometry, and preservation of the antibody's antigen-binding affinity. The Bis-sulfone-PEG4-Tetrazine linker offers a powerful solution for site-specific modification of antibodies by targeting native disulfide bonds.

This linker utilizes bis-sulfone chemistry to re-bridge the cysteine residues of a reduced interchain disulfide bond, providing a stable and structurally intact conjugate.[1][2] The integrated PEG4 spacer enhances aqueous solubility and reduces steric hindrance.[3] The terminal tetrazine moiety enables a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a trans-cyclooctene (TCO)-modified payload.[4][5][6][7][8][9] This two-step approach allows for the modular and precise construction of well-defined antibody bioconjugates.

These application notes provide a detailed protocol for the bioconjugation of antibodies using a this compound linker, followed by the ligation of a TCO-containing molecule.

Principle of the Reaction

The bioconjugation process involves two key stages:

  • Antibody Modification: The antibody's interchain disulfide bonds are first gently reduced to yield free thiol groups. The this compound reagent then reacts with the two thiol groups, re-bridging the disulfide bond and covalently attaching the PEG4-Tetrazine linker to the antibody in a site-specific manner.[1][2]

  • Bioorthogonal Ligation: The tetrazine-modified antibody is then reacted with a TCO-functionalized molecule (e.g., a drug, a fluorescent dye, or a nanoparticle). The IEDDA reaction between the tetrazine and TCO is extremely fast and proceeds under mild, physiological conditions, forming a stable covalent bond and completing the bioconjugation.[4][5][10]

Experimental Workflow

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Bioorthogonal Ligation Ab Intact Antibody (IgG) Reducing_Agent Add Reducing Agent (e.g., TCEP) Ab->Reducing_Agent Incubate Reduced_Ab Reduced Antibody (Free Thiols) Linker This compound Reduced_Ab->Linker Reducing_Agent->Reduced_Ab Tz_Ab Tetrazine-Modified Antibody Linker->Tz_Ab Incubate (Disulfide Re-bridging) TCO_Payload TCO-Modified Payload Tz_Ab->TCO_Payload Final_Conjugate Final Antibody Bioconjugate TCO_Payload->Final_Conjugate IEDDA Click Reaction

Caption: Experimental workflow for this compound antibody bioconjugation.

Materials and Reagents

  • Antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • TCO-modified payload

  • Reducing agent (e.g., TCEP·HCl)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-acetylcysteine)

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Experimental Protocols

Protocol 1: Antibody Reduction
  • Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP·HCl in water).

  • Add the reducing agent to the antibody solution to a final molar excess of 10-20 fold over the antibody.

  • Incubate the reaction at 37°C for 60-90 minutes with gentle mixing.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: Conjugation with this compound
  • Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

  • Add the linker stock solution to the reduced and desalted antibody solution to achieve a final molar excess of 5-15 fold of linker over the antibody. The final concentration of DMSO in the reaction should be kept below 10% (v/v).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • (Optional) The reaction can be quenched by adding a 5-fold molar excess of N-acetylcysteine relative to the linker and incubating for 15 minutes.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Characterize the resulting tetrazine-modified antibody by UV-Vis spectroscopy (to determine the degree of labeling by measuring the tetrazine absorbance at ~520 nm), SDS-PAGE, and/or mass spectrometry.

Protocol 3: Ligation with TCO-Modified Payload
  • Prepare a stock solution of the TCO-modified payload in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Add the TCO-payload to the purified tetrazine-modified antibody solution. A molar excess of 1.5 to 5-fold of the TCO-payload over the antibody is recommended.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[10]

  • Purify the final antibody bioconjugate to remove the excess TCO-payload and any unreacted starting materials. Size exclusion chromatography (SEC) is a commonly used method for this purification step.

  • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Data Presentation

ParameterTypical Value/RangeAnalytical Method
Antibody Concentration1-10 mg/mLUV-Vis (A280)
Reducing Agent (TCEP) Molar Excess10-20x-
This compound Molar Excess5-15x-
Degree of Labeling (Tetrazine/Ab)1-2UV-Vis, Mass Spectrometry
TCO-Payload Molar Excess1.5-5x-
Final Drug-to-Antibody Ratio (DAR)~2 or ~4Mass Spectrometry, SEC-HPLC
Conjugation Efficiency>90%SEC-HPLC, SDS-PAGE
Reaction Time (Ligation)1-2 hoursVisual, UV-Vis
Reaction TemperatureRoom Temperature-
pH7.4-

Logical Relationship of IEDDA Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine Tetrazine (on Antibody) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine->IEDDA TCO Trans-cyclooctene (TCO) (on Payload) TCO->IEDDA Conjugate Stable Dihydropyridazine Linkage (Antibody-Payload Conjugate) IEDDA->Conjugate N2 Nitrogen Gas (N2) (Byproduct) IEDDA->N2

Caption: The IEDDA reaction between Tetrazine and TCO.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Tetrazine) Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Hydrolysis or degradation of the bis-sulfone linker.Prepare linker stock solution fresh in anhydrous DMSO.
Re-oxidation of thiols before linker addition.Proceed to the conjugation step immediately after desalting the reduced antibody.
Low Ligation Efficiency (TCO) Inactive TCO-payload.TCO can isomerize to the less reactive cis-cyclooctene; use fresh or properly stored TCO reagents.[1]
Insufficient incubation time or reactant concentration.Increase incubation time or the molar excess of the TCO-payload.
Antibody Aggregation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 10% (v/v).
pH of the reaction buffer is not optimal.Ensure the reaction buffer is at a physiological pH (e.g., 7.4).
Antibody instability after reduction.Optimize reduction conditions (lower temperature, shorter time).

Conclusion

The this compound linker provides a robust and efficient method for the site-specific conjugation of payloads to antibodies. By targeting native disulfide bonds, this technology yields homogenous and well-defined bioconjugates. The subsequent bioorthogonal IEDDA click reaction with TCO-modified molecules offers high efficiency and specificity under mild conditions. This protocol provides a comprehensive guide for researchers in the fields of drug development and molecular imaging to produce next-generation antibody-based therapeutics and diagnostics.

References

Application Notes and Protocols for Site-Specific Protein Labeling with Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in basic research, diagnostics, and the development of protein-based therapeutics such as antibody-drug conjugates (ADCs). The ability to attach a molecule of interest to a specific site on a protein ensures homogeneity, preserves protein function, and allows for precise control over the stoichiometry of the conjugate. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a premier bioorthogonal "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity in biological systems.[1][2][3][4][5] This application note describes the use of Bis-sulfone-PEG4-Tetrazine for the site-specific labeling of proteins, particularly those containing disulfide bonds, such as antibodies.

The this compound reagent is a heterobifunctional linker designed for a two-step labeling strategy. The bis-sulfone moiety targets and re-bridges reduced disulfide bonds, creating a stable, covalent linkage. This approach is particularly advantageous for antibodies (e.g., IgG) where the reduction of interchain disulfides provides a convenient and specific site for conjugation. The polyethylene glycol (PEG4) spacer enhances solubility and reduces potential steric hindrance. The tetrazine group serves as a bioorthogonal handle for the rapid and specific attachment of a TCO-modified molecule of interest via the IEDDA reaction.[6][7]

This methodology allows for the production of well-defined protein conjugates with a controlled drug-to-antibody ratio (DAR), which is crucial for the efficacy and safety of ADCs. The exceptional reaction rates of the tetrazine-TCO ligation, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, permit efficient labeling at low concentrations, minimizing off-target reactions and preserving the integrity of the protein.[3][8][9][10]

Chemical Reaction Pathway

The overall labeling strategy involves two key chemical transformations: disulfide re-bridging with the bis-sulfone reagent and the subsequent bioorthogonal IEDDA ligation.

cluster_0 Step 1: Disulfide Re-bridging cluster_1 Step 2: Bioorthogonal Ligation (IEDDA) Protein_Disulfide Protein with Disulfide Bond (e.g., Antibody) Reduced_Protein Reduced Protein with Free Thiols Protein_Disulfide->Reduced_Protein Reduction (e.g., TCEP, DTT) Labeled_Protein_Tetrazine Tetrazine-Labeled Protein Reduced_Protein->Labeled_Protein_Tetrazine Re-bridging Bis_sulfone_Tetrazine This compound Bis_sulfone_Tetrazine->Labeled_Protein_Tetrazine Final_Conjugate Site-Specifically Labeled Protein Conjugate Labeled_Protein_Tetrazine->Final_Conjugate TCO_Molecule TCO-Modified Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate

Caption: Two-step protein labeling workflow.

Quantitative Data

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and TCO derivatives. The table below summarizes typical second-order rate constants for various tetrazine-TCO pairs, highlighting the rapid nature of this bioorthogonal reaction.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000[10]
Methyl-substituted tetrazineTCO~1000[3]
Hydrogen-substituted tetrazineTCOup to 30,000[3]
3,6-dipyridyl-s-tetrazined-TCO~366,000[9]
TetrazinesTCOup to 1,000,000[8]

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody with this compound

This protocol describes the labeling of a human IgG1 antibody.

Materials:

  • Human IgG1 antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the IgG1 antibody in PBS at a concentration of 5-10 mg/mL.

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP in water.

    • Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Disulfide Re-bridging and Tetrazine Installation:

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Tetrazine-Labeled Antibody:

    • Remove the excess unreacted bis-sulfone reagent and TCEP using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the purified tetrazine-labeled antibody using a protein concentration assay (e.g., BCA assay).

  • Characterization (Optional):

    • Confirm the successful labeling and determine the tetrazine-to-antibody ratio (TAR) using UV-Vis spectroscopy (measuring the absorbance of the tetrazine at ~520-540 nm) and/or mass spectrometry.

Protocol 2: IEDDA Ligation of a TCO-Modified Fluorophore to a Tetrazine-Labeled Antibody

This protocol describes the conjugation of a trans-cyclooctene (TCO)-modified fluorescent dye to the tetrazine-labeled antibody prepared in Protocol 1.

Materials:

  • Tetrazine-labeled antibody (from Protocol 1)

  • TCO-PEG-Fluorophore (e.g., TCO-PEG4-FITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Preparation of TCO-Fluorophore:

    • Prepare a 1-5 mM stock solution of the TCO-PEG-Fluorophore in DMSO.

  • IEDDA Reaction:

    • To the solution of the tetrazine-labeled antibody in PBS, add a 1.5-3 fold molar excess of the TCO-PEG-Fluorophore solution.

    • The reaction is typically complete within minutes to an hour at room temperature.[11] The progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

    • Incubate for 1 hour at room temperature with gentle agitation to ensure complete reaction.

  • Purification of the Final Antibody-Fluorophore Conjugate:

    • Remove the excess unreacted TCO-PEG-Fluorophore using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Confirm the final conjugate formation and purity using SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.

    • Determine the final drug-to-antibody ratio (DAR) or fluorophore-to-antibody ratio using UV-Vis spectroscopy.

Experimental Workflow Diagram

Start Start: IgG1 Antibody Reduction 1. Reduce Disulfide Bonds (TCEP) Start->Reduction Add_Bis_sulfone 2. Add this compound Reduction->Add_Bis_sulfone Incubate_Rebridge 3. Incubate for Re-bridging Add_Bis_sulfone->Incubate_Rebridge Purify_Tetrazine_Ab 4. Purify Tetrazine-Labeled Ab (Desalting Column) Incubate_Rebridge->Purify_Tetrazine_Ab Add_TCO_Molecule 5. Add TCO-Modified Molecule Purify_Tetrazine_Ab->Add_TCO_Molecule Incubate_IEDDA 6. Incubate for IEDDA Reaction Add_TCO_Molecule->Incubate_IEDDA Purify_Final_Conjugate 7. Purify Final Conjugate (Desalting Column) Incubate_IEDDA->Purify_Final_Conjugate End End: Site-Specifically Labeled Antibody Purify_Final_Conjugate->End

Caption: Detailed experimental workflow.

Application in a Signaling Pathway Context: Targeted Inhibition of a Cell Surface Receptor

Site-specific antibody-drug conjugates created using this method can be used to target and inhibit cell surface receptors involved in disease signaling pathways, for example, in cancer therapy.

cluster_cell Target Cell Receptor Cell Surface Receptor (e.g., HER2) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Internalization Internalization Receptor->Internalization Proliferation Cell Proliferation and Survival Signaling_Cascade->Proliferation ADC Antibody-Drug Conjugate (this compound linked) ADC->Receptor Binding Drug_Release Drug Release Internalization->Drug_Release Inhibition Inhibition of Signaling Drug_Release->Inhibition Inhibition->Signaling_Cascade

Caption: ADC targeting a cell receptor.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific labeling of proteins, particularly antibodies. The disulfide re-bridging strategy ensures the generation of homogenous conjugates with a defined stoichiometry, while the tetrazine-TCO IEDDA ligation offers unparalleled speed and specificity for the attachment of a wide range of molecules. This technology is a valuable tool for researchers and drug developers in the creation of next-generation protein therapeutics and research reagents.

References

Application Notes and Protocols for Bis-sulfone-PEG4-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental conditions and protocols for utilizing Bis-sulfone-PEG4-Tetrazine in bioconjugation reactions. This reagent is a powerful tool for the site-specific labeling of proteins and antibodies, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction

This compound is a hetero-bifunctional linker designed for the selective conjugation to cysteine residues. It features two key reactive groups:

  • Bis-sulfone: This group targets and reacts with the two free thiols of a reduced disulfide bond, effectively re-bridging the disulfide with a stable covalent linkage. This approach is particularly useful for maintaining the structural integrity of antibodies after conjugation.

  • Tetrazine: This moiety enables rapid and specific "click" chemistry with a trans-cyclooctene (TCO) functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction is characterized by its high speed and selectivity, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and can reduce the immunogenicity of the resulting conjugate.

Reaction Mechanism & Workflow

The overall process involves a two-step approach: first, the selective reduction of a disulfide bond on the target protein to expose two free cysteine thiols. Second, the addition of the this compound reagent, which re-bridges the disulfide bond and introduces a tetrazine moiety for subsequent ligation.

G cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Disulfide Re-bridging & Tetrazine Installation cluster_step3 Step 3: Bioorthogonal Ligation (Click Chemistry) Antibody_S-S Antibody with Disulfide Bond Antibody_SH_SH Reduced Antibody with Free Thiols Antibody_S-S->Antibody_SH_SH Reduction Reducing_Agent Reducing Agent (e.g., TCEP, DTT) Reducing_Agent->Antibody_S-S Tetrazine_Antibody Tetrazine-labeled Antibody Antibody_SH_SH->Tetrazine_Antibody Conjugation Bis_sulfone_Tetrazine This compound Bis_sulfone_Tetrazine->Antibody_SH_SH ADC Antibody-Drug Conjugate (ADC) Tetrazine_Antibody->ADC IEDDA Reaction TCO_Payload TCO-functionalized Payload (e.g., Drug) TCO_Payload->Tetrazine_Antibody

Figure 1: Experimental workflow for ADC construction.

The core of the tetrazine ligation is the IEDDA reaction, which proceeds through a [4+2] cycloaddition followed by the irreversible loss of nitrogen gas.

reaction_mechanism Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct Irreversible Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Release

Figure 2: IEDDA reaction mechanism.

Experimental Conditions: Data Summary

The following tables summarize key experimental parameters for tetrazine-based bioconjugation reactions. While specific data for this compound is limited, the provided values for various substituted tetrazines offer a strong starting point for experimental design.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation

The reactivity of the tetrazine is highly dependent on its substituents. Electron-withdrawing groups generally increase the reaction rate.

Tetrazine Substituent(s)DienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Citation(s)
3,6-di(pyridin-2-yl)TCOMeOH2522,000 ± 2000[2]
3,6-diphenylTCO9:1 MeOH/H₂ORT2000 ± 400[1]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)BCNMeOHRT125[3]
3,6-diphenylBCNMeOHRT3.6[3]
Various Tz-polymersPEG4-TCOPBS (pH 7.4)37Up to 3.3 x 10⁶[4]

TCO: trans-cyclooctene; BCN: bicyclononyne; RT: Room Temperature

Table 2: Stability of Substituted Tetrazines in Aqueous Buffer

The stability of the tetrazine moiety is crucial for applications requiring long incubation times. Electron-donating groups tend to increase stability.

Tetrazine Substituent(s)BufferTemperature (°C)Incubation Time (h)% RemainingCitation(s)
3,6-di(pyridin-2-yl)1:9 DMSO/PBS (pH 7.4)3712~15-40[5][6]
3-phenyl1:9 DMSO/PBS (pH 7.4)3712>75[5][6]
3,6-diphenylPBS or cell lysate3724Stable[7]
3,6-di(pyridin-2-yl)PBS37675[7]
3,6-di(pyridin-2-yl)Cell lysate37643[7]
Table 3: Recommended Reaction Parameters for Tetrazine-Thiol Reactions

The reaction of thiol-reactive tetrazines is pH-dependent.

ParameterRecommended RangeNotesCitation(s)
pH 6.5 - 7.4Higher pH increases reaction rate, but pH > 8.5 can lead to tetrazine decomposition.[8][9]
Temperature Room Temperature to 45°CIncreased temperature can improve conversion.[9]
Reactant Ratio 1:1 to 1:10 (Thiol:Tetrazine)An excess of the thiol-reactive tetrazine can drive the reaction to completion. For disulfide re-bridging, a 10-fold molar excess of the bis-sulfone reagent is often used.[9][10]
Solvent Aqueous buffers (e.g., PBS) with a co-solvent (e.g., ACN, DMSO)The use of a co-solvent can improve the solubility of the reagents.[8]

Experimental Protocols

Protocol for Antibody Disulfide Re-bridging with this compound

This protocol outlines the general steps for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Desalting columns or other protein purification system (e.g., SEC, IEX)

  • DMSO or DMF (for dissolving the tetrazine reagent)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Disulfide Reduction:

    • Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at room temperature or 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column, buffer exchanging the antibody back into the reaction buffer.

  • Conjugation with this compound:

    • Immediately after removing the reducing agent, add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1 to 12 hours. The optimal incubation time should be determined empirically.[10]

  • Quenching (Optional):

    • To stop the reaction, add a small molar excess of a quenching reagent like N-acetylcysteine.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by purifying the antibody conjugate. This can be achieved using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or desalting columns.[10]

  • Characterization:

    • Characterize the resulting tetrazine-labeled antibody using methods such as SDS-PAGE, mass spectrometry (to confirm the mass of the conjugate), and UV-Vis spectroscopy (to determine the degree of labeling by measuring the tetrazine absorbance around 520-540 nm).

Protocol for Tetrazine-TCO Ligation (Click Chemistry)

This protocol describes the reaction of the tetrazine-labeled antibody with a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled antibody (from protocol 4.1)

  • TCO-functionalized molecule (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).

    • Prepare the tetrazine-labeled antibody in the reaction buffer.

  • Ligation Reaction:

    • Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-functionalized molecule to the tetrazine-labeled antibody solution.

    • The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[11]

    • The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in absorbance at ~520-540 nm.

  • Purification:

    • Purify the final antibody conjugate to remove any unreacted TCO-molecule and other impurities using an appropriate chromatography method (e.g., SEC).

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete disulfide reduction.Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh.
Re-oxidation of thiols before conjugation.Perform the conjugation step immediately after removing the reducing agent. De-gas buffers to minimize oxygen.
Hydrolysis or degradation of the bis-sulfone or tetrazine reagent.Prepare fresh solutions of the reagent. Store the reagent under dry, inert conditions.
Antibody Aggregation Use of excessive organic co-solvent.Minimize the amount of organic solvent used to dissolve the tetrazine reagent.
Unfavorable buffer conditions.Screen different pH values and buffer compositions.
Non-specific Labeling Reaction with other nucleophilic residues.Ensure the pH is maintained within the optimal range (6.5-7.4) to favor thiol reactivity.

Conclusion

This compound offers a robust and efficient method for the site-specific labeling of proteins and antibodies. The disulfide re-bridging strategy helps to maintain the native structure of the biomolecule, while the tetrazine-TCO ligation provides a rapid and bioorthogonal method for attaching a payload of interest. By carefully controlling the experimental conditions, researchers can generate well-defined and homogeneous bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Bis-sulfone-PEG4-Tetrazine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Tetrazine is a hetero-bifunctional linker designed for two-step, site-specific labeling of proteins in live cells. This reagent combines the cysteine-reactivity of a bis-sulfone group with the bioorthogonal click chemistry of a tetrazine moiety. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

This technology enables the precise attachment of a tetrazine "handle" to a protein of interest via its cysteine residues. Subsequently, a fluorescent probe conjugated to a strained dienophile, such as trans-cyclooctene (TCO), can be introduced. The tetrazine and TCO undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, leading to fluorescent labeling of the target protein. This fluorogenic reaction often results in a significant increase in fluorescence upon ligation, providing a high signal-to-noise ratio, making it ideal for live-cell imaging applications.[1][2][3]

Principle of the Two-Step Labeling Strategy

The labeling strategy involves two key bioorthogonal reactions:

  • Cysteine-Specific Bioconjugation: The bis-sulfone group reacts with free cysteine residues on the target protein. This reaction is highly selective for thiols, forming a stable covalent bond. This step effectively installs a tetrazine moiety onto the protein.

  • Tetrazine-TCO Ligation: The tetrazine-modified protein is then incubated with a TCO-conjugated fluorophore. The tetrazine and TCO undergo a rapid "click" reaction, resulting in the fluorescent labeling of the protein of interest. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes.[4]

Key Features and Advantages

  • Site-Specific Labeling: Targets cysteine residues for precise labeling.

  • Bioorthogonality: The tetrazine-TCO ligation is highly specific and does not cross-react with other functional groups in the cellular environment.[4]

  • Fluorogenic Nature: Many tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon reaction with a dienophile, leading to a "turn-on" of the fluorescent signal and a high signal-to-noise ratio.[1][2][3]

  • Rapid Kinetics: The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.

  • Enhanced Solubility: The PEG4 spacer improves the water solubility of the reagent.

Quantitative Data

Reaction Kinetics
ReactionSecond-Order Rate Constant (k₂)Notes
Heteroaromatic Sulfone with CysteineUp to 1651 M⁻¹s⁻¹The reaction rate is highly dependent on the specific heteroaromatic sulfone structure and the presence of electron-withdrawing groups.
Tetrazine with trans-Cyclooctene (TCO)Up to 3.3 x 10⁶ M⁻¹s⁻¹This extremely fast reaction rate allows for efficient labeling even at low concentrations of labeling reagents, which is crucial for minimizing cellular toxicity.
Fluorescence Enhancement of Tetrazine-Dye Conjugates
Tetrazine-Dye ConjugateFold Fluorescence Increase (Turn-on Ratio)Notes
Me-Tet-ATTO488≥ 6-foldThe turn-on ratio is a measure of the increase in fluorescence intensity upon reaction with a dienophile. Higher ratios indicate lower background fluorescence.[2]
Me-Tet-ATTO655≥ 6-fold
Me-Tet-ATTO680≥ 6-fold
Shorter Wavelength Dyes15 to 40-foldDyes such as ATTO425, ATTO465, and ATTO488 can exhibit very high turn-on ratios due to efficient fluorescence resonance energy transfer (FRET) based quenching by the tetrazine.[2]

Experimental Protocols

Protocol 1: Two-Step Labeling of a Target Protein in Live Cells

This protocol describes the general workflow for labeling a cysteine-containing protein of interest in live cells using this compound and a TCO-conjugated fluorophore.

G cluster_prep Cell Preparation cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Click Reaction cluster_imaging Imaging cell_culture Culture cells to optimal confluency wash1 Wash cells with PBS cell_culture->wash1 add_reagent Incubate with this compound wash1->add_reagent wash2 Wash to remove excess reagent add_reagent->wash2 add_fluorophore Incubate with TCO-Fluorophore wash2->add_fluorophore wash3 Wash to remove unbound fluorophore add_fluorophore->wash3 image_cells Live cell imaging via fluorescence microscopy wash3->image_cells

Fig. 1: Experimental workflow for two-step live cell imaging.

Materials:

  • This compound

  • TCO-conjugated fluorophore (e.g., TCO-Alexa Fluor 488)

  • Mammalian cell line expressing the cysteine-containing protein of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Step 1: Cysteine Labeling with this compound a. Prepare a stock solution of this compound in anhydrous DMSO. b. On the day of the experiment, wash the cells once with pre-warmed PBS. c. Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 10-100 µM. d. Remove the PBS and add the labeling medium to the cells. e. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration may need to be determined empirically for each cell line and protein. f. After incubation, remove the labeling medium and wash the cells three times with pre-warmed complete culture medium to remove any unreacted reagent.

  • Step 2: Tetrazine-TCO Click Reaction a. Prepare a stock solution of the TCO-conjugated fluorophore in DMSO. b. Dilute the TCO-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. c. Add the TCO-fluorophore solution to the cells. d. Incubate for 15-30 minutes at 37°C. e. Remove the labeling medium and wash the cells twice with pre-warmed live-cell imaging medium.

  • Live Cell Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber. Use the appropriate filter set for the chosen fluorophore.

Protocol 2: Cell Viability Assay

It is crucial to assess the potential cytotoxicity of the labeling reagents and the overall labeling process.

Materials:

  • Cells labeled according to Protocol 1

  • Unlabeled control cells

  • Cell viability assay kit (e.g., based on resazurin reduction or calcein-AM/propidium iodide staining)

  • Plate reader or fluorescence microscope

Procedure:

  • Prepare a multi-well plate with labeled cells, unlabeled control cells, and cells treated with only one of the labeling reagents.

  • Follow the manufacturer's instructions for the chosen cell viability assay kit.

  • Measure the viability of the cells using a plate reader or by fluorescence microscopy.

  • Compare the viability of the labeled cells to the unlabeled control cells to determine any cytotoxic effects.

Application Example: Tracking Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[5] Its signaling is tightly regulated, in part, by its internalization and trafficking. The this compound labeling strategy can be employed to study the dynamics of EGFR on the cell surface and its subsequent internalization upon ligand binding.

EGFR Signaling Pathway Overview

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2_SOS Grb2-SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Fig. 2: Simplified EGFR signaling pathway.

By labeling an engineered EGFR containing an accessible cysteine residue, researchers can visualize the receptor's localization at the plasma membrane in living cells. Upon stimulation with EGF, the internalization and trafficking of the fluorescently labeled EGFR can be monitored in real-time, providing insights into the dynamics of receptor-mediated endocytosis and its role in signal attenuation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Inefficient cysteine labelingOptimize the concentration and incubation time of this compound. Ensure the target cysteine is accessible.
Inefficient click reactionIncrease the concentration or incubation time of the TCO-fluorophore. Confirm the reactivity of the tetrazine and TCO reagents.
Low protein expressionVerify the expression level of the target protein.
High background fluorescence Incomplete removal of unbound reagentsIncrease the number and duration of washing steps after each labeling step.
Non-specific binding of the fluorophoreInclude a control where cells are only incubated with the TCO-fluorophore. Consider using a different fluorophore or blocking non-specific binding sites.
Cell death or morphological changes Cytotoxicity of the labeling reagentsPerform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. Reduce incubation times. Confirm the purity of the reagents. Perform a cell viability assay (Protocol 2).

Conclusion

This compound is a powerful tool for the site-specific fluorescent labeling of proteins in live cells. The combination of cysteine-specific conjugation and bioorthogonal tetrazine-TCO ligation offers high specificity, rapid kinetics, and the potential for fluorogenic labeling with a high signal-to-noise ratio. These application notes provide a framework for utilizing this reagent to study protein dynamics and function in their native cellular environment. As with any labeling technique, optimization of the protocol for the specific protein and cell line of interest is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Labeling Cysteine-Engineered Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the specific labeling of cysteine-engineered proteins. The methodologies outlined are essential for a variety of applications, including fluorescence spectroscopy, protein-protein interaction studies, and the development of antibody-drug conjugates.

Introduction

Site-specific labeling of proteins is a powerful tool in biochemical and pharmaceutical research. Cysteine is an ideal target for such modifications due to the unique reactivity of its thiol group and its relatively low abundance in proteins.[1][2][3] By engineering a cysteine residue at a specific site, researchers can attach a variety of probes, including fluorophores, biotin, or therapeutic agents, with high precision. This document details the most common method for cysteine labeling, which utilizes thiol-reactive reagents such as maleimides and iodoacetamides.[4][5]

Principle of Cysteine Labeling

The most prevalent method for labeling cysteine residues involves the reaction of the thiol group with an electrophilic moiety on the labeling reagent. Maleimides are highly selective for thiols and react to form a stable thioether bond.[2][6][7] Iodoacetamides also react specifically with thiols under controlled pH conditions.[4] The success of the labeling reaction depends on several factors, including the accessibility of the cysteine residue, the maintenance of a reducing environment to prevent disulfide bond formation, and the removal of excess labeling reagent after the reaction.[1][2]

Quantitative Data Summary

The efficiency of cysteine labeling can vary depending on the protein, the specific labeling reagent, and the reaction conditions. The following table summarizes typical quantitative data reported in the literature.

ParameterTypical ValueReference
Coupling Efficiency70-90%[1][2]
Specificity>95%[1][2]
Protein RecoveryVariable-
Labeling Stoichiometry~1:1 (label:protein)[8]

Experimental Protocols

Materials
  • Cysteine-engineered protein of interest

  • Thiol-reactive labeling reagent (e.g., maleimide- or iodoacetamide-conjugated fluorophore)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2][6]

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[6][7][9]

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette[9]

  • Organic solvent (if needed for dissolving the labeling reagent): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

Protocol 1: Standard Maleimide-Based Labeling

This protocol is a general procedure for labeling a cysteine-engineered protein with a maleimide-containing probe.

  • Protein Preparation and Reduction:

    • Dissolve the purified cysteine-engineered protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[6]

    • To ensure the cysteine residue is in its reduced, reactive state, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[6][7] TCEP is often preferred as it does not contain a thiol group and therefore does not compete with the protein for the labeling reagent.[2] If using DTT, it must be removed prior to adding the labeling reagent.

    • Incubate the protein solution at room temperature for 20-60 minutes.[6]

  • Labeling Reaction:

    • Dissolve the maleimide-labeling reagent in a minimal amount of DMSO or DMF.[6][7]

    • Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[6][9] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. This will react with any excess maleimide reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.[9]

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).

    • Determine the concentration of the attached label by measuring its absorbance at the appropriate wavelength.

    • Calculate the degree of labeling (moles of label per mole of protein).

Protocol 2: Cysteine Metal Protection and Labeling (CyMPL)

For proteins with multiple cysteine residues where only one specific cysteine is desired for labeling, the CyMPL method can be employed.[10][11] This technique involves protecting the target cysteine with a metal ion while other cysteines are blocked.

  • Protein Engineering:

    • Engineer a minimal metal-binding site around the target cysteine by introducing nearby histidine or other cysteine residues.[10]

  • Protection of the Target Cysteine:

    • Incubate the protein with a group 12 metal ion, such as Cd²⁺ or Zn²⁺, to selectively protect the engineered metal-binding site.[10][11]

  • Blocking of Background Cysteines:

    • Add a non-fluorescent, thiol-reactive blocking agent, such as N-ethylmaleimide (NEM), to covalently modify all unprotected, accessible cysteine residues.[10][11]

  • Deprotection and Labeling:

    • Remove the metal ion by chelation with EDTA.[11]

    • The now-exposed target cysteine can be specifically labeled with the desired thiol-reactive probe as described in Protocol 1.[11]

Visualizations

Experimental Workflow for Cysteine Labeling

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification Protein Cysteine-Engineered Protein Reduce Reduction of Cysteine (TCEP/DTT) Protein->Reduce Label Add Thiol-Reactive Probe (e.g., Maleimide-Fluorophore) Reduce->Label Incubate Incubate (RT or 4°C) Label->Incubate Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for the specific labeling of a cysteine-engineered protein.

Signaling Pathway Example: Kinase Cascade Activation

Labeled proteins are often used to study signaling pathways. For instance, a fluorescently labeled kinase can be used to monitor its translocation or interaction with other proteins upon pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (Fluorescently Labeled) Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Phosphorylation Gene Target Gene TF->Gene Transcription Activation Ligand Extracellular Ligand Ligand->Receptor Binding

Caption: A generic kinase signaling cascade leading to gene transcription.

References

Application Notes and Protocols for Bis-sulfone-PEG4-Tetrazine in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Tetrazine is a powerful bioconjugation reagent designed for the selective labeling of cysteine residues in proteins. This reagent features a bis-sulfone group that specifically and efficiently reacts with the two thiol groups of a reduced disulfide bond, forming a stable three-carbon bridge. The incorporated polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. The tetrazine moiety enables an extremely fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-tagged molecule. This "click chemistry" reaction is characterized by its high specificity and biocompatibility, making it an ideal tool for various applications in proteomics research, including protein labeling, pull-down assays, and the study of protein-protein interactions and signaling pathways.

Key Features and Applications

  • Cysteine-Specific Labeling: The bis-sulfone group provides high selectivity for cysteine residues that were formerly part of a disulfide bond, allowing for site-specific protein modification.

  • Bioorthogonal Chemistry: The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes.[1]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the reagent and the resulting protein conjugate in aqueous buffers.

  • Versatile Applications:

    • Protein Labeling: For fluorescent imaging or affinity purification.

    • Proteomics Workflows: Enrichment of specific proteins or protein complexes for mass spectrometry analysis.

    • Signaling Pathway Analysis: Probing the role of specific cysteine-containing proteins in cellular signaling.

    • Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of payloads to antibodies.

Quantitative Data

While specific quantitative data for the labeling efficiency of this compound is not extensively published in a comparative tabular format, the efficiency of tetrazine-TCO ligations is generally very high. The reaction kinetics are exceptionally fast, with rate constants reported to be in the range of 1 x 10^6 M⁻¹s⁻¹.[1] For antibody labeling, the use of a molar excess of the tetrazine reagent typically results in high conjugation efficiency.

The following table provides a general comparison of cysteine-reactive chemistries to highlight the advantages of the bis-sulfone approach.

FeatureBis-sulfoneMaleimideIodoacetamide
Specificity Reduced disulfide bonds (two cysteines)Free thiols (single cysteine)Free thiols (single cysteine)
Reaction Michael AdditionMichael AdditionNucleophilic Substitution
Stability of Conjugate HighProne to retro-Michael addition and hydrolysisHigh
Side Reactions MinimalCan react with other nucleophiles (e.g., lysine) at high pHCan react with other nucleophiles at high pH

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the general procedure for labeling a purified protein containing a disulfide bond with this compound.

Materials:

  • Purified protein with at least one disulfide bond

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Disulfide Bond Reduction:

    • Add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 1-2 hours.

  • Labeling Reaction:

    • Immediately after reduction, add a 10-20 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF if necessary) to the reduced protein solution.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a 100-fold molar excess of a quenching reagent like N-acetylcysteine and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Confirm labeling efficiency using techniques such as SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (if the tetrazine has a characteristic absorbance), or mass spectrometry.

Protocol 2: Click Chemistry Reaction with a TCO-Containing Molecule

This protocol outlines the subsequent click chemistry reaction between the tetrazine-labeled protein and a TCO-functionalized molecule (e.g., a fluorescent dye, biotin, or another protein).

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Reaction Setup:

    • In the Reaction Buffer, mix the tetrazine-labeled protein with the TCO-functionalized molecule.

    • A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is recommended to ensure complete reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (if necessary): If the TCO-reagent is small, excess reagent can be removed using a desalting column or dialysis. For protein-protein conjugations, purification may be performed using size-exclusion chromatography.

  • Analysis: The resulting conjugate can be analyzed by SDS-PAGE, fluorescence imaging (if a fluorescent dye was used), or other relevant downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow for Cysteine-Specific Proteomics

The following diagram illustrates a typical workflow for identifying and quantifying cysteine-labeled peptides using this compound in a proteomics experiment.

G cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction from Cells/Tissues reduction Disulfide Bond Reduction (e.g., TCEP) protein_extraction->reduction labeling Labeling with This compound reduction->labeling click_reaction Reaction with TCO-Biotin labeling->click_reaction streptavidin_enrichment Streptavidin Affinity Purification click_reaction->streptavidin_enrichment on_bead_digestion On-Bead Digestion (e.g., Trypsin) streptavidin_enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis (Peptide ID & Quantification) lc_ms->data_analysis G ligand_node EGF receptor_node EGFR ligand_node->receptor_node protein_x_node Protein X (Cys-labeled) receptor_node->protein_x_node Recruitment/ Activation downstream_node1 SOS1 protein_x_node->downstream_node1 Modulation downstream_node2 RAS downstream_node1->downstream_node2 downstream_node3 RAF downstream_node2->downstream_node3 downstream_node4 MEK downstream_node3->downstream_node4 downstream_node5 ERK downstream_node4->downstream_node5 cellular_response_node Cellular Response (Proliferation, Survival) downstream_node5->cellular_response_node

References

Application Notes and Protocols for Disulfide Rebridging with Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide rebridging has emerged as a pivotal technology in bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). This technique allows for the site-specific modification of native antibodies by targeting the interchain disulfide bonds, leading to homogeneous and stable conjugates with a defined drug-to-antibody ratio (DAR). The use of Bis-sulfone-PEG4-Tetrazine as a rebridging linker offers a distinct advantage by installing a bioorthogonal tetrazine handle. This enables a subsequent, rapid, and highly selective "click" reaction with a trans-cyclooctene (TCO)-modified payload, providing a modular and efficient approach to ADC construction.

These application notes provide a detailed, step-by-step guide to performing disulfide rebridging on a model IgG1 antibody using this compound, followed by a bioorthogonal conjugation reaction.

Principle of the Method

The disulfide rebridging process using this compound involves a two-step procedure:

  • Reduction of Interchain Disulfide Bonds: The process begins with the selective reduction of the antibody's interchain disulfide bonds to yield free thiol groups. This is typically achieved using a mild reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Bis-Alkylation with this compound: The reduced antibody is then reacted with the this compound reagent. The bis-sulfone moieties act as bis-alkylating agents, reacting with the pair of thiols from a reduced disulfide to form a stable three-carbon bridge.[1] This reaction re-forms a covalent linkage between the antibody chains while simultaneously incorporating a PEG4-Tetrazine linker.

The incorporated tetrazine group can then be utilized for a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a TCO-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent for radiolabeling).

Experimental Protocols

Materials and Equipment
  • Antibody: IgG1 monoclonal antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL.

  • Rebridging Reagent: this compound (lyophilized powder).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) solution (e.g., 10 mM in water).

  • Reaction Buffer: Borate buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0).

  • Quenching Solution: N-acetylcysteine solution (e.g., 100 mM in water).

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns (e.g., 40 kDa MWCO).

  • TCO-Payload: Trans-cyclooctene functionalized molecule for click chemistry.

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol 1: Disulfide Rebridging of IgG1 with this compound

This protocol outlines the rebridging of an IgG1 antibody to introduce the tetrazine functionality.

1. Antibody Preparation:

  • If necessary, perform a buffer exchange of the antibody solution into the Reaction Buffer.

  • Adjust the antibody concentration to 5 mg/mL using the Reaction Buffer.

2. Reduction of Interchain Disulfides:

  • Add a 10-fold molar excess of TCEP-HCl solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

3. Removal of Excess Reducing Agent:

  • Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent the reaction of TCEP with the bis-sulfone reagent.

4. Rebridging Reaction:

  • Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

  • Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.

  • Incubate the reaction at room temperature for 2 hours with gentle agitation.

5. Quenching of the Reaction:

  • To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.

  • Incubate for 15 minutes at room temperature.

6. Purification of the Tetrazine-Modified Antibody:

  • Purify the resulting tetrazine-modified antibody from excess reagents and byproducts using a desalting column or SEC.

  • The purified antibody-tetrazine conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Bioorthogonal Conjugation with a TCO-Payload

This protocol describes the "click" reaction between the tetrazine-modified antibody and a TCO-functionalized payload.

1. Preparation of Reactants:

  • Determine the concentration of the purified tetrazine-modified antibody using UV-Vis spectrophotometry (A280).

  • Prepare a stock solution of the TCO-payload in a suitable solvent (e.g., DMSO).

2. Click Chemistry Reaction:

  • Add a 3 to 5-fold molar excess of the TCO-payload solution to the tetrazine-modified antibody.

  • Incubate the reaction mixture at room temperature for 1 hour. The reaction is typically very fast and can often be monitored for completion in a shorter timeframe.

3. Purification of the Final Conjugate:

  • Purify the final antibody-payload conjugate to remove any unreacted payload and byproducts using SEC.

Characterization of Conjugates

Thorough characterization of the intermediates and the final conjugate is essential to ensure the success of the rebridging and conjugation reactions.

  • SDS-PAGE Analysis: Non-reducing SDS-PAGE can be used to confirm the rebridging of the antibody heavy and light chains.[2] The rebridged antibody should migrate as a single band at approximately 150 kDa, similar to the intact, unmodified antibody. In contrast, the reduced, non-rebridged antibody will show separate bands for the heavy (~50 kDa) and light (~25 kDa) chains.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the mass of the modified antibody and to determine the drug-to-antibody ratio (DAR).[3] Deconvolution of the mass spectrum of the final conjugate will show peaks corresponding to the antibody with different numbers of attached payloads, allowing for the calculation of the average DAR.

  • UV-Vis Spectroscopy: If the payload has a distinct absorbance, UV-Vis spectroscopy can be used to estimate the DAR by comparing the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a useful technique to assess the homogeneity of the ADC product. Different DAR species will have different hydrophobicities and will therefore elute at different times.[3]

Quantitative Data Summary

The following table provides representative data for the disulfide rebridging of Trastuzumab with a bis-sulfone linker-payload, demonstrating the high efficiency and homogeneity achievable with this method.

ParameterValueMethod of AnalysisReference
Average DAR 3.8Hydrophobic Interaction Chromatography (HIC)[4]
DAR 4 Species 78%Hydrophobic Interaction Chromatography (HIC)[4]
Unconjugated Antibody < 1%Hydrophobic Interaction Chromatography (HIC)[4]
Rebridging Efficiency >95%SDS-PAGE (non-reducing)[4]
Serum Stability No decrease in DAR after 120h in human serumHIC[4][5]

Note: The data presented is illustrative and based on published results for similar bis-sulfone rebridging reagents. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for disulfide rebridging and bioorthogonal conjugation.

Signaling Pathway Analogy: Modular ADC Assembly

The two-step conjugation process can be conceptualized as a modular assembly pathway, where the antibody is first "activated" with a bioorthogonal handle, which then serves as a specific docking site for the payload.

modular_assembly Antibody Native Antibody Activated_Ab Tetrazine-Activated Antibody Antibody->Activated_Ab Disulfide Rebridging ADC Homogeneous ADC Activated_Ab->ADC Bioorthogonal Click Chemistry Payload TCO-Functionalized Payload Payload->ADC

Caption: Modular assembly of an ADC via disulfide rebridging and click chemistry.

References

Application Notes and Protocols for Creating Stable Thioether Linkages with Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Tetrazine is a versatile heterobifunctional linker designed for the site-specific modification of biomolecules, particularly antibodies and proteins. This reagent facilitates the creation of stable thioether linkages by re-bridging reduced disulfide bonds, offering a robust method for developing antibody-drug conjugates (ADCs), imaging agents, and other bioconjugates. The molecule incorporates three key features: a bis-sulfone group for covalent reaction with two cysteine thiols, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a tetrazine moiety for bioorthogonal click chemistry with strained dienophiles like trans-cyclooctene (TCO).[1] This application note provides detailed protocols for the use of this compound, data on the stability of the resulting thioether linkages, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Key Features and Applications

Key Features:

  • Site-Specific Conjugation: The bis-sulfone group specifically targets the two cysteine residues of a reduced disulfide bond, ensuring a homogenous conjugation profile.[1]

  • Stable Thioether Linkage: The resulting three-carbon bridge forms a stable thioether bond, minimizing drug deconjugation in vivo.[2][3]

  • Enhanced Solubility: The integrated PEG4 spacer improves the solubility and pharmacokinetic properties of the resulting bioconjugate.

  • Bioorthogonal Reactivity: The tetrazine group allows for a highly efficient and selective secondary conjugation step via click chemistry.[1]

Applications:

  • Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs with defined drug-to-antibody ratios (DARs) and improved stability.

  • Protein Labeling: Site-specific labeling of proteins with imaging agents (e.g., fluorophores) or other molecules for research applications.

  • Surface Immobilization: Attachment of proteins to surfaces for diagnostic assays or purification purposes.

Data Presentation

The stability of the thioether linkage is a critical attribute for the efficacy and safety of bioconjugates. The following table summarizes representative data on the stability of a thioether-linked antibody-drug conjugate in human plasma over time, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS).

Time (days)Percentage of Intact ADC Remaining in Human Plasma at 37°C
0100%
198%
395%
791%

This data is representative of the high stability expected from thioether linkages formed via disulfide re-bridging. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of an Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0

  • Desalting columns (e.g., PD-10)

Procedure:

  • Prepare the Antibody: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0.

  • Prepare TCEP Solution: Immediately before use, prepare a 10 mM solution of TCEP in the same phosphate buffer.

  • Reduction Reaction: Add a 10-fold molar excess of the TCEP solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal incubation time may need to be determined empirically for each specific antibody.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the phosphate buffer.

  • Quantify Free Thiols (Optional): The number of free thiol groups can be quantified using Ellman's reagent to confirm the extent of reduction.

Protocol 2: Conjugation of Reduced Antibody with this compound

This protocol details the conjugation of the reduced antibody with the bis-sulfone linker to form a stable thioether bridge.

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess this compound reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: The resulting antibody-tetrazine conjugate can be characterized by SDS-PAGE, SEC, and LC-MS to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.[4][5][6][7][8]

Protocol 3: Bioorthogonal Click Reaction with a TCO-Containing Molecule

This protocol describes the secondary conjugation of the tetrazine-functionalized antibody with a trans-cyclooctene (TCO)-containing molecule (e.g., a cytotoxic drug, a fluorescent dye).

Materials:

  • Antibody-tetrazine conjugate from Protocol 2

  • TCO-functionalized molecule of interest

  • PBS, pH 7.4

Procedure:

  • Prepare TCO-Molecule Solution: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a desired stock concentration.

  • Click Reaction: Add a 1.5 to 3-fold molar excess of the TCO-molecule solution to the antibody-tetrazine conjugate.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour. The reaction is typically very fast and proceeds to completion within this timeframe.

  • Purification: Purify the final bioconjugate to remove any unreacted TCO-molecule and solvent using SEC or dialysis.

  • Final Characterization: Characterize the final product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, LC-MS, SDS-PAGE) to confirm the final DAR and purity.

Mandatory Visualizations

G cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Thioether Linkage Formation cluster_click Step 3: Bioorthogonal Click Reaction Antibody Antibody with Disulfide Bonds TCEP TCEP (Reducing Agent) Antibody->TCEP + Reduced_Antibody Reduced Antibody with Free Thiols TCEP->Reduced_Antibody Incubation (37°C, 1-2h) Bis_sulfone This compound Reduced_Antibody->Bis_sulfone + Conjugated_Antibody Antibody-Tetrazine Conjugate Bis_sulfone->Conjugated_Antibody Incubation (RT, 2-4h) TCO_Molecule TCO-functionalized Payload/Dye Conjugated_Antibody->TCO_Molecule + Final_Conjugate Final Bioconjugate (e.g., ADC) TCO_Molecule->Final_Conjugate Incubation (RT, 1h) G cluster_binding 1. Binding cluster_internalization 2. Internalization cluster_release 3. Payload Release cluster_action 4. Mechanism of Action ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor on Tumor Cell ADC->HER2 Binds to ADC_HER2_Complex ADC-HER2 Complex Endosome Endosome ADC_HER2_Complex->Endosome Internalized into Lysosome Lysosome Endosome->Lysosome Fuses with Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Induces Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

Application Notes and Protocols: Bis-sulfone-PEG4-Tetrazine for Site-Specific Surface Immobilization of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and oriented immobilization of proteins onto surfaces is a critical technique in various fields, including diagnostics, drug discovery, and biomaterials. The use of Bis-sulfone-PEG4-Tetrazine offers a robust method for the site-specific covalent attachment of proteins to surfaces, ensuring high activity and uniform orientation. This linker molecule leverages two key chemistries: the bis-sulfone group for selective re-bridging of native disulfide bonds in proteins and a tetrazine moiety for highly efficient and bioorthogonal "click" chemistry with a trans-cyclooctene (TCO) functionalized surface. The polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.

This document provides detailed protocols for the modification of proteins with this compound and their subsequent immobilization onto TCO-activated surfaces. It also includes quantitative data on the efficiency of this method and its application in studying cellular signaling pathways.

Principle of the Method

The immobilization strategy involves a two-step process:

  • Protein Modification: A protein containing a disulfide bond is first treated with a reducing agent to yield two free thiol groups. The this compound then reacts with these thiols, re-forming a stable thioether bridge and introducing a tetrazine moiety at a specific site on the protein.[1]

  • Surface Immobilization: The tetrazine-modified protein is then introduced to a surface functionalized with trans-cyclooctene (TCO). The tetrazine and TCO groups undergo a rapid and specific inverse electron-demand Diels-Alder cycloaddition, forming a stable covalent bond and immobilizing the protein with a defined orientation.[2][3]

Data Presentation

Table 1: Comparison of Ligation Chemistries for Immobilized Carbonic Anhydrase (CA) Activity
Ligation ChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)Retained Solution-Phase Activity (%)Reference
Azide-DBCO~10⁻¹27 ± 4[4]
Thiol-Maleimide~10²46 ± 6[4]
Tetrazine-sTCO ~10⁶ 77 ± 3 [4]

This data highlights the superior performance of the fast tetrazine-sTCO ligation in preserving enzyme activity upon immobilization.[4]

Table 2: Quantitative Analysis of PARP1 Enrichment Efficiency Using Different Click Chemistries
Click ChemistryEnrichment Efficiency (%)
iEDDA (Tetrazine-TCO) 100
SPAAC45
CuAAC9

This table demonstrates the high reaction yield and efficiency of the inverse electron demand Diels-Alder (iEDDA) reaction, characteristic of tetrazine-TCO ligation, for target protein enrichment.[5]

Experimental Protocols

Protocol 1: Site-Specific Modification of a Protein with this compound

This protocol describes the steps to label a protein containing a disulfide bond with this compound.

Materials:

  • Protein of interest with an accessible disulfide bond (e.g., an antibody Fab fragment)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.

  • Disulfide Bond Reduction: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 1 hour at room temperature to reduce the disulfide bond.

  • Preparation of Labeling Reagent: Immediately before use, dissolve the this compound in an anhydrous water-miscible solvent such as DMSO or DMF to a final concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the reduced protein solution. Incubate for 1-2 hours at room temperature.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting spin column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for tetrazine, around 520 nm) and mass spectrometry.

Protocol 2: Functionalization of a Surface with TCO

This protocol outlines the functionalization of an amine-reactive surface (e.g., aminosilane-coated glass slide or microplate) with a TCO-NHS ester.

Materials:

  • Amine-reactive surface

  • TCO-PEG-NHS ester

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Surface Activation: Add the TCO-NHS ester solution to the amine-reactive surface. Ensure the entire surface is covered.

  • Incubation: Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing: Wash the surface thoroughly with the washing buffer (3 x 5 minutes) to remove any unreacted TCO-NHS ester.

  • Blocking: Block any remaining reactive sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.

  • Final Wash: Wash the surface again with PBST (3 x 5 minutes) and then with deionized water. The surface is now ready for protein immobilization.

Protocol 3: Immobilization of Tetrazine-Modified Protein onto a TCO-Functionalized Surface

This protocol describes the final step of immobilizing the labeled protein onto the prepared surface.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized surface (from Protocol 2)

  • Immobilization Buffer: PBS, pH 7.4

Procedure:

  • Prepare Protein Solution: Dilute the tetrazine-modified protein in the immobilization buffer to the desired concentration (e.g., 10-100 µg/mL).

  • Immobilization Reaction: Add the protein solution to the TCO-functionalized surface.

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.

  • Washing: Wash the surface extensively with PBST (3 x 5 minutes) to remove any non-covalently bound protein.

  • Storage: The protein-immobilized surface can be stored in a suitable buffer at 4°C for short-term storage or dried for long-term storage, depending on the protein's stability.

  • Verification of Immobilization: The amount and activity of the immobilized protein can be quantified using various techniques such as immunoassays (e.g., ELISA), fluorescence imaging (if the protein is fluorescently tagged), or surface plasmon resonance (SPR).

Visualizations

Experimental Workflow

experimental_workflow cluster_protein_modification Protein Modification cluster_surface_functionalization Surface Functionalization cluster_immobilization Immobilization protein Protein with Disulfide Bond tcep TCEP (Reducing Agent) protein->tcep Reduction reduced_protein Reduced Protein (Free Thiols) tcep->reduced_protein bis_sulfone This compound reduced_protein->bis_sulfone Labeling labeled_protein Tetrazine-Modified Protein bis_sulfone->labeled_protein tco_surface TCO-Functionalized Surface labeled_protein->tco_surface Click Chemistry (Immobilization) labeled_protein->tco_surface surface Amine-Reactive Surface tco_nhs TCO-PEG-NHS Ester surface->tco_nhs Activation tco_nhs->tco_surface immobilized_protein Immobilized Protein on Surface

Caption: Experimental workflow for protein immobilization.

Application in a GPCR Signaling Assay

gpcr_signaling_assay cluster_surface Sensor Surface gpcr Immobilized GPCR (via Bis-sulfone-Tetrazine) g_protein G-Protein gpcr->g_protein Recruitment & Activation ligand Ligand ligand->gpcr Binding & Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: GPCR signaling cascade on a sensor surface.

Applications in Drug Development and Research

The site-specific immobilization of proteins using this compound is a powerful tool for various applications:

  • High-Throughput Screening: Immobilized enzymes and receptors can be used in microplate-based assays to screen for inhibitors or activators. The oriented immobilization ensures that the active site is accessible, leading to more reliable and reproducible results.

  • Biosensors: The high stability and activity of immobilized proteins are crucial for the development of sensitive and robust biosensors for diagnostic and research purposes.[3][6]

  • Studying Protein-Protein Interactions: By immobilizing a "bait" protein, researchers can study its interaction with various "prey" proteins in a controlled environment using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Antibody-Drug Conjugate (ADC) Development: The bis-sulfone chemistry is used to create homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety.

  • Functional Proteomics: Creating protein microarrays with functionally active proteins allows for the large-scale study of protein function and interaction networks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-sulfone-PEG4-Tetrazine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-sulfone-PEG4-Tetrazine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bioconjugation reagent used for site-specific labeling of proteins and other biomolecules.[1] It contains three key components:

  • Bis-sulfone group: This group specifically reacts with the two free thiols of a reduced disulfide bond, such as those found in cysteine residues of antibodies, to form a stable three-carbon bridge.[2] This re-bridging maintains the protein's structural integrity.[2][3]

  • PEG4 spacer: The polyethylene glycol (PEG) spacer increases the reagent's solubility in aqueous solutions and reduces steric hindrance, making it ideal for complex conjugations.[1]

  • Tetrazine group: This moiety enables a highly efficient and selective "click chemistry" reaction, specifically an inverse-electron demand Diels-Alder (iEDDA) cycloaddition, with a strained alkene like trans-cyclooctene (TCO).[1][4][5]

This reagent is commonly used in the development of Antibody-Drug Conjugates (ADCs), targeted protein labeling for research and therapeutic applications, and molecular imaging.[1]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are critical to maintain the reagent's stability and reactivity.

  • Storage: Store at -20°C in a dry, dark environment.[1][6] For long-term storage (months to years), -20°C is recommended.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6]

  • Handling: It is recommended to handle the reagent in an inert atmosphere to ensure its stability.[1] The product is generally stable for a few weeks during standard shipping conditions at ambient temperature.[6]

Q3: What is the reaction mechanism of this compound labeling?

A3: The labeling process occurs in two main steps:

  • Disulfide Reduction: A disulfide bond on the target protein (e.g., in an antibody) is first reduced to yield two free cysteine thiols.

  • Bis-alkylation: The bis-sulfone group of the reagent reacts with these two thiols to form a stable three-carbon bridge, covalently attaching the PEG4-Tetrazine moiety to the protein.[2]

  • Tetrazine Ligation: The tetrazine-labeled protein can then be conjugated to a molecule containing a strained alkene (like TCO) via a rapid and specific iEDDA reaction.[4] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incomplete Disulfide Reduction: The disulfide bonds on the protein were not fully reduced, leaving no free thiols for the bis-sulfone to react with.- Increase the concentration of the reducing agent (e.g., TCEP, DTT).- Increase the reduction reaction time or temperature.- Ensure the reducing agent is fresh and has been stored correctly.
Degradation of this compound: The reagent may have degraded due to improper storage or handling.- Store the reagent at -20°C in a dry, dark place.[1][6]- Handle in an inert atmosphere if possible.[1]- Prepare fresh solutions of the reagent for each experiment.
Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the bis-alkylation reaction.- The recommended pH for the ligation reaction is typically between 6 and 9.[4] Perform small-scale experiments to determine the optimal pH for your specific protein.
Steric Hindrance: The disulfide bond may be in a sterically hindered location on the protein, preventing access for the labeling reagent.- Consider using a longer PEG spacer if available.- Perform denaturation/renaturation steps if your protein's activity can be recovered.
Non-Specific Labeling Reaction with other Nucleophiles: Highly reactive tetrazines can sometimes react with other nucleophiles present in the biological sample, such as thiols.[9]- Ensure that any excess reducing agent is removed before adding the bis-sulfone reagent.- Use a tetrazine derivative with optimized stability and reactivity. Sulfone- and sulfoxide-substituted tetrazines can offer a better balance.[9]
Precipitation of Protein during Labeling Change in Protein Solubility: The addition of the labeling reagent may alter the solubility of your protein.- The PEG4 spacer is designed to enhance solubility.[1] However, if precipitation occurs, try performing the reaction at a lower protein concentration.- Screen different buffer conditions (pH, ionic strength).
Low Yield of Final Conjugate after Tetrazine-TCO Ligation Degradation of TCO Moiety: The trans-cyclooctene (TCO) partner is susceptible to isomerization to the less reactive cis-cyclooctene (CCO).[3]- TCO compounds are not recommended for long-term storage.[3] Use fresh TCO reagents.- Avoid prolonged exposure of the TCO reagent to ambient conditions.
Slow Reaction Kinetics: The reaction conditions may not be optimal for the iEDDA reaction.- While the tetrazine-TCO ligation is generally very fast, ensure the pH is within the optimal range (6-9).[4]- The reaction is typically performed at room temperature.[4]

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody with this compound
  • Disulfide Bond Reduction:

    • Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Bis-sulfone Labeling:

    • Immediately after desalting, add a 5-10 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO, then diluted in the reaction buffer) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification of the Labeled Antibody:

    • Remove the excess this compound reagent using a desalting column or size-exclusion chromatography.

    • Characterize the labeled antibody using techniques such as mass spectrometry to determine the degree of labeling.

Protocol 2: Tetrazine-TCO Ligation for Antibody-Drug Conjugation
  • Prepare the TCO-Drug Conjugate:

    • Synthesize or obtain the drug molecule conjugated to a TCO moiety.

  • Ligation Reaction:

    • To the purified tetrazine-labeled antibody from Protocol 1, add a 1.5-3 fold molar excess of the TCO-drug conjugate.

    • The reaction is typically rapid and can be carried out at room temperature for 1 hour.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[4]

  • Purification of the ADC:

    • Purify the final antibody-drug conjugate using standard chromatography techniques (e.g., size-exclusion or hydrophobic interaction chromatography) to remove any unreacted TCO-drug.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

Parameter Recommended Range Notes
Molar Ratio (Reagent:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction pH 6.0 - 9.0The stability of the tetrazine and the reactivity of the bis-sulfone can be pH-dependent.[4][10]
Reaction Temperature 4°C to 37°CHigher temperatures can increase reaction rates but may also increase the risk of protein denaturation or reagent degradation.
Reaction Time 1 - 4 hoursMonitor the reaction to determine the optimal time for your specific system.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine Derivative Dienophile Rate Constant (k₂) M⁻¹s⁻¹ Reference
Methyl-substituted TetrazineTCO~1,000[5]
Hydrogen-substituted TetrazineTCOup to 30,000[5]
Dipyridyl-tetrazineTCO~57.7[11]
Dimethyl-tetrazineTCO~0.54[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Bis-sulfone Labeling cluster_step3 Step 3: Tetrazine-TCO Ligation Antibody Antibody (with S-S bond) Reduced_Ab Reduced Antibody (with SH SH) Antibody->Reduced_Ab Incubate Labeled_Ab Tetrazine-Labeled Antibody Reduced_Ab->Labeled_Ab Incubate TCEP TCEP (Reducing Agent) TCEP->Antibody ADC Antibody-Drug Conjugate (ADC) Labeled_Ab->ADC Click Reaction BisSulfone This compound BisSulfone->Reduced_Ab TCO_Drug TCO-Drug TCO_Drug->Labeled_Ab

Caption: Experimental workflow for antibody-drug conjugate (ADC) formation.

troubleshooting_flow decision decision solution solution start Start: Low Labeling Efficiency check_reduction Is Disulfide Reduction Complete? start->check_reduction check_reagent Is Labeling Reagent Active? check_reduction->check_reagent Yes optimize_reduction Optimize Reduction: - Increase TCEP concentration - Increase incubation time/temp check_reduction->optimize_reduction No check_conditions Are Reaction Conditions Optimal? check_reagent->check_conditions Yes use_fresh_reagent Use Fresh Reagent: - Store at -20°C, protected from light - Prepare fresh solutions check_reagent->use_fresh_reagent No optimize_conditions Optimize Conditions: - Screen pH (6.0-9.0) - Vary reagent:protein ratio check_conditions->optimize_conditions No success Labeling Successful check_conditions->success Yes optimize_reduction->check_reduction use_fresh_reagent->check_reagent optimize_conditions->check_conditions

Caption: Troubleshooting flowchart for low labeling efficiency.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Internalization Internalization Receptor->Internalization Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression ADC ADC (Tz-Antibody + TCO-Drug) ADC->Receptor Binding DrugRelease Drug Release Internalization->DrugRelease Drug Released Drug DrugRelease->Drug Drug->Kinase2 Inhibition

Caption: ADC targeting a cell surface receptor and inhibiting a signaling pathway.

References

Technical Support Center: Troubleshooting Low Conjugation Yield with Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conjugation yield with Bis-sulfone-PEG4-Tetrazine. The content is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most critical steps affecting the yield of my conjugation reaction with this compound?

The overall conjugation process involves two main chemical transformations: the reduction of the protein's disulfide bonds and the subsequent re-bridging by the bis-sulfone moiety of the reagent, followed by the bioorthogonal ligation of the tetrazine with a TCO-functionalized molecule. Low yield can arise from inefficiencies in either of these stages. The most critical steps are:

  • Efficient Disulfide Bond Reduction: Incomplete reduction of the target disulfide bonds on your protein (e.g., antibody hinge region) will result in fewer available thiol groups for the bis-sulfone to react with, directly lowering the conjugation yield.

  • Stability of the Tetrazine Moiety: Tetrazines can be sensitive to certain chemical conditions, particularly the presence of reducing agents used for disulfide bond reduction.[1] Degradation of the tetrazine will lead to a loss of reactivity towards its TCO partner.

  • Reaction Conditions (pH, Temperature, Time): Both the disulfide rebridging and the tetrazine-TCO ligation are sensitive to pH and other reaction conditions. Suboptimal conditions can lead to side reactions or incomplete conjugation.

  • Purity and Stability of Reagents: The purity and proper storage of both the this compound and the TCO-containing reaction partner are crucial for optimal performance.

Q2: My final conjugation yield is low. How can I determine if the problem lies with the disulfide reduction and rebridging step or the subsequent tetrazine-TCO ligation?

To diagnose the issue, you can perform control experiments and analyze the intermediates.

  • Verify Disulfide Reduction: After the reduction step with a reducing agent like TCEP or DTT, you can quantify the number of free thiols using Ellman's reagent. This will confirm if the disulfide bonds were successfully reduced.

  • Assess Tetrazine Incorporation: Before proceeding to the TCO ligation, you can analyze the protein conjugated with this compound. The tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm.[2][3] By measuring the absorbance at this wavelength, you can quantify the number of tetrazine molecules per protein.[2] If you observe a low tetrazine-to-protein ratio, the problem likely lies in the disulfide reduction or rebridging step.

  • Confirm TCO Reactivity: Ensure your TCO-functionalized molecule is active. TCO compounds can have a limited shelf-life and may isomerize to the less reactive cis-cyclooctene (CCO).[4]

The following workflow diagram illustrates the key steps and points of potential failure:

Conjugation Workflow cluster_0 Step 1: Disulfide Reduction & Rebridging cluster_1 Step 2: Tetrazine-TCO Ligation cluster_2 Troubleshooting Checkpoints Protein Protein with Disulfide Bonds ReducedProtein Protein with Free Thiols Protein->ReducedProtein Add Reducing Agent (e.g., TCEP) TetrazineProtein Tetrazine-Labeled Protein ReducedProtein->TetrazineProtein Add this compound Check1 Verify Reduction (Ellman's Reagent) ReducedProtein->Check1 FinalConjugate Final Conjugate TetrazineProtein->FinalConjugate Check2 Quantify Tetrazine (UV-Vis @ 520-540 nm) TetrazineProtein->Check2 TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->FinalConjugate Bioorthogonal Ligation Check3 Confirm TCO Activity TCO_Molecule->Check3

Troubleshooting workflow for this compound conjugation.

Q3: Can the reducing agent I use for disulfide bonds (TCEP or DTT) affect the stability of the tetrazine on my this compound reagent?

Yes, this is a critical point. Both TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) are known to reduce and inactivate tetrazines.[1] This can significantly lower your final conjugation yield as the reactive component for the TCO ligation is destroyed.

Reducing AgentImpact on TetrazineRecommendation
TCEP Can reduce tetrazines, even at low concentrations (e.g., 4 mM).[1]A sequential approach is highly recommended. First, reduce the disulfide bonds with TCEP, then remove the excess TCEP before adding the this compound.
DTT Also reduces tetrazines.[1]Similar to TCEP, a sequential protocol with removal of excess DTT is necessary to preserve the tetrazine moiety.

A "one-pot" approach where the reducing agent and the this compound are present simultaneously is likely to result in low yield due to tetrazine degradation.

Q4: What is the optimal pH for the disulfide rebridging and subsequent tetrazine ligation, and how does pH affect reagent stability?

The optimal pH is a balance between the requirements of the bis-sulfone reaction and the stability of the tetrazine.

  • Disulfide Rebridging with Bis-sulfone: This reaction generally proceeds more efficiently at a slightly basic pH (around 7.5-8.5). Alkaline conditions can also promote disulfide bond scrambling, which may be a consideration for certain antibodies.[5][6]

  • Tetrazine Stability: Tetrazines can degrade in highly basic aqueous solutions.[3][7] While methyl-substituted tetrazines, like the one in this reagent, are generally more stable in aqueous media than their hydrogen-substituted counterparts, prolonged exposure to high pH should be avoided.[8]

  • Tetrazine-TCO Ligation: The rate of this reaction can be pH-dependent, with some studies showing an increased rate at higher pH.[3][7] However, the reaction is generally efficient over a broad pH range of 6-9.

pH RangeBis-sulfone RebridgingTetrazine StabilityTetrazine-TCO LigationRecommendation
< 6.5 Slower reaction rate.Generally stable.Efficient.Suboptimal for rebridging.
6.5 - 7.5 Moderate reaction rate.Good stability.Very efficient.A good starting point for optimization.
7.5 - 8.5 Optimal reaction rate.Increased risk of degradation over time.Efficient.Ideal for the rebridging step, but incubation times should be minimized.
> 8.5 Fast reaction, but risk of side reactions.Prone to degradation.[3][7]Efficient.Generally not recommended.

Experimental Protocols

Protocol 1: Sequential Disulfide Reduction and this compound Conjugation

This protocol minimizes the exposure of the tetrazine moiety to the reducing agent.

  • Disulfide Reduction:

    • Prepare your protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Add a 10-50 fold molar excess of TCEP. The exact amount may need to be optimized for your specific protein.

    • Incubate at 37°C for 30-60 minutes.

  • Removal of Excess Reducing Agent:

    • Remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange via ultrafiltration. This step is crucial to prevent tetrazine degradation.

  • Bis-sulfone Conjugation:

    • Immediately after removing the TCEP, adjust the pH of the protein solution to 7.5-8.0 if necessary.

    • Add a 5-20 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO).

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove excess this compound reagent via size-exclusion chromatography (SEC) or dialysis.

  • Quantification of Tetrazine Incorporation (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~525 nm (for tetrazine concentration). Use the molar extinction coefficient of the tetrazine to calculate the degree of labeling.

Protocol 2: Tetrazine-TCO Ligation
  • Reaction Setup:

    • Combine the purified tetrazine-labeled protein with your TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • A 1.5-5 fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a good starting point.

  • Incubation:

    • The reaction is typically very fast. Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.

  • Purification:

    • Purify the final conjugate using an appropriate method based on the properties of the conjugated molecules (e.g., SEC, affinity chromatography).

Visualization of Key Processes

The following diagrams illustrate the chemical reactions involved.

Disulfide_Rebridging cluster_0 1. Disulfide Reduction cluster_1 2. Bis-sulfone Reaction start1 Protein-S-S-Protein step1 + TCEP start1->step1 end1 Protein-SH + HS-Protein step1->end1 start2 Protein-SH + HS-Protein + this compound end2 Protein-S-(Bridge)-S-Protein | PEG4 | Tetrazine start2->end2 Rebridging Tetrazine_Ligation cluster_0 Inverse Electron-Demand Diels-Alder Reaction start Tetrazine-Conjugate + TCO-Molecule intermediate [4+2] Cycloaddition start->intermediate end Final Conjugate + N2 intermediate->end

References

How to prevent off-target labeling with Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-sulfone-PEG4-Tetrazine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target labeling and achieve successful bioconjugation in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker designed for site-specific bioconjugation, particularly for antibody-drug conjugates (ADCs).[1][2] It features two primary reactive moieties:

  • Bis-sulfone group: This group selectively reacts with the thiol groups of two cysteine residues that are in close proximity, such as those formed after the reduction of a disulfide bond. This reaction re-bridges the disulfide bond, maintaining the protein's structural integrity.[3][4]

  • Tetrazine group: This moiety participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group.[5][6] The PEG4 (polyethylene glycol) spacer enhances the solubility and reduces aggregation of the conjugate.[7]

Q2: What is "off-target labeling" and why is it a concern with this compound?

Off-target labeling refers to the unintended conjugation of the this compound reagent to sites other than the desired cysteine residues, or non-specific binding of the entire conjugate to other molecules or surfaces. This can lead to heterogeneous products, reduced efficacy of the final conjugate, and potentially misleading experimental results.[8]

Q3: What are the main causes of off-target labeling with this reagent?

The primary causes of off-target labeling can be categorized as follows:

  • Non-specific reaction of the bis-sulfone group: While highly selective for thiols, under non-optimal conditions (e.g., incorrect pH), the bis-sulfone group could potentially react with other nucleophilic amino acid residues. However, studies have shown that sulfone linkers are more chemoselective than vinyl sulfone compounds, which have been reported to conjugate with lysine and histidine.[8]

  • Non-specific binding of the entire conjugate: The antibody-linker conjugate can non-specifically adhere to other proteins or surfaces through hydrophobic or electrostatic interactions.[9][10]

  • Reaction with other cellular components: While the tetrazine-TCO ligation is bioorthogonal, meaning it is inert to most biological functional groups, unreacted tetrazine can contribute to background signal in certain applications like fluorescence imaging.[3]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Yield
Possible Cause Troubleshooting Step
Incomplete disulfide bond reduction Ensure complete reduction of disulfide bonds by using an appropriate concentration of a reducing agent like TCEP or DTT. Verify reduction using Ellman's reagent or mass spectrometry.[4]
Suboptimal pH for bis-sulfone reaction The reaction of the bis-sulfone group with thiols is pH-dependent. Maintain a pH between 7.0 and 7.5 for optimal and selective conjugation.[11]
Incorrect molar ratio of reagents Optimize the molar ratio of this compound to your protein. A 10 to 20-fold molar excess of the labeling reagent is a good starting point for optimization.[11][12]
Hydrolysis of the reagent This compound can be sensitive to moisture. Allow the reagent to come to room temperature before opening and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[13]
Low concentration of reactants The conjugation reaction is concentration-dependent. If possible, perform the reaction at a higher protein concentration (e.g., 1-10 mg/mL).[11][12]
Problem 2: High Levels of Off-Target Labeling or Non-Specific Binding
Possible Cause Troubleshooting Step
Non-optimal pH leading to side reactions Maintain the pH of the reaction buffer between 7.0 and 7.5 to ensure the high selectivity of the bis-sulfone group for cysteine thiols.[11] At mildly acidic pH (5-6), histidine residues may become reactive.[14]
Hydrophobic or electrostatic interactions Add blocking agents to your buffers. Bovine Serum Albumin (BSA) at a concentration of 1% is commonly used to prevent protein-protein interactions.[10] Non-ionic surfactants like Tween-20 (0.01% to 0.05%) can reduce hydrophobic interactions.[9][10]
Excess unreacted tetrazine probe After the tetrazine-TCO ligation, quench any unreacted tetrazine to minimize background signal, especially in fluorescence-based assays. This can be achieved by adding a small molecule containing a TCO group.
Aggregation of the conjugate The PEG4 spacer helps to reduce aggregation, but if it still occurs, consider optimizing the protein concentration and molar ratio of the labeling reagent. You can also perform a final size exclusion chromatography step to remove aggregates.[15]

Experimental Protocols

Protocol 1: Antibody Reduction and Labeling with this compound
  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in a non-amine containing buffer (e.g., PBS) at pH 7.2-7.4.[16]

  • Disulfide Bond Reduction:

    • Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.

    • Incubate for 30 minutes at room temperature.[16]

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately after desalting, add this compound (dissolved in DMSO) to the reduced antibody solution at a 10-20 fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Protocol 2: Tetrazine-TCO Click Chemistry Ligation
  • Prepare TCO-modified molecule: Dissolve your TCO-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction:

    • Add the TCO-modified molecule to the purified antibody-Bis-sulfone-PEG4-Tetrazine conjugate. A 1.1 to 2.0-fold molar excess of the more abundant reagent is recommended.[13]

    • Incubate for 10-60 minutes at room temperature.[13]

  • Quenching (Optional): To quench any unreacted tetrazine, add a small molecule TCO reagent and incubate for an additional 15-30 minutes.

  • Final Purification: Purify the final conjugate using size exclusion chromatography or another appropriate method to remove any unreacted components and potential aggregates.

Quantitative Data Summary

ParameterRecommended Range/ValuePurposeReference(s)
pH for Bis-sulfone Conjugation 7.0 - 7.5Maximize selectivity for cysteine thiols and minimize off-target reactions.[11]
Molar Excess of Bis-sulfone Reagent 10-20 foldEnsure efficient labeling of the target protein.[11][12]
Protein Concentration 1 - 10 mg/mLIncrease reaction kinetics and efficiency.[11][12]
BSA Concentration (Blocking Agent) 1% (w/v)Reduce non-specific protein-protein interactions.[10]
Tween-20 Concentration (Surfactant) 0.01% - 0.05% (v/v)Minimize non-specific hydrophobic interactions.[9][10]
Molar Excess for TCO-Tetrazine Ligation 1.1 - 2.0 fold of the more abundant reagentDrive the click reaction to completion.[13]
Incubation Time for TCO-Tetrazine Ligation 10 - 60 minutes at room temperatureAchieve efficient ligation due to fast kinetics.[13]

Workflow for Minimizing Off-Target Labeling

G cluster_prep 1. Preparation cluster_conjugation 2. Bis-sulfone Conjugation cluster_click 3. Tetrazine-TCO Ligation cluster_purification 4. Final Purification & Analysis antibody Antibody in Amine-Free Buffer (pH 7.2-7.4) reducer Add TCEP (10x molar excess) antibody->reducer desalt1 Desalting Column (Remove TCEP) reducer->desalt1 conjugation Incubate (1-2h at RT or O/N at 4°C) desalt1->conjugation Add to reduced antibody reagent This compound (10-20x molar excess in DMSO) reagent->conjugation desalt2 Desalting Column (Remove excess reagent) conjugation->desalt2 ligation Incubate (10-60 min at RT) desalt2->ligation Add to purified conjugate tco TCO-modified Molecule (1.1-2x molar excess) tco->ligation quench Optional: Add TCO Quencher ligation->quench purify Size Exclusion Chromatography quench->purify analyze Mass Spectrometry / SDS-PAGE (Verify conjugation & purity) purify->analyze

References

Technical Support Center: Purification of Bis-sulfone-PEG4-Tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Bis-sulfone-PEG4-Tetrazine conjugates. It is intended for researchers, scientists, and drug development professionals working with these specialized bioconjugation reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Q1: Why am I observing a low yield of my purified conjugate?

A1: Low recovery of the target conjugate can stem from several factors throughout the purification process. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incomplete conjugation will naturally lead to lower yields of the desired product. Ensure that the pH of the reaction mixture is suitable for the disulfide-bridging reaction of the bis-sulfone group (typically around pH 7.8) and that the reaction has been allowed to proceed for a sufficient amount of time.[1]

  • Inappropriate Purification Method: The choice of purification technique is critical. For instance, if there is a significant difference in size between your conjugate and unreacted starting materials, Size Exclusion Chromatography (SEC) should be effective.[2][] However, if the sizes are similar, other methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange Chromatography (IEC) might be more appropriate.[1][][4]

  • Non-specific Binding: The conjugate may be non-specifically adsorbing to your chromatography resin or other surfaces. Consider using additives in your mobile phase, such as a small percentage of an organic solvent or a non-ionic detergent, to minimize these interactions. For affinity chromatography, ensure that the elution conditions are optimal to disrupt the specific binding and recover your conjugate.[5]

  • Instability of the Conjugate: While the thioether linkage formed by the bis-sulfone is generally stable, the tetrazine moiety can be susceptible to degradation under harsh conditions.[6][7] Avoid prolonged exposure to high temperatures, extreme pH, or strong reducing agents during purification.

Q2: My purified conjugate shows multiple peaks on analytical chromatography (e.g., HPLC). What could be the cause?

A2: The presence of multiple peaks can indicate a heterogeneous product mixture. Potential causes include:

  • Incomplete Reaction: The additional peaks may correspond to unreacted starting materials (e.g., the parent molecule or the this compound reagent).

  • Formation of Isomers: If your target molecule has multiple potential conjugation sites, you may be generating a mixture of positional isomers, each with slightly different chromatographic properties.[]

  • Over-PEGylation: If the reaction is not carefully controlled, multiple PEG-tetrazine units may attach to a single molecule, resulting in di-, tri-, or higher-order conjugates.[8]

  • Degradation Products: As mentioned previously, the tetrazine ring can degrade. The degradation products will likely have different retention times on a chromatography column.

  • PEG Dispersity: The PEG4 linker itself has a degree of polydispersity, which can lead to peak broadening in RP-HPLC.[9]

To identify the source of the multiple peaks, it is recommended to use mass spectrometry (MS) to analyze the fractions corresponding to each peak.[7]

Q3: I am having difficulty separating my conjugate from unreacted PEG reagent using Size Exclusion Chromatography (SEC). What can I do?

A3: While SEC is a powerful technique for separating molecules based on size, challenges can arise, especially if the molecular weight difference between your conjugate and the free PEG reagent is not substantial.[] Consider the following:

  • Optimize Column and Mobile Phase: Use a column with a fractionation range appropriate for the molecular weights you are trying to separate. The mobile phase composition can also influence the hydrodynamic radius of your molecules; adjusting the ionic strength or pH might improve resolution.[2]

  • Alternative Chromatography Techniques: If SEC does not provide adequate separation, RP-HPLC is often a suitable alternative. The hydrophobicity of your target molecule is likely different from that of the PEG reagent, allowing for separation based on polarity.[][4] Ion-exchange chromatography can also be effective if your conjugate and the free PEG have different net charges.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for this compound conjugates?

A1: The choice of purification method largely depends on the properties of the molecule to which the this compound is being conjugated.

  • For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is often the first choice to remove unreacted, low molecular weight PEG-tetrazine reagent.[2][] Ion-Exchange Chromatography (IEC) can also be very effective, as the PEGylation can alter the overall charge of the protein, allowing for separation from the unconjugated species.[1][8]

  • For smaller molecules (e.g., peptides, oligonucleotides): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most powerful technique, providing high-resolution separation based on differences in hydrophobicity.[4][10][11]

Q2: How can I assess the purity of my final conjugate?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Analytical HPLC: Techniques like analytical RP-HPLC or SEC can provide a quantitative measure of purity by integrating the peak areas of your chromatogram.[6][12]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the identity of your conjugate by measuring its molecular weight and can help to identify any impurities.[7]

  • UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance that can be used to confirm its presence and, in some cases, to quantify the degree of labeling.[5]

Q3: What are the typical storage conditions for purified this compound conjugates?

A3: To ensure the stability of the conjugate, particularly the tetrazine group, it is recommended to store the purified product at -20°C or -80°C in a dry, dark environment.[13] If the conjugate is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen. The use of an inert atmosphere for handling can also help to ensure stability.[13]

Quantitative Data Summary

ParameterValuePurification MethodAnalyteReference
Recovery72-95%Ni-IDA Affinity ChromatographyProtein-pyTz Conjugates[5]
Recovery88%Ni-IDA Affinity ChromatographymSA2-tetrazine conjugate[5]
Yield~12%Ion Exchange ChromatographyPEG20-IFN-β1b[1]
Radiochemical Yield65 ± 9%Size Exclusion Chromatography67Ga-THP-PEG-liposomes[14]
Radiochemical Yield74 ± 6%Size Exclusion Chromatography68Ga-THP-PEG-liposomes[14]
Radiochemical Purity>99%Semi-preparative HPLC[18F]FDG-Tz[6]

Experimental Protocols

1. General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and should be optimized for your specific conjugate.

  • Column: A C18 reversed-phase column is commonly used.[6][15] The choice of particle size and column dimensions will depend on whether the separation is for analytical or preparative purposes.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B is typically used to elute the conjugate. An example gradient could be 5-95% B over 30 minutes. The optimal gradient will need to be determined empirically.

  • Flow Rate: A typical flow rate for an analytical column is 1 mL/min, while preparative columns will have higher flow rates.

  • Detection: UV detection at wavelengths relevant for your molecule and the tetrazine (e.g., 280 nm for proteins, and near 305 nm or 520 nm for the tetrazine) is standard.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: The collected fractions containing the purified conjugate are often lyophilized to remove the mobile phase and concentrate the product.

2. General Protocol for Size Exclusion Chromatography (SEC) Purification

This protocol is a general guideline for separating larger conjugates from smaller unreacted reagents.

  • Column: Choose a column with a molecular weight fractionation range that is appropriate for your conjugate and the impurities you wish to remove.[2]

  • Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS) at a physiological pH, is commonly used.[2][14]

  • Flow Rate: The flow rate should be set according to the manufacturer's recommendations for the chosen column to ensure optimal resolution. A common flow rate is 0.5 mL/min.[2]

  • Detection: UV detection at a wavelength where your conjugate absorbs (e.g., 280 nm for proteins) is typically used.[2]

  • Sample Loading: Inject a sample volume that is a small percentage of the total column volume to avoid overloading and ensure good separation.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The desired conjugate should elute in the earlier fractions, before the smaller, unreacted molecules.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product TargetMolecule Target Molecule (e.g., Protein, Peptide) Reaction Conjugation TargetMolecule->Reaction PEG_Reagent This compound PEG_Reagent->Reaction CrudeProduct Crude Conjugate Mixture Reaction->CrudeProduct PurificationStep Primary Purification (e.g., SEC, RP-HPLC, IEC) CrudeProduct->PurificationStep PurifiedFractions Collected Fractions PurificationStep->PurifiedFractions PurityAnalysis Purity & Identity Check (Analytical HPLC, MS) PurifiedFractions->PurityAnalysis FinalProduct Pure Conjugate PurityAnalysis->FinalProduct

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_flowchart cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Purification Issue Identified IssueType What is the main issue? Start->IssueType LowYield Low Yield IssueType->LowYield Low Recovery MultiplePeaks Multiple Peaks / Impurity IssueType->MultiplePeaks Low Purity CheckReaction Verify conjugation efficiency (e.g., via MS on crude) LowYield->CheckReaction AnalyzePeaks Analyze peaks by Mass Spec MultiplePeaks->AnalyzePeaks CheckMethod Is the purification method optimal? (e.g., SEC vs. RP-HPLC) CheckReaction->CheckMethod Reaction OK CheckBinding Investigate non-specific binding CheckMethod->CheckBinding Method Appropriate CheckStability Assess conjugate stability CheckBinding->CheckStability Binding Minimized Source Identify source of impurity AnalyzePeaks->Source OptimizeReaction Optimize reaction conditions (time, stoichiometry) Source->OptimizeReaction Unreacted material or over-conjugation OptimizeGradient Optimize chromatography gradient Source->OptimizeGradient Poor separation ChangeMethod Consider alternative purification method Source->ChangeMethod Co-elution

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

Stability of Bis-sulfone-PEG4-Tetrazine conjugates in plasma or serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis-sulfone-PEG4-Tetrazine conjugates in plasma or serum.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is it used?

A this compound conjugate is a molecule used in bioorthogonal chemistry. It consists of a highly reactive tetrazine core, substituted with two sulfone groups, and linked to a molecule of interest via a polyethylene glycol (PEG) spacer. This construct is often used for in vivo applications, such as pre-targeted imaging and drug delivery, due to the fast and specific reaction of the tetrazine with a trans-cyclooctene (TCO) partner. The sulfone groups are introduced to modulate the electronic properties of the tetrazine, potentially enhancing its stability and reactivity. The PEG4 linker improves solubility and pharmacokinetic properties.

Q2: How stable are tetrazine conjugates in plasma or serum?

The stability of tetrazine conjugates in biological media is highly dependent on the substituents on the tetrazine ring. Generally, electron-donating groups tend to increase stability but decrease reaction kinetics, while electron-withdrawing groups can increase reactivity at the cost of stability. For instance, dimethyltetrazine has a half-life of approximately 14 hours in phosphate-buffered saline (PBS), whereas the more reactive dipyridyl-tetrazine has a shorter half-life of 9.6 hours in the same buffer[1]. Some peptide-tetrazine conjugates have shown excellent stability, with over 80% remaining intact after 5 hours in serum[2].

Q3: What is the expected impact of the bis-sulfone modification on the stability of tetrazine conjugates?

Computational studies suggest that sulfone-substituted tetrazines represent an advantageous class of reagents. The sulfone groups are predicted to enhance the reactivity of the tetrazine in the desired bioorthogonal reaction with strained alkenes without increasing its susceptibility to degradation by nucleophiles, such as thiols, which are abundant in biological systems. This improved reactivity/stability profile is attributed to favorable secondary orbital interactions between the sulfone-substituted tetrazine and the strained alkene. While extensive experimental data on the plasma stability of bis-sulfone-tetrazines is still emerging, these theoretical findings suggest they are promising candidates for in vivo applications requiring both high reactivity and good stability.

Q4: How does PEGylation affect the stability and properties of tetrazine conjugates?

PEGylation is a widely used strategy to improve the aqueous solubility and pharmacokinetic profile of bioconjugates. By attaching a PEG linker, such as PEG4, to the tetrazine moiety, the resulting conjugate typically exhibits reduced aggregation and improved in vivo circulation time. For example, PEGylation has been shown to extend the plasma half-life of recombinant proteins significantly[3][4]. In the context of tetrazine conjugates, PEGylation can also influence the accessibility of the tetrazine for reaction and its overall stability in biological fluids.

Stability of Tetrazine Conjugates in Biological Media

The following table summarizes the stability of various tetrazine conjugates in plasma, serum, or PBS, providing a comparative overview.

Tetrazine DerivativeConjugate TypeMediumIncubation ConditionsStability MetricReference
DimethyltetrazineSmall MoleculePBS37°C~50% remaining after 14 h[1]
Dipyridyl-tetrazineSmall MoleculePBS37°CHalf-life of 9.6 h[1]
Phenyl s-tetrazineSmall MoleculeFetal Bovine Serum37°C40% remaining after 10 h[5]
RGD-SN-38Peptide ConjugateSerumNot specified89% remaining after 5 h[2]
RGD-DoxPeptide ConjugateSerumNot specified80% remaining after 5 h[2]
SST-TetrazinePeptide Conjugate1% Fetal Bovine Serum37°CRemained intact after 24 h[6]
Fab-TetrazineAntibody Fragment1% Fetal Bovine Serum37°CNo obvious degradation after 24 h[6]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound conjugates in plasma or serum.

Issue 1: Low or No Conjugation to TCO-modified Target

  • Possible Cause A: Degradation of Tetrazine Conjugate.

    • Troubleshooting Step: Verify the stability of your tetrazine conjugate under your specific experimental conditions. Run a stability assay (see Experimental Protocol below) to determine the half-life in the relevant biological matrix.

    • Solution: If degradation is significant, consider using a more stable tetrazine derivative or reducing the pre-incubation time in the biological matrix before introducing the TCO-modified target.

  • Possible Cause B: Inactivation of TCO.

    • Troubleshooting Step: TCOs can be susceptible to isomerization or reaction with other biological components.

    • Solution: Ensure the TCO-modified component is freshly prepared and has been stored under appropriate conditions. Consider using more stable TCO derivatives.

  • Possible Cause C: Steric Hindrance.

    • Troubleshooting Step: The conjugation site on your biomolecule of interest may be sterically hindered, preventing the tetrazine from reaching the TCO.

    • Solution: If possible, redesign the TCO-modified biomolecule to place the TCO in a more accessible location. The flexible PEG4 linker on the tetrazine conjugate is designed to minimize this issue.

Issue 2: High Background Signal or Non-Specific Binding

  • Possible Cause A: Aggregation of the Tetrazine Conjugate.

    • Troubleshooting Step: Assess the solubility of your conjugate in the experimental buffer and in the presence of plasma/serum.

    • Solution: The PEG4 linker should enhance solubility, but if aggregation is observed, consider further optimization of the buffer (e.g., addition of non-ionic detergents) or using a longer PEG chain.

  • Possible Cause B: Hydrophobic Interactions.

    • Troubleshooting Step: The overall construct may have hydrophobic patches that lead to non-specific binding to plasma proteins.

    • Solution: Increase the hydrophilicity of the conjugate, potentially by using a more hydrophilic linker system. Ensure adequate blocking steps are included in your experimental protocol if performing assays on solid phases.

Troubleshooting Decision Tree

Troubleshooting start Low or No Conjugation? check_tetrazine Check Tetrazine Stability start->check_tetrazine tetrazine_unstable Tetrazine Unstable? check_tetrazine->tetrazine_unstable use_stable_tetrazine Use more stable tetrazine or reduce pre-incubation time tetrazine_unstable->use_stable_tetrazine Yes check_tco Check TCO Activity tetrazine_unstable->check_tco No tco_inactive TCO Inactive? check_tco->tco_inactive use_fresh_tco Use fresh/more stable TCO tco_inactive->use_fresh_tco Yes check_sterics Check Steric Hindrance tco_inactive->check_sterics No sterics_issue Steric Hindrance? check_sterics->sterics_issue redesign_conjugate Redesign TCO-biomolecule sterics_issue->redesign_conjugate Yes success Conjugation Successful sterics_issue->success No

A decision tree for troubleshooting low or no conjugation.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure to assess the stability of a this compound conjugate in plasma.

1. Materials:

  • This compound conjugate stock solution (e.g., 10 mM in DMSO).

  • Control plasma (e.g., human, mouse, rat), anticoagulated (e.g., with heparin or EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation).

  • Internal standard (IS) in ACN (a structurally similar, stable compound).

  • Thermomixer or water bath set to 37°C.

  • Centrifuge.

  • LC-MS system.

2. Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the tetrazine conjugate (e.g., 100 µM in PBS).

  • Incubation: In microcentrifuge tubes, add 95 µL of plasma. Pre-warm to 37°C for 5 minutes.

  • Initiate Reaction: At time zero (T=0), add 5 µL of the 100 µM tetrazine conjugate working solution to the plasma to achieve a final concentration of 5 µM. Mix gently.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: To quench the reaction and precipitate plasma proteins, add the aliquot of the reaction mixture to a tube containing a cold solution of ACN with the internal standard. For the T=0 sample, quench immediately after adding the conjugate.

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze by LC-MS/MS. Monitor the disappearance of the parent tetrazine conjugate over time relative to the internal standard.

3. Data Analysis:

  • Calculate the peak area ratio of the tetrazine conjugate to the internal standard at each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

  • Plot the percentage of remaining conjugate versus time.

  • Calculate the half-life (t½) from the slope of the natural log plot of the percentage remaining versus time.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_plasma Pre-warm Plasma (37°C) add_conjugate Add Tetrazine Conjugate (Final Conc. ~5 µM) prep_plasma->add_conjugate incubate Incubate at 37°C add_conjugate->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

References

Technical Support Center: Disulfide Bond Reduction for Bis-sulfone-PEG4-Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in disulfide bond reduction for Bis-sulfone-PEG4-Tetrazine labeling. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of disulfide bond reduction in labeling with this compound?

A1: Disulfide bond reduction is a critical initial step to expose free thiol (-SH) groups from cysteine residues within a protein, such as an antibody. The Bis-sulfone moiety of the linker specifically reacts with and re-bridges these two newly formed thiol groups, creating a stable covalent linkage. This allows for the site-specific attachment of the PEG4-Tetrazine linker.[1][][3]

Q2: Which reducing agent is best for this procedure, TCEP or DTT?

A2: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) for this application. TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range and does not contain a thiol group itself, minimizing interference with the subsequent thiol-specific labeling step.[4][5][6][7] DTT, a thiol-containing reducing agent, can compete in side reactions and is less stable, often requiring removal before the addition of the labeling reagent.[8][9]

Q3: What is the function of the PEG4 linker in this reagent?

A3: The polyethylene glycol (PEG) linker enhances the hydrophilicity and solubility of the labeled molecule.[10][11][][13] This can help to prevent aggregation, improve pharmacokinetic properties, and provide a flexible spacer between the biomolecule and the tetrazine moiety.[10][][13]

Q4: What is the purpose of the tetrazine group?

A4: The tetrazine group is a key component for bioorthogonal chemistry, specifically the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition. It reacts rapidly and selectively with a strained dienophile, such as trans-cyclooctene (TCO), allowing for a highly specific secondary labeling step under biological conditions.[14][15][16]

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

Q: My protein is not labeling with this compound after the reduction step. What could be the cause?

A: This issue can stem from several factors related to the reduction and labeling steps.

  • Incomplete Disulfide Bond Reduction: The disulfide bonds may not be fully reduced, resulting in an insufficient number of free thiols for the bis-sulfone reaction.

    • Solution: Optimize the concentration of the reducing agent (e.g., TCEP). For many proteins, a concentration range of 5-50 mM TCEP is effective.[4][6][17] Also, ensure the reduction is carried out for an adequate duration and at an appropriate temperature. A typical starting point is 30 minutes at 37°C.[18]

  • Re-oxidation of Thiols: Free thiols are susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen.

    • Solution: Perform the reduction and labeling steps in degassed buffers. It can also be beneficial to proceed with the labeling step immediately after the reduction is complete.[9]

  • Incorrect pH: The efficiency of both the reduction and the subsequent bis-sulfone reaction can be pH-dependent. TCEP is effective over a broad pH range (1.5-9.0).[4][5][6] However, the bis-sulfone reaction may have a more specific optimal pH.

    • Solution: Ensure your reaction buffer is within a pH range suitable for both steps. For the bis-sulfone reaction, slightly basic pH is often recommended, but acidic pH can also be used.[19]

  • Instability of the Labeling Reagent: The this compound reagent may have degraded.

    • Solution: Store the reagent under the recommended conditions, typically at -20°C for long-term storage and protected from light and moisture.[20] Allow the reagent to warm to room temperature before opening to prevent condensation.

Issue 2: Protein Aggregation or Precipitation

Q: My protein sample is aggregating or precipitating after the reduction and/or labeling steps. How can I prevent this?

A: Protein aggregation can be a significant challenge, often caused by the exposure of hydrophobic regions upon reduction of stabilizing disulfide bonds.

  • Over-reduction of Structurally Important Disulfides: Using too high a concentration of reducing agent or prolonged incubation can lead to the reduction of intramolecular disulfide bonds that are critical for maintaining the protein's tertiary structure.[21]

    • Solution: Perform a titration of the reducing agent to find the minimum concentration required to reduce the target interchain disulfide bonds without affecting the structural intrachain bonds.[18][22] Shorter incubation times can also be tested.

  • Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein stability.

    • Solution: Screen different buffer systems and pH ranges to find conditions that maximize the stability of your reduced protein. The inclusion of stabilizing excipients, such as arginine or sucrose, may also be beneficial.

  • Hydrophobicity of the Linker/Payload: While the PEG4 linker enhances hydrophilicity, the overall conjugate's properties can be influenced by other components.

    • Solution: Ensure that the final concentration of the labeled protein is not excessively high. The PEG linker itself is designed to mitigate aggregation issues.[10][11][]

Issue 3: Non-Specific Labeling or Side Reactions

Q: I am observing non-specific labeling or unexpected side products. What could be the cause?

A: Side reactions can compromise the homogeneity and functionality of the final conjugate.

  • Reaction with Other Nucleophiles: At very high pH, the bis-sulfone moiety can potentially react with other nucleophiles, such as water, although this is less common under typical bioconjugation conditions.[19]

    • Solution: Maintain the reaction pH within the recommended range. Slightly basic conditions are generally optimal for the bis-sulfone reaction without promoting significant side reactions.[19]

  • Tetrazine Instability: Tetrazines can be susceptible to degradation in the presence of certain biological thiols or reducing agents.[23][24]

    • Solution: If TCEP is used as the reducing agent, it is generally compatible with subsequent labeling steps without prior removal.[17] However, if you suspect interference, removal of excess TCEP via a desalting column before adding the tetrazine reagent can be considered.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for disulfide bond reduction. These values should be considered as starting points and may require optimization for your specific protein and experimental setup.

Table 1: Recommended TCEP Concentration for Antibody Reduction

Target DAR*Approximate TCEP Concentration (mM)Incubation Conditions
2~1.537°C for 30 minutes
4~3.537°C for 30 minutes
6~7.037°C for 30 minutes
8~20.037°C for 30 minutes

*Drug-to-Antibody Ratio. Data adapted from studies on DTT, providing an estimation for TCEP.[18]

Table 2: General Comparison of TCEP and DTT

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Effective pH Range Wide (1.5 - 9.0)[4][5][6]More effective at pH > 7.5
Stability More resistant to air oxidation[5][6]Prone to oxidation
Odor Odorless[4][6]Strong, unpleasant odor
Thiol Content Thiol-free[6][17]Contains thiol groups
Compatibility Generally compatible with subsequent maleimide/sulfone chemistry without removal[17]Often requires removal before thiol-specific labeling

Experimental Protocols

Protocol 1: Partial Reduction of an Antibody with TCEP

This protocol describes a general procedure for the partial reduction of interchain disulfide bonds in an IgG antibody.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) and degas it thoroughly by sparging with nitrogen or argon for at least 15 minutes to minimize oxygen content.

  • Antibody Preparation: Prepare the antibody solution in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • TCEP Stock Solution: Prepare a fresh stock solution of TCEP hydrochloride (e.g., 50 mM) in the degassed buffer. Neutralize the TCEP stock solution with NaOH to the desired pH of the reaction buffer if necessary.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve the desired final molar excess of TCEP. For partial reduction of IgG antibodies, a final concentration of 3.8-4.0 mM TCEP can be a good starting point.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes.[6][18] The optimal time and temperature should be determined empirically.

  • Removal of Excess TCEP (Optional but Recommended): If desired, remove the excess TCEP and byproducts using a desalting column (e.g., PD-10) equilibrated with the degassed reaction buffer.[6] This step is crucial to prevent any potential interference with the subsequent labeling reaction.

Protocol 2: Labeling of Reduced Antibody with this compound

This protocol outlines the labeling of the reduced antibody with the bis-sulfone reagent.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Labeling Reaction: Add the this compound stock solution to the reduced antibody solution. A typical molar excess of the labeling reagent over the antibody is between 5 to 20-fold. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction should be protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess bis-sulfone reagent.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts from the labeled antibody using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

G cluster_0 Preparation cluster_1 Reduction cluster_2 Purification (Optional) cluster_3 Labeling cluster_4 Final Purification Prepare Degassed Buffer Prepare Degassed Buffer Prepare Antibody Solution Prepare Antibody Solution Prepare Degassed Buffer->Prepare Antibody Solution Prepare TCEP Stock Prepare TCEP Stock Prepare Degassed Buffer->Prepare TCEP Stock Add TCEP to Antibody Add TCEP to Antibody Prepare Antibody Solution->Add TCEP to Antibody Prepare TCEP Stock->Add TCEP to Antibody Incubate (RT or 37C) Incubate (RT or 37C) Add TCEP to Antibody->Incubate (RT or 37C) Desalting Column Desalting Column Incubate (RT or 37C)->Desalting Column Add this compound Add this compound Incubate (RT or 37C)->Add this compound If no purification Desalting Column->Add this compound Incubate (RT, protected from light) Incubate (RT, protected from light) Add this compound->Incubate (RT, protected from light) Purify Labeled Antibody (SEC/Dialysis) Purify Labeled Antibody (SEC/Dialysis) Incubate (RT, protected from light)->Purify Labeled Antibody (SEC/Dialysis) Final Labeled Antibody Final Labeled Antibody Purify Labeled Antibody (SEC/Dialysis)->Final Labeled Antibody

Caption: Experimental workflow for disulfide reduction and labeling.

G Low Labeling Problem: Low Labeling Efficiency Incomplete Reduction Incomplete Reduction? Low Labeling->Incomplete Reduction Thiol Re-oxidation Thiol Re-oxidation? Low Labeling->Thiol Re-oxidation Incorrect pH Incorrect pH? Low Labeling->Incorrect pH Reagent Degradation Reagent Degradation? Low Labeling->Reagent Degradation Optimize TCEP Solution: Optimize TCEP concentration and incubation time. Incomplete Reduction->Optimize TCEP Degas Buffers Solution: Use degassed buffers and label immediately after reduction. Thiol Re-oxidation->Degas Buffers Check pH Solution: Verify and adjust buffer pH to be optimal for both steps. Incorrect pH->Check pH Check Reagent Solution: Use fresh, properly stored labeling reagent. Reagent Degradation->Check Reagent

Caption: Troubleshooting logic for low labeling efficiency.

References

Improving the solubility of Bis-sulfone-PEG4-Tetrazine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-sulfone-PEG4-Tetrazine conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing these reagents in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its conjugates?

A1: this compound is designed with a polyethylene glycol (PEG4) spacer to enhance its aqueous solubility.[1][2] Generally, PEGylated tetrazine derivatives exhibit good solubility in aqueous buffers such as PBS, as well as in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] However, the final solubility of the conjugate will also depend on the properties of the molecule it is attached to, such as an antibody or a small molecule drug.[4][5]

Q2: I am observing precipitation of my antibody-drug conjugate (ADC) after conjugation with this compound. What could be the cause?

A2: Precipitation of ADCs is often related to the overall hydrophobicity of the conjugate.[] Several factors can contribute to this:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody can significantly decrease the solubility of the ADC. It is estimated that a DAR above 4 can diminish solubility.[4][5]

  • Hydrophobic Payload: If the conjugated payload is highly hydrophobic, it will reduce the overall solubility of the ADC.[5][]

  • Buffer Conditions: The pH and salt concentration of your buffer can impact ADC stability and solubility.[4] Working at a pH near the isoelectric point of the antibody can lead to aggregation.[7]

  • Presence of Organic Solvents: While the linker may be soluble in organic solvents, high concentrations of these solvents can cause antibody aggregation.[8]

Q3: How can I improve the solubility of my this compound conjugate?

A3: To improve solubility, consider the following strategies:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR if you are experiencing solubility issues.[4]

  • Modify the Linker: While you are using a PEGylated linker, for highly hydrophobic payloads, a longer PEG chain might be necessary to further increase hydrophilicity.[]

  • Formulation Optimization:

    • pH Adjustment: Ensure the buffer pH is optimal for your specific antibody, generally avoiding its isoelectric point.[4][7]

    • Use of Excipients: The addition of certain excipients, such as amino acids (e.g., arginine, proline) or surfactants, can help to increase the solubility and stability of ADCs.[4]

  • Controlled Conjugation Conditions: Minimize the use of organic co-solvents during the conjugation reaction to prevent antibody aggregation.[8][9]

Q4: What is the recommended procedure for dissolving this compound linker?

A4: For dissolving the this compound linker, it is recommended to first prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF. This stock solution can then be added to the aqueous reaction buffer containing the antibody. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture to avoid antibody precipitation, typically keeping it below 5-10%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound conjugates.

Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Possible Cause Recommended Solution
Incomplete reduction of disulfide bonds Ensure complete reduction of the antibody's interchain disulfide bonds. Use a sufficient molar excess of a reducing agent like TCEP or DTT and optimize the reduction time and temperature. Remove the reducing agent before adding the bis-sulfone linker to prevent interference.[10][11]
Hydrolysis of the bis-sulfone moiety The bis-sulfone group can be sensitive to basic conditions. Ensure the pH of your conjugation buffer is within the optimal range (typically pH 7-8) to maintain the stability of the linker.
Steric hindrance The conjugation site on the antibody may be sterically hindered. Consider using a linker with a longer PEG spacer to improve accessibility.
Incorrect buffer composition Buffers containing primary amines (e.g., Tris) can react with some linkers. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).[12]
Issue 2: Antibody Aggregation During or After Conjugation
Possible Cause Recommended Solution
High concentration of organic solvent Minimize the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker. The final concentration should ideally be below 5%.[8] Consider using a water-soluble formulation of the linker if available.
Suboptimal buffer conditions (pH, ionic strength) Optimize the pH and ionic strength of the buffer to maintain the stability of the antibody. Perform small-scale trials at different pH values and salt concentrations.[4]
High Drug-to-Antibody Ratio (DAR) A high DAR increases the hydrophobicity of the conjugate, leading to aggregation.[4] Reduce the molar excess of the linker used in the conjugation reaction to achieve a lower DAR.
Thermal or mechanical stress Avoid excessive agitation or high temperatures during the conjugation and purification steps, as this can lead to antibody denaturation and aggregation.[9]
Issue 3: Poor Yield of Purified Conjugate
Possible Cause Recommended Solution
Loss of conjugate during purification Optimize the purification method. For size-exclusion chromatography (SEC), ensure the column is properly equilibrated and the resin is appropriate for the size of your ADC. For affinity chromatography, check the binding and elution conditions.
Precipitation of the conjugate If precipitation is observed, refer to the troubleshooting section on antibody aggregation. Consider adding solubility-enhancing excipients to the purification buffers.[4]
Inefficient removal of excess reagents Ensure complete removal of unreacted linker and other small molecules. This is crucial for accurate characterization and to prevent interference in downstream applications. Dialysis or tangential flow filtration (TFF) can be effective for this purpose.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/Buffer Solubility Notes
Aqueous Buffers (e.g., PBS, pH 7.4) GoodThe PEG4 spacer enhances aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing concentrated stock solutions.[3]
Dimethylformamide (DMF) HighAnother suitable solvent for stock solution preparation.[3]
Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform Soluble[3]

Note: The solubility of the final conjugate is highly dependent on the properties of the conjugated biomolecule and the drug-to-antibody ratio (DAR).

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines the two main steps for conjugating a this compound linker to an antibody via disulfide bond rebridging.

Step 1: Reduction of Antibody Disulfide Bonds

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The recommended antibody concentration is typically 1-10 mg/mL.

  • Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. A 10-20 fold molar excess of the reducing agent is commonly used.

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column, dialysis, or tangential flow filtration. This step is critical to prevent the reducing agent from reacting with the bis-sulfone linker.[10]

Step 2: Conjugation with this compound

  • Immediately after removing the reducing agent, add the this compound linker to the reduced antibody solution. The linker should be first dissolved in a minimal amount of an organic solvent like DMSO to create a stock solution.

  • A 5-10 fold molar excess of the linker over the antibody is a common starting point, but this should be optimized to achieve the desired DAR.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • After the incubation, the reaction mixture can be purified to remove excess linker and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Protocol 2: Tetrazine-TCO Click Chemistry Reaction

This protocol describes the subsequent bioorthogonal reaction of the tetrazine-modified antibody with a trans-cyclooctene (TCO)-containing molecule.

  • Prepare the this compound conjugated antibody in a suitable buffer (e.g., PBS, pH 6-9).

  • Prepare the TCO-functionalized molecule in a compatible solvent.

  • Add the TCO-containing molecule to the solution of the tetrazine-conjugated antibody. A slight molar excess (1.1-1.5 equivalents) of the TCO reagent is often used.

  • The reaction is typically rapid and can be performed at room temperature.[13] Reaction times can range from 30 minutes to a few hours.

  • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[13]

  • The final conjugate can be purified using standard methods like SEC or affinity chromatography to remove any unreacted TCO-molecule.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Bis-sulfone Conjugation cluster_step3 Step 3: Tetrazine-TCO Ligation Ab Antibody (IgG) TCEP TCEP/DTT (Reducing Agent) Ab->TCEP Incubation Reduced_Ab Reduced Antibody (Free Thiols) Purification1 Purification (e.g., Desalting Column) Reduced_Ab->Purification1 Removal of excess reducing agent TCEP->Reduced_Ab Reduction Linker This compound Purification1->Linker Conjugation Ab_Linker Antibody-Tetrazine Conjugate Linker->Ab_Linker Purification2 Purification (e.g., SEC) Ab_Linker->Purification2 TCO_Payload TCO-Payload Purification2->TCO_Payload Click Chemistry Final_ADC Final ADC TCO_Payload->Final_ADC

Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis.

troubleshooting_logic Start Experiment Start: Conjugation of this compound Problem Problem Encountered Start->Problem Low_Yield Low Conjugation Yield Problem->Low_Yield No/Poor Conjugation Aggregation Precipitation/ Aggregation Problem->Aggregation Visible Precipitate Check_Reduction Check Disulfide Reduction Efficiency Low_Yield->Check_Reduction Check_Linker_Activity Verify Linker Integrity & Activity Low_Yield->Check_Linker_Activity Optimize_DAR Optimize DAR (Lower Linker Molar Ratio) Aggregation->Optimize_DAR Optimize_Buffer Optimize Buffer (pH, Excipients) Aggregation->Optimize_Buffer Control_Solvent Control Organic Solvent Concentration Aggregation->Control_Solvent Solution Improved Outcome Check_Reduction->Solution Check_Linker_Activity->Solution Optimize_DAR->Solution Optimize_Buffer->Solution Control_Solvent->Solution

Caption: Troubleshooting logic for common conjugation issues.

References

Optimizing reaction time and temperature for tetrazine click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrazine Click Chemistry

Welcome to the technical support center for tetrazine click chemistry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetrazine click chemistry and why is it so fast?

A1: Tetrazine click chemistry is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine (diene) and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO).[1][2] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, due to the unique electronic properties of the reactants and the release of strain in the dienophile.[3][4][5] The process is irreversible and typically releases nitrogen gas as the only byproduct.[3][] This high speed and selectivity make it ideal for applications at low concentrations, such as those found in living systems.[7][8][9]

Q2: What are the key factors that influence the reaction rate?

A2: The kinetics of the tetrazine ligation are primarily influenced by four factors:

  • Reactant Choice: The structure of the tetrazine and the dienophile is the most critical factor. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the reaction rate.[1][4][10] Highly strained dienophiles like TCO react much faster than less strained ones.[8]

  • Temperature: While many reactions proceed rapidly at room temperature, increasing the temperature can accelerate slower reactions.[4][11] For example, incubation at 37°C is common for biological applications.[11] However, high temperatures can degrade sensitive biomolecules or less stable tetrazine derivatives.[4]

  • Solvent: The reaction rate is significantly affected by the solvent. Reactions are often faster in aqueous solutions compared to organic solvents like acetonitrile, sometimes by up to two orders of magnitude.[12][13] This is due to the stabilization of the polarized transition state by solvents capable of hydrogen bonding.[12]

  • pH: The optimal pH range is generally between 6 and 9.[3] Some tetrazines can become unstable under strongly basic conditions (pH > 10).[14]

Q3: How do I choose the best tetrazine and dienophile for my experiment?

A3: The choice depends on the required balance between reaction speed and stability.

  • For extremely fast kinetics (e.g., in vivo imaging): Hydrogen-substituted tetrazines (H-Tz) paired with a strained dienophile like TCO are often the best choice, offering reaction rates up to 30,000 M⁻¹s⁻¹.[15] However, these tetrazines can have lower stability.[15]

  • For general bioconjugation with good stability: Methyl-substituted tetrazines (Me-Tz) provide a good balance of stability, even in aqueous media, and fast kinetics (~1000 M⁻¹s⁻¹).[15]

  • Dienophiles: TCO is the most common and reactive dienophile. Other options like norbornene or bicyclononyne (BCN) can also be used, though they typically exhibit slower kinetics than TCO.[4][16]

Troubleshooting Guide

Q4: My reaction is slow or appears incomplete. What should I do?

A4: Slow or incomplete reactions are a common issue. Use the following decision tree to diagnose the problem.

G start Problem: Slow or Incomplete Reaction check_reactants 1. Verify Reactant Structure & Purity start->check_reactants check_stability 2. Assess Reactant Stability Under Reaction Conditions check_reactants->check_stability solution_reactants Solution: Use more reactive pair (e.g., H-Tz + TCO). Confirm purity via LC-MS/NMR. check_reactants->solution_reactants Is the Tz/dienophile pair known to be slow? optimize_temp 3. Optimize Temperature check_stability->optimize_temp solution_stability Solution: Prepare reagents fresh. Avoid prolonged storage in aqueous buffers, especially for less stable tetrazines. check_stability->solution_stability Are reagents degrading? (Check via UV-Vis/LC-MS) check_solvent 4. Check Solvent System optimize_temp->check_solvent solution_temp Solution: Increase temperature incrementally (e.g., RT to 37°C). Monitor for degradation. optimize_temp->solution_temp Is reaction at RT or below? solution_solvent Solution: Switch to aqueous buffer (e.g., PBS) if compatible. Polar solvents often accelerate the reaction. check_solvent->solution_solvent Is reaction in a non-polar organic solvent?

Caption: Troubleshooting workflow for slow tetrazine ligations.

Q5: I am observing unexpected side products or low yields. What are the potential causes?

A5:

  • Tetrazine Instability: Some tetrazines, particularly those with highly electron-withdrawing groups or H-substituents, can be unstable in aqueous media or in the presence of nucleophiles or reducing agents.[14][17] This can lead to degradation before the reaction completes. Consider using a more stable derivative, such as a methyl-substituted tetrazine.[15]

  • Dienophile Reactivity: With norbornene as the dienophile, an unexpected 1:2 (norbornene:tetrazine) stoichiometry can sometimes occur, leading to dimerization.[16] If this is an issue, switching to a different dienophile like TCO or BCN can yield the expected 1:1 product.[16]

  • Incorrect Stoichiometry: Ensure the molar ratio of reactants is correct. While a 1:1 ratio is typical, a slight excess of one component (e.g., 2.5-fold excess of the TCO-labeled molecule) may be used to drive the reaction to completion, especially if one component is particularly precious or difficult to purify away.[11]

  • Concentration Too Low: Although these reactions are fast, they are still second-order. Very low reactant concentrations will result in longer reaction times. If possible, perform the reaction at the highest concentration that the solubility of your reagents will allow.[11]

Data & Protocols

Data Presentation

Table 1: Representative Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions.

Tetrazine DerivativeDienophileSolvent SystemTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineTCOWater25~2,000[18]
Methyl-substituted TetrazineTCOAqueous MediaNot Specified~1,000[15]
Hydrogen-substituted TetrazineTCOAqueous MediaNot Specifiedup to 30,000[15]
Phenyl-substituted TetrazineTCODPBS37>39,000[19]
Bis(pyridyl)-TetrazineTCODPBS37>39,000[19]
TetrazineCyclopropeneNot Specified370.0047[7]
Tetrazine-fluorophoreCyclopropeneNot SpecifiedNot Specified660[4][5]

Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and dienophile rings.

Table 2: Summary of Factors Influencing Reaction Optimization.

ParameterGeneral Effect on RateOptimal Conditions & Considerations
Temperature Rate increases with temperature.Most reactions are fast at room temp (20-25°C) or 37°C.[11] Higher temps may degrade reactants.[4]
Solvent Polar, protic solvents (e.g., water, PBS) significantly accelerate the reaction.Aqueous buffers (PBS, pH 7.4) are often optimal.[3][12] Rate constants can be 100x higher than in acetonitrile.[12]
pH Stable and efficient in the 6-9 range.Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines.[3][14]
Concentration Higher concentration leads to faster completion (second-order kinetics).Keep concentrations as high as solubility permits to maximize efficiency.[11]
Substituents Electron-withdrawing groups on tetrazine and electron-donating groups on dienophile increase rate.[1][10]A trade-off exists between reactivity and stability; highly reactive tetrazines may be less stable.[5][20]
Experimental Protocols

The following diagram outlines a typical workflow for a tetrazine ligation experiment.

G prep 1. Reagent Preparation dissolve_tz Dissolve tetrazine-modified molecule in appropriate solvent (e.g., DMSO, then buffer). prep->dissolve_tz dissolve_do Dissolve dienophile-modified molecule in reaction buffer (e.g., PBS, pH 7.4). dissolve_tz->dissolve_do reaction 2. Reaction Setup dissolve_do->reaction mix Combine reagents at desired stoichiometry (e.g., 1:1 or with slight excess of one component). reaction->mix incubate Incubate at optimal temperature (e.g., Room Temp or 37°C) with gentle mixing. mix->incubate monitor 3. Reaction Monitoring incubate->monitor uv_vis Monitor disappearance of tetrazine absorbance (~520-540 nm) via UV-Vis. monitor->uv_vis lc_ms Analyze aliquots by LC-MS to confirm product formation and consumption of reactants. monitor->lc_ms analysis 4. Product Analysis/ Purification monitor->analysis purify Purify conjugate if necessary (e.g., spin desalting column, SEC, HPLC). analysis->purify

Caption: General experimental workflow for tetrazine click chemistry.

Protocol 1: General Procedure for Protein-Protein Ligation

This protocol provides an example for conjugating a TCO-modified protein to a tetrazine-modified protein.

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-modified protein (Protein 1-TCO) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the tetrazine-modified protein (Protein 2-Tz) in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%).

  • Reaction Setup:

    • In a microcentrifuge tube, combine Protein 1-TCO and Protein 2-Tz. A 1:1 molar ratio is a good starting point.[3] For valuable proteins, using a slight excess (1.2-2.0x) of the less valuable partner can help drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture. For fast-reacting pairs (k₂ > 1000 M⁻¹s⁻¹), the reaction may be complete in under an hour at room temperature.[3] For slower pairs or very dilute conditions, incubate for 2 hours at 37°C or overnight at 4°C.[11]

  • Monitoring (Optional):

    • To follow the reaction progress, monitor the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510-550 nm using a UV-Vis spectrophotometer.[3]

  • Purification and Analysis:

    • The resulting conjugate is often ready to use without further purification.[11]

    • If unreacted components need to be removed, use a suitable method such as a spin desalting column for buffer exchange or size-exclusion chromatography (SEC) to separate the larger conjugate from smaller, unreacted proteins.[3]

    • Confirm the final product by SDS-PAGE (a band shift will be visible) and/or mass spectrometry.

Protocol 2: Optimizing Reaction Temperature

  • Setup Parallel Reactions: Prepare at least three identical reaction mixtures as described in Protocol 1.

  • Incubate at Different Temperatures: Place each reaction at a different temperature. For example:

    • Reaction A: 4°C (refrigerator)

    • Reaction B: 25°C (room temperature)

    • Reaction C: 37°C (incubator)

  • Time-Course Analysis: At set time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction tube.

  • Quench and Analyze: Quench the reaction immediately, if necessary (e.g., by flash freezing). Analyze the aliquots by LC-MS or SDS-PAGE to determine the extent of product formation at each temperature and time point.

  • Determine Optimum Condition: Compare the results to identify the temperature that provides the best yield in the desired timeframe without causing degradation of the starting materials or product.

References

Technical Support Center: Removal of Unreacted Bis-sulfone-PEG4-Tetrazine from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bis-sulfone-PEG4-Tetrazine from protein samples after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from my protein sample?

A1: The most common and effective methods for removing small molecules like this compound from larger protein samples are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the desired final buffer.

Q2: How does Size Exclusion Chromatography (SEC) work to separate my protein from the unreacted reagent?

A2: SEC, also known as gel filtration, separates molecules based on their size.[1][2][3] The chromatography column is packed with porous beads. Larger molecules, like your protein, cannot enter the pores and travel quickly through the column, eluting first. Smaller molecules, such as the unreacted this compound, enter the pores, which slows their movement through the column, causing them to elute later.[2][3]

Q3: What is Dialysis and how can it be used for this purification?

A3: Dialysis is a technique that separates molecules in a solution based on differences in their diffusion rates through a semi-permeable membrane. Your protein sample is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is smaller than your protein but larger than the this compound. The bag is placed in a large volume of buffer, and the small reagent molecules diffuse out of the bag and into the buffer, while your protein is retained.[4]

Q4: Can Tangential Flow Filtration (TFF) be used for this purpose?

A4: Yes, Tangential Flow Filtration (TFF), or cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[5] The sample solution flows tangentially across a membrane with a defined MWCO. The pressure difference forces smaller molecules like the unreacted reagent and buffer salts to pass through the membrane (permeate), while your larger protein is retained on the other side (retentate).[5] This method is easily scalable for both small and large sample volumes.[5]

Q5: Which method is the fastest for removing the unreacted reagent?

A5: Generally, Size Exclusion Chromatography (specifically with desalting columns) and Tangential Flow Filtration are faster than traditional dialysis.[6][7] Dialysis can take several hours to overnight to reach equilibrium.[8]

Q6: Will I lose any of my protein during the purification process?

A6: Some protein loss is possible with any purification method. However, these techniques are generally optimized to maximize protein recovery. Typical recovery rates can range from 70% to over 90%, but this is highly dependent on the specific protein, the chosen method, and the experimental conditions.[9]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of protein and reagent Incorrect column choice: The fractionation range of the column is not suitable for the size of your protein.Select a column with a fractionation range appropriate for your protein's molecular weight to ensure it is well separated from the smaller this compound.[1]
Flow rate is too high: High flow rates can reduce the resolution of the separation.Optimize the flow rate. Slower flow rates generally provide better resolution.[2][10]
Sample volume is too large: Overloading the column can lead to peak broadening and poor separation.For high-resolution separation, the sample volume should ideally be 1-2% of the total column volume. For group separation like desalting, up to 30% can be used.[7]
Low protein recovery Protein is interacting with the column matrix: Non-specific binding of the protein to the resin.Increase the ionic strength of the elution buffer (e.g., add 150 mM NaCl) to minimize electrostatic interactions.[2]
Protein is precipitating on the column: The buffer conditions are not optimal for protein stability.Ensure the buffer composition and pH are suitable for your protein's stability. Consider adding solubilizing agents if necessary.
High back pressure Clogged column frit: Particulates in the sample or buffer have blocked the column.Filter your sample and buffers before loading them onto the column. If the pressure is still high, the frit may need to be cleaned or replaced.[11]
Sample is too viscous: High protein concentration or presence of other viscous components.Dilute the sample before loading.[11]
Dialysis
Problem Possible Cause Solution
Inefficient removal of the reagent Insufficient buffer volume: The concentration gradient is not large enough for efficient diffusion.Use a much larger volume of dialysis buffer (dialysate) compared to your sample volume (e.g., 200-500 times the sample volume).[6]
Infrequent buffer changes: The concentration of the reagent in the dialysate is approaching equilibrium with the sample.Change the dialysis buffer multiple times (e.g., after 2-4 hours and then overnight) to maintain a steep concentration gradient.[6]
Incorrect MWCO of the membrane: The pores of the dialysis membrane are too small for the reagent to pass through efficiently.Ensure the MWCO of the dialysis membrane is well above the molecular weight of this compound (MW ~883 g/mol ) but significantly lower than your protein's molecular weight.
Sample volume has significantly increased Osmotic pressure differences: The buffer inside the dialysis bag has a higher osmolarity than the external buffer.Ensure the osmolarity of your sample buffer and the dialysis buffer are similar.
Protein has precipitated in the dialysis bag Unfavorable buffer conditions: The dialysis buffer is not suitable for maintaining the solubility and stability of your protein.Use a dialysis buffer that is known to be optimal for your protein's stability (pH, ionic strength, etc.). Perform dialysis at a lower temperature (e.g., 4°C) to improve protein stability.
Tangential Flow Filtration (TFF)
Problem Possible Cause Solution
Slow processing time Membrane fouling: The membrane pores are becoming blocked by the protein or other components.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider using a membrane with a different material or pore size.
High sample viscosity: The sample is too concentrated to flow efficiently.Dilute the sample before processing or during the process (diafiltration).
Low protein recovery Protein is passing through the membrane: The MWCO of the membrane is too large.Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein.
Non-specific binding to the membrane: The protein is adsorbing to the membrane surface.Choose a membrane material known for low protein binding (e.g., polyethersulfone). Pre-condition the membrane with a blocking agent if necessary.
Inefficient reagent removal Insufficient diafiltration volumes: Not enough new buffer has been used to wash out the small molecules.Perform diafiltration with at least 3-5 diavolumes of the new buffer to achieve ≥99% buffer exchange.[6]

Quantitative Data Summary

The following table summarizes typical performance metrics for each purification method. The actual results will vary depending on the specific protein, experimental conditions, and the amount of unreacted reagent.

Method Typical Protein Recovery Processing Time Buffer Consumption Scalability
Size Exclusion Chromatography (SEC) 80-95%Fast (minutes to hours)Low to MediumGood
Dialysis >90%Slow (hours to overnight)HighLimited
Tangential Flow Filtration (TFF) >95%Fast (minutes to hours)LowExcellent

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
  • Column Selection: Choose a desalting column with an appropriate exclusion limit for your protein (e.g., a column that excludes proteins larger than 5 kDa will be suitable for most proteins and will allow the ~0.9 kDa this compound to be retained).

  • Equilibration: Equilibrate the desalting column with at least 5 column volumes of your desired final buffer.

  • Sample Preparation: If your sample volume is very small, you may need to dilute it to the minimum recommended volume for the column to ensure good separation.

  • Sample Loading: Load your protein sample onto the column. Allow the sample to fully enter the column bed.

  • Elution: Add your desired final buffer to the top of the column and begin collecting fractions. The protein will elute in the void volume, while the smaller, unreacted reagent will be retained in the column and elute later.

  • Fraction Analysis: Analyze the collected fractions for protein content (e.g., using A280 absorbance) to identify the fractions containing your purified protein.

Protocol 2: Removal of Unreacted this compound using Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the this compound (~0.9 kDa) but smaller than your protein (e.g., a 3.5 kDa or 10 kDa MWCO membrane is suitable for most proteins).

  • Membrane Preparation: Hydrate the dialysis membrane in your desired dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load your protein sample into the dialysis bag or cassette, ensuring to leave some space for potential volume changes.

  • Dialysis: Place the sealed dialysis bag/cassette in a large container with a stir bar and a large volume of the desired buffer (at least 200 times the sample volume). Stir gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer and continue to dialyze for another 4 hours or overnight. A third buffer change may be necessary for complete removal of the reagent.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your purified protein sample.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
  • System and Membrane Selection: Select a TFF system and a membrane cassette with an appropriate MWCO (at least 3-5 times smaller than your protein's molecular weight).

  • System Preparation: Install the membrane cassette and flush the system with water and then with your desired final buffer to remove any storage solutions and to equilibrate the membrane.

  • Sample Loading: Load your protein sample into the TFF system reservoir.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode until the desired volume is reached.

  • Diafiltration (Buffer Exchange): Add your desired final buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Perform diafiltration with at least 3-5 diavolumes of buffer.

  • Sample Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged protein from the reservoir and the system.

Visualizations

SEC_Workflow cluster_prep Preparation cluster_process Separation cluster_collection Collection & Analysis start Protein Sample with Unreacted Reagent load_sample Load Sample onto Column start->load_sample equilibration Equilibrate SEC Column equilibration->load_sample elution Elute with Buffer load_sample->elution separation Separation based on Size (Protein elutes first) elution->separation collect_fractions Collect Fractions separation->collect_fractions analyze_fractions Analyze Protein Fractions collect_fractions->analyze_fractions end Purified Protein analyze_fractions->end

Caption: Workflow for removing unreacted reagent using Size Exclusion Chromatography.

Dialysis_Workflow cluster_prep Preparation cluster_process Dialysis cluster_collection Recovery start Protein Sample with Unreacted Reagent load_sample Load Sample into Dialysis Bag/Cassette start->load_sample prep_membrane Prepare Dialysis Membrane (Select MWCO) prep_membrane->load_sample dialyze Dialyze against Large Volume of Buffer load_sample->dialyze buffer_change Change Buffer (2-3 times) dialyze->buffer_change buffer_change->dialyze Repeat recover_sample Recover Sample from Bag/Cassette buffer_change->recover_sample end Purified Protein recover_sample->end

Caption: Workflow for removing unreacted reagent using Dialysis.

TFF_Workflow cluster_prep Preparation cluster_process Diafiltration cluster_collection Recovery start Protein Sample with Unreacted Reagent load_sample Load Sample into Reservoir start->load_sample prep_system Prepare TFF System and Equilibrate Membrane prep_system->load_sample diafiltration Perform Diafiltration (Add new buffer as permeate is removed) load_sample->diafiltration recover_sample Recover Retentate (Purified Protein) diafiltration->recover_sample end Purified Protein recover_sample->end

Caption: Workflow for removing unreacted reagent using Tangential Flow Filtration.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation?

Protein aggregation during conjugation is a multifaceted issue stemming from a variety of factors that disrupt protein stability. The introduction of hydrophobic moieties, such as linkers and drug payloads, is a primary driver, as it can expose the protein's own hydrophobic regions, leading to self-association to minimize contact with the aqueous environment.[1] The conjugation process itself can necessitate buffer conditions, such as pH or ionic strength, that are suboptimal for the stability of the antibody alone.[2]

Several other factors can contribute to aggregation, including:

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[3]

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic cores and promoting aggregation.

  • pH and Ionic Strength: Deviations from the protein's optimal pH and ionic strength can alter its surface charge and electrostatic interactions, leading to instability and aggregation.[4][5][6][7]

  • Mechanical Stress: Agitation, stirring, or filtration can introduce shear stress, potentially causing protein denaturation and aggregation.

  • Presence of Impurities: Contaminants from the expression or purification process can act as nucleation sites for aggregation.

  • Freeze-Thaw Cycles: The process of freezing and thawing can denature proteins and lead to aggregation.[3]

Q2: How does the choice of antibody, linker, and payload impact aggregation?

The intrinsic properties of each component of a bioconjugate play a critical role in its propensity to aggregate.

  • Antibody: The specific amino acid sequence and three-dimensional structure of the antibody determine its inherent stability. Regions prone to aggregation are often located within the antigen-binding fragments (Fab).[1]

  • Linker: Hydrophobic linkers are a significant contributor to aggregation.[1] The length and flexibility of the linker can also influence the stability of the conjugate.

  • Payload (Drug): Highly hydrophobic payloads dramatically increase the tendency for aggregation.[8][9] The drug-to-antibody ratio (DAR) is also a critical factor; higher DARs often correlate with increased aggregation.[1]

Q3: What are common excipients used to prevent aggregation, and at what concentrations?

A variety of excipients can be added to the conjugation and formulation buffers to stabilize the protein and prevent aggregation. The choice and concentration of these additives should be optimized for each specific protein and conjugation system.

Excipient CategoryExample(s)Recommended Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol, Mannitol5-10% (up to 50% for storage)[]Stabilize the native protein structure through preferential hydration and increase viscosity, reducing intermolecular collisions.[][11]
Amino Acids Arginine, Glycine, Proline, Histidine0.1 - 2 M (Arginine)[]Reduce surface hydrophobicity through various interactions and can also act as buffering agents.[][11]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.003 - 3 mg/mL (0.01% - 0.1%)[11][12]Prevent surface-induced aggregation by competitively binding to hydrophobic interfaces.[11][13]
Reducing Agents DTT, TCEP, β-mercaptoethanol1 - 20 mMPrevent the formation of incorrect disulfide bonds.[3][14]
Polymers Polyethylene glycol (PEG)Varies based on MW and applicationCan be conjugated to the protein to increase hydrophilicity and shield hydrophobic regions.[15]
Chelating Agents EDTAVariesCan prevent metal-catalyzed oxidation.
Chaotropes (low conc.) Urea, Guanidine-HClLow concentrationsCan disrupt hydrophobic interactions that lead to aggregation.

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques are commonly used to detect and quantify protein aggregates:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the solution.[16]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of large aggregates.[16][17]

  • Asymmetric Flow Field-Flow Fractionation (AF4): This technique can separate a wide range of aggregate sizes without the potential for shear-induced aggregation that can occur in SEC.

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity observed during the conjugation reaction.

This is a common issue, often indicating that the protein is becoming unstable under the reaction conditions.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is protein concentration too high? start->check_conc check_buffer Are buffer conditions (pH, ionic strength) optimal? check_conc->check_buffer No reduce_conc Reduce protein concentration. check_conc->reduce_conc Yes check_solvent Is an organic solvent being used? check_buffer->check_solvent Yes optimize_buffer Optimize buffer pH and ionic strength. (See Protocol 1) check_buffer->optimize_buffer No check_temp Is the reaction temperature too high? check_solvent->check_temp No optimize_solvent Reduce organic solvent concentration or switch to a water-soluble linker. check_solvent->optimize_solvent Yes reduce_temp Lower the reaction temperature. check_temp->reduce_temp Yes add_excipients Add stabilizing excipients. (See Table 1) check_temp->add_excipients No end Aggregation Minimized reduce_conc->end optimize_buffer->end optimize_solvent->end reduce_temp->end add_excipients->end

Caption: Troubleshooting workflow for visible protein precipitation.

Issue 2: Increased aggregate formation detected by SEC or DLS after conjugation.

Even without visible precipitation, soluble aggregates can form, which can impact the efficacy and safety of the final product.

Troubleshooting Workflow:

start Increased Soluble Aggregates check_linker Is the linker/payload highly hydrophobic? start->check_linker check_dar Is the Drug-to-Antibody Ratio (DAR) too high? check_linker->check_dar No hydrophilic_linker Consider a more hydrophilic linker (e.g., with PEG). check_linker->hydrophilic_linker Yes check_purification Is the purification method appropriate? check_dar->check_purification No reduce_dar Optimize conjugation to achieve a lower DAR. check_dar->reduce_dar Yes optimize_purification Optimize purification conditions (e.g., buffer, resin). check_purification->optimize_purification No screen_excipients Screen for effective anti-aggregation excipients. (See Protocol 2) check_purification->screen_excipients Yes end Aggregation Reduced hydrophilic_linker->end reduce_dar->end optimize_purification->end screen_excipients->end

Caption: Troubleshooting workflow for soluble aggregate formation.

Experimental Protocols

Protocol 1: Buffer Optimization to Minimize Aggregation

This protocol outlines a systematic approach to screen for the optimal buffer pH and ionic strength to maintain protein stability during conjugation.

Materials:

  • Protein of interest

  • A series of buffers with varying pH values (e.g., acetate, citrate, phosphate, Tris)

  • Stock solution of a salt (e.g., NaCl)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • pH Screening:

    • Prepare a series of buffers with pH values ranging from, for example, 4.0 to 9.0 in 0.5 pH unit increments.

    • In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer.

    • Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, 24 hours).

    • At each time point, measure the absorbance at 350 nm to assess turbidity.

    • Analyze a subset of samples with the lowest turbidity by DLS to assess the presence of soluble aggregates.

  • Ionic Strength Screening:

    • Using the optimal buffer and pH identified in the previous step, prepare a series of solutions with varying salt concentrations (e.g., 0, 50, 150, 300, 500 mM NaCl).

    • Repeat the incubation and analysis steps described in the pH screening.

  • Data Analysis:

    • Plot the turbidity (A350) and DLS-derived aggregate percentage against pH and ionic strength.

    • Select the buffer conditions that result in the lowest levels of both insoluble and soluble aggregates.

Protocol 2: Screening of Anti-Aggregation Excipients

This protocol provides a method for screening a panel of excipients to identify those that are most effective at preventing aggregation of a specific protein conjugate.

Materials:

  • Protein conjugate

  • Stock solutions of various excipients (see Table 1)

  • Optimal buffer identified in Protocol 1

  • 96-well microplate

  • Plate reader (A350)

  • SEC-HPLC system

Methodology:

  • Excipient Screening:

    • In a 96-well plate, prepare the protein conjugate in the optimal buffer.

    • Add different excipients from the stock solutions to final target concentrations. Include a control with no excipient.

    • Incubate the plate under stress conditions (e.g., elevated temperature, agitation) to accelerate aggregation.

    • Monitor turbidity by measuring absorbance at 350 nm at regular intervals.

  • SEC Analysis:

    • For the most promising excipients that show low turbidity, perform SEC analysis to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • Prepare samples of the protein conjugate with and without the lead excipients and inject them onto an appropriate SEC column.

    • Integrate the peak areas corresponding to the different species to determine the percentage of each.

  • Data Analysis:

    • Compare the aggregation levels (from both turbidity and SEC) in the presence of different excipients to the control.

    • Select the excipient(s) that provide the most significant reduction in aggregation.

Protocol 3: Characterization of Aggregates by Size Exclusion Chromatography (SEC)

This protocol details a general procedure for the analysis of protein aggregates using SEC-HPLC.

Materials:

  • Protein conjugate sample

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Filter and degas the mobile phase to prevent air bubbles and column clogging.[18]

  • Sample Preparation:

    • Filter the protein sample through a low-protein-binding 0.22 µm filter to remove any large particulates.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Run the separation under isocratic conditions (constant mobile phase composition).

    • Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 4: Analysis of Protein Conjugates by Dynamic Light Scattering (DLS)

This protocol provides a general guideline for analyzing the size distribution of protein conjugates to detect aggregation.

Materials:

  • Protein conjugate sample

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Sample Preparation:

    • Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.[19]

    • Ensure the sample is at thermal equilibrium with the instrument before measurement.

  • Instrument Setup:

    • Set the appropriate parameters for the protein and solvent (e.g., refractive index, viscosity).

    • Select the measurement temperature.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility.

    • The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample.

    • Analyze the size distribution plot to identify the presence of larger species, which indicate aggregation. The polydispersity index (PdI) provides an indication of the width of the size distribution. A higher PdI can suggest the presence of aggregates.[19]

Signaling Pathways and Logical Relationships

The decision-making process for addressing protein aggregation can be visualized as a logical flow, guiding the researcher from the initial observation of the problem to the selection of an appropriate mitigation strategy.

start Protein Aggregation Observed characterize Characterize Aggregates (SEC, DLS, Visual) start->characterize soluble_insoluble Soluble or Insoluble Aggregates? characterize->soluble_insoluble insoluble Insoluble Precipitate soluble_insoluble->insoluble Insoluble soluble Soluble Oligomers soluble_insoluble->soluble Soluble optimize_conditions Optimize Reaction Conditions (Concentration, Temp, pH, Ionic Strength) insoluble->optimize_conditions screen_excipients Screen Stabilizing Excipients (Sugars, Amino Acids, Surfactants) soluble->screen_excipients re_evaluate Re-evaluate Aggregation optimize_conditions->re_evaluate modify_construct Modify Conjugate Design (Linker Hydrophilicity, DAR) screen_excipients->modify_construct modify_construct->re_evaluate re_evaluate->start Aggregation Persists end Stable Conjugate re_evaluate->end Aggregation Mitigated

Caption: Logical workflow for addressing protein aggregation.

References

Validation & Comparative

A Comparative Guide to the Characterization of Bis-sulfone-PEG4-Tetrazine Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bis-sulfone-PEG4-Tetrazine as a protein bioconjugation reagent against common alternatives. It includes a summary of performance data, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes.

Introduction to Advanced Bioconjugation

Bioconjugation, the covalent linking of molecules to proteins, is a cornerstone of modern therapeutics, diagnostics, and research. The choice of conjugation chemistry is critical as it directly impacts the homogeneity, stability, and function of the final product, such as an Antibody-Drug Conjugate (ADC).[1] Traditional methods often target highly abundant amino acids like lysine or moderately available cysteines, which can lead to heterogeneous products with varying efficacy and pharmacokinetic profiles.[2]

The this compound linker represents a next-generation bioconjugation tool. It leverages a two-stage strategy:

  • Site-Selective Protein Labeling: The bis-sulfone group enables a covalent linkage to specific, less abundant amino acid residues like tryptophan, offering greater homogeneity.[3][4]

  • Bioorthogonal "Click" Chemistry: The tetrazine moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO)-modified molecule (e.g., a drug, dye, or imaging agent). This reaction is extremely fast, highly specific, and occurs under biocompatible conditions.[5][6]

This guide will compare this modern approach with established conjugation chemistries and detail the methods for characterizing the resulting conjugates.

Comparative Analysis of Bioconjugation Chemistries

The selection of a conjugation strategy involves a trade-off between reaction efficiency, selectivity, stability of the resulting bond, and the reaction's impact on the protein's function. The this compound system offers a unique combination of advantages over traditional methods.

FeatureThis compoundMaleimide-Thiol ChemistryNHS Ester-Amine Chemistry
Target Residue Tryptophan (via bis-sulfone)CysteineLysine
Selectivity High (targets low-abundance Trp)[3]Moderate (requires free cysteines or disulfide reduction)[2]Low (targets abundant surface lysines, leading to heterogeneity)
Reaction Speed Sulfone reaction is slower; Tetrazine-TCO ligation is extremely fast (>10^3 M⁻¹s⁻¹)[5]Fast (<5 minutes)[7]Fast, but competes with hydrolysis[2]
Bond Stability Sulfone bond is highly stable.[8][9] Tetrazine ligation forms a stable covalent bond.[10]Prone to retro-Michael addition, leading to deconjugation in plasma.[1][7]Stable amide bond.
Homogeneity High (site-selective nature leads to well-defined conjugates).[3]Moderate (can produce DAR 0, 2, 4, 6, 8 species).[11]Low (produces a wide distribution of species).
Reaction Conditions Near-neutral pH, aqueous buffer, ambient temperature.[3]Near-neutral pH (6.5-7.5), aqueous buffer.Mildly alkaline pH (7.5-8.5), aqueous buffer.
Key Advantage High stability, high homogeneity, bioorthogonal.Simplicity and high yield.[1]Simple and well-established.
Key Disadvantage Two-step process, requires a TCO-modified payload.Conjugate instability in vivo.[7]Produces highly heterogeneous mixtures.[7]

Characterization of Protein Conjugates: A Workflow

A multi-step analytical workflow is essential to confirm successful conjugation, determine purity, and assess the key quality attributes of the final product. The primary goals are to measure the Drug-to-Antibody Ratio (DAR), quantify high molecular weight species (aggregates), and confirm the identity and stability of the conjugate.

G cluster_0 Conjugation & Purification cluster_1 Characterization A Protein + This compound B Intermediate Conjugate A->B Step 1: Labeling C Intermediate + TCO-Payload B->C D Final Conjugate C->D Step 2: Ligation E Purification (e.g., SEC) D->E F Size Exclusion Chromatography (SEC-HPLC) E->F Assess Aggregation & Purity G Hydrophobic Interaction Chromatography (HIC) E->G Determine DAR & Drug Load Distribution H Mass Spectrometry (LC-MS) E->H Confirm Mass & Identify Species

Caption: Experimental workflow for conjugation and characterization.

Quantitative Data Presentation

The following table presents hypothetical but representative data for an antibody (e.g., Trastuzumab) conjugated with a cytotoxic payload using different methods. This data illustrates the typical outcomes for each chemistry.

ParameterThis compoundMaleimide-ThiolNHS Ester-Amine
Average DAR 3.93.63.5
DAR Distribution DAR4 > 90%DAR0,2,4,6,8 mixtureBroad distribution
% High Molecular Weight Species (HMWs) < 1.0%< 1.5%< 2.5%
% Conjugate Remaining (after 7 days in plasma) > 95%~70%[9]> 99%
Payload Loss Mechanism N/A (Stable Linkage)Retro-Michael Addition[7]N/A (Stable Linkage)

DAR = Drug-to-Antibody Ratio

Experimental Protocols

Detailed and robust analytical methods are required to generate the data presented above.

Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

SEC separates molecules based on their hydrodynamic radius and is the primary method for quantifying aggregates (dimers and higher-order oligomers).[12]

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm (or equivalent).[12]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[12][13]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 25-30°C.[14]

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the purified conjugate to 1 mg/mL in the mobile phase. Filter through a 0.22 µm filter.[13]

  • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas for the monomer and high molecular weight species (HMWs). Calculate the percentage of HMWs relative to the total peak area.

G A Inject Sample B SEC Column A->B C UV Detector (280 nm) B->C D Chromatogram C->D E Peak Integration D->E F % Aggregation E->F

Caption: SEC-HPLC analysis pathway.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is the reference method for determining the average DAR and the distribution of different drug-loaded species for cysteine and other site-specific ADCs.[11][15] It separates species based on hydrophobicity, which increases with the number of conjugated payloads.[16]

  • Instrumentation: A biocompatible UHPLC system is recommended.[15]

  • Column: MAbPac HIC-Butyl, 4.6 x 100 mm (or equivalent).[15]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[15]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[15]

  • Gradient: A linear gradient from 0% to 100% B over 15-20 minutes is typical.[15]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.[15]

  • Detection: UV at 280 nm.

  • Data Analysis: Each peak corresponds to a specific drug-load (DAR0, DAR1, DAR2, etc.). The weighted average DAR is calculated from the relative area percentage of each peak.[11]

Intact Mass Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the unconjugated, intermediate, and final conjugated protein species.[17][18]

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.

  • LC Column (Reversed Phase): Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient from ~20% to 60% B over 10-15 minutes.

  • MS Analysis:

    • Mode: Positive Ion, Electrospray Ionization (ESI).

    • Data Acquisition: Acquire data over a mass range appropriate for the protein (e.g., m/z 1000-4000).

    • Deconvolution: Use software (e.g., MaxEnt1) to deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.

  • Sample Preparation: The protein sample is often deglycosylated using PNGase F to simplify the mass spectrum.

This guide is intended for informational purposes and should be supplemented with in-house validation and protocol optimization.

References

A Head-to-Head Comparison: Bis-sulfone-PEG4-Tetrazine and Alternative Protein Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Bis-sulfone-PEG4-Tetrazine with other commonly used protein labeling reagents for mass spectrometry, supported by experimental data and detailed protocols. We delve into the performance of cysteine-selective reagents and amine-reactive isobaric tags to help you make an informed decision for your proteomic workflows.

The covalent labeling of proteins is a cornerstone of modern proteomics, enabling the enrichment, identification, and quantification of proteins from complex biological samples. This compound is a bioorthogonal labeling reagent that offers a two-step approach to protein modification. The bis-sulfone moiety selectively targets cysteine residues, while the tetrazine group allows for a highly specific and rapid reaction with a trans-cyclooctene (TCO)-functionalized reporter tag. This guide will compare the performance of this reagent against established alternatives, including other cysteine-reactive compounds like maleimides and iodoacetamides, and the widely used amine-reactive Tandem Mass Tags (TMT).

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent significantly impacts the outcome of a mass spectrometry experiment. Key performance indicators include labeling efficiency, selectivity for the target amino acid, the impact on protein identification and quantification, and the complexity of the experimental workflow. The following tables summarize the quantitative performance of this compound and its alternatives.

Table 1: Comparison of Cysteine-Selective Labeling Reagents

FeatureThis compoundMaleimidesIodoacetamides
Target Residue CysteineCysteineCysteine
Reaction Type Michael AdditionMichael AdditionNucleophilic Substitution
Typical Labeling Efficiency High (>90%)High (>90%)High (>90%)
Selectivity High for CysteineModerate (can react with lysine and histidine at higher pH)Moderate (can react with histidine, lysine, and methionine)[1]
Reaction pH 6.5 - 7.56.5 - 7.57.5 - 8.5[1]
Reaction Time 1-2 hours1-2 hours30-60 minutes
Reaction Temperature Room TemperatureRoom TemperatureRoom Temperature
Reversibility IrreversibleGenerally irreversible, but can undergo retro-Michael additionIrreversible
Bioorthogonality Yes (Tetrazine-TCO ligation)NoNo
Impact on MS Analysis PEG linker can aid solubility but may suppress ionization. Tetrazine ligation is highly specific.Can introduce stable modifications.Can introduce stable modifications. Iodine-containing reagents can lead to off-target methionine modification and neutral loss during fragmentation[1].

Table 2: Comparison of this compound with Amine-Reactive Isobaric Tags (TMT)

FeatureThis compoundTandem Mass Tags (TMT)
Target Residue(s) CysteineLysine, N-terminus
Multiplexing Capability Limited (typically requires isotopic versions of the TCO tag)High (up to 18-plex)
Quantification Strategy MS1 or MS2 based on reporter tagMS2 or MS3 (reporter ions)
Enrichment Enables enrichment of labeled proteins/peptidesNo inherent enrichment capability
Selectivity High for CysteineHigh for primary amines
Workflow Complexity Two-step labeling processOne-step labeling of peptides
Impact on Protein ID Can enrich for specific protein subsets, potentially reducing sample complexity. PEG linker may affect peptide fragmentation.Increased sample complexity in MS1, but can improve peptide identification through signal enhancement from multiple samples.
Ratio Compression Less of an issue as quantification is often at the MS1 level for the intact labeled peptide.Can be a significant issue in MS2-based quantification, though MS3 strategies can mitigate this.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. Below are methodologies for the key reagents discussed in this guide.

Protocol 1: Labeling of Proteins with this compound for Mass Spectrometry Analysis

This protocol describes the two-stage process of labeling protein cysteine residues with this compound, followed by bioorthogonal ligation to a TCO-containing reporter for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • This compound

  • TCEP (tris(2-carboxyethyl)phosphine)

  • TCO-functionalized reporter tag (e.g., TCO-biotin for enrichment, or an isotopically labeled TCO-tag for quantification)

  • Anhydrous DMSO

  • Desalting column

Procedure:

Stage 1: Cysteine Labeling with this compound

  • Protein Preparation: Ensure the protein sample is in a thiol-free buffer at a concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (Optional): To label all available cysteines, including those in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein sample.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column, exchanging the buffer to one suitable for the subsequent ligation step (e.g., PBS pH 7.4).

Stage 2: Bioorthogonal Ligation with a TCO-Reporter

  • Reporter Preparation: Prepare a stock solution of the TCO-functionalized reporter tag in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction: Add a 5-10 fold molar excess of the TCO-reporter to the tetrazine-labeled protein.

  • Incubation: Incubate for 1 hour at room temperature. The reaction is often rapid and can be complete in minutes.

  • Sample Preparation for Mass Spectrometry: The labeled protein is now ready for downstream processing, including denaturation, reduction (if not already performed), alkylation of remaining free cysteines (if desired), and enzymatic digestion (e.g., with trypsin).

Protocol 2: Labeling of Protein Thiols with Maleimides

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, pH 6.5-7.5)

  • Maleimide-functionalized reagent

  • TCEP (optional)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL in a degassed buffer at pH 6.5-7.5.

  • Reduction (Optional): For labeling cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Reagent Preparation: Dissolve the maleimide reagent in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess maleimide reagent using a desalting column.

Protocol 3: Labeling of Protein Thiols with Iodoacetamides

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, pH 7.5-8.5)

  • Iodoacetamide-functionalized reagent

  • TCEP (optional)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein at 1-5 mg/mL in a buffer at pH 7.5-8.5.

  • Reduction (Optional): To label all cysteines, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of the iodoacetamide reagent in DMSO. Iodoacetamide solutions are light-sensitive and should be prepared immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the iodoacetamide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume excess iodoacetamide.

  • Purification: Purify the labeled protein using a desalting column.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow: this compound Labeling Protein Protein Sample (with Cysteine) Reduction Reduction (optional, with TCEP) Protein->Reduction Labeling Labeling with This compound Reduction->Labeling Purification1 Removal of Excess Reagent Labeling->Purification1 Ligation Bioorthogonal Ligation with TCO-Reporter Purification1->Ligation Digestion Proteolytic Digestion Ligation->Digestion MS LC-MS/MS Analysis Digestion->MS

Workflow for this compound labeling.

G cluster_reaction Chemical Reaction: Bis-sulfone Labeling of Cysteine cluster_ligation Bioorthogonal Ligation: Tetrazine and TCO Protein_Cys Protein-SH Intermediate Michael Adduct Protein_Cys->Intermediate + Bis_sulfone This compound Bis_sulfone->Intermediate + Labeled_Protein Protein-S-sulfone-PEG4-Tetrazine Intermediate->Labeled_Protein Elimination Labeled_Protein2 Protein-S-sulfone-PEG4-Tetrazine Cycloadduct Diels-Alder Cycloaddition Labeled_Protein2->Cycloadduct + TCO_Reporter TCO-Reporter TCO_Reporter->Cycloadduct + Final_Product Labeled Protein-Reporter Conjugate + N2 Cycloadduct->Final_Product

Chemical reactions in the two-step labeling process.

Conclusion

The choice between this compound and other labeling reagents depends heavily on the specific goals of the proteomics experiment. For applications requiring the specific enrichment of cysteine-containing proteins and a highly selective, bioorthogonal ligation step, this compound offers a powerful solution. Its two-step nature allows for greater control and flexibility in the introduction of reporter tags.

However, for high-throughput quantitative proteomics where multiplexing is a priority, amine-reactive isobaric tags like TMT remain the gold standard due to their ability to compare up to 18 samples simultaneously. For simpler, direct labeling of cysteine residues where bioorthogonality is not required, maleimides and iodoacetamides provide effective and well-established alternatives, although researchers should be mindful of their potential off-target reactivity[1].

Ultimately, a thorough understanding of the strengths and weaknesses of each labeling strategy, as outlined in this guide, will empower researchers to select the most appropriate tool to unlock new insights from their proteomic data.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Bis-sulfone-PEG4-Tetrazine Conjugation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the cutting-edge field of bioconjugation, the precise analysis of novel constructs is paramount. The emergence of site-specific conjugation technologies utilizing linkers such as Bis-sulfone-PEG4-Tetrazine demands robust analytical methods to ensure product quality, stability, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the characterization of these complex biomolecules, supported by established experimental data from analogous systems.

The this compound linker combines three key functionalities: the bis-sulfone group for site-specific conjugation to disulfide bonds, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a tetrazine moiety for bioorthogonal click chemistry. Analyzing the successful conjugation and purity of the resulting product requires methods that can resolve the conjugate from its precursors and potential side products.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of proteins and their conjugates. Its separation mechanism, based on the hydrophobicity of the analyte, is well-suited for differentiating between unconjugated proteins, the more hydrophobic linker-drug, and the final conjugate.

Method 1: Generic RP-HPLC for PEGylated Proteins

This method is adapted from established protocols for the analysis of PEGylated proteins and serves as a robust starting point for the analysis of this compound conjugates.[1][2]

Experimental Protocol:

  • Column: A C4 or C18 reversed-phase column with a pore size of 300 Å is recommended to accommodate large biomolecules. Common dimensions are 4.6 x 150 mm with 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 70% Mobile Phase B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm for the protein and potentially a secondary wavelength (e.g., ~520 nm) if the tetrazine moiety has a significant absorbance at that wavelength.

  • Column Temperature: 40-60 °C to improve peak shape and reduce viscosity.

Method 2: Stability-Indicating RP-HPLC for Tetrazine Derivatives

Given that the stability of the tetrazine ring can be a critical quality attribute, a stability-indicating HPLC method is crucial. Such a method is designed to separate the intact conjugate from potential degradation products.[3][4][5]

Experimental Protocol:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is preferred for better separation of closely related species.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient, for instance, from 30% to 50% Mobile Phase B over 20 minutes, can effectively separate degradation products.

  • Flow Rate: 0.3 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and identify peak purity. Mass Spectrometry (MS) detection is highly recommended for peak identification.

  • Column Temperature: 50 °C.

Quantitative Data Summary
ParameterMethod 1 (Generic RP-HPLC)Method 2 (Stability-Indicating)Alternative: HICAlternative: SEC
Analyte PEGylated Protein ConjugateTetrazine-containing BioconjugateAntibody-Drug ConjugateProtein Aggregate Analysis
Typical Retention Time 15 - 25 min10 - 20 min10 - 30 min8 - 15 min
Resolution (Rs) > 1.5 between major species> 2.0 between parent and degradants> 1.2 between DAR speciesBaseline separation of monomer and aggregate
Purity Measurement Peak area percentagePeak area percentage with peak purity analysisRelative peak areas of DAR speciesRelative peak areas of monomer and oligomers

Alternative Analytical Techniques

Beyond RP-HPLC, other chromatographic and analytical methods can provide complementary information for a comprehensive characterization of this compound conjugates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for analyzing antibody-drug conjugates (ADCs) and can resolve species with different drug-to-antibody ratios (DAR).[6]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species, such as aggregates, which can be a concern with protein conjugates.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides definitive identification of the conjugate and its impurities by providing accurate mass information. This is invaluable for confirming the success of the conjugation reaction and for characterizing any degradation products.[9][10][11]

Experimental Workflows and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Primary HPLC Analysis cluster_data_analysis Data Analysis cluster_orthogonal_methods Orthogonal Methods for Deeper Characterization cluster_final_characterization Comprehensive Characterization start Conjugation Reaction Mixture end_prep Prepared Sample start->end_prep Dilution / Filtration rphplc RP-HPLC end_prep->rphplc lcms LC-MS end_prep->lcms hic HIC end_prep->hic sec SEC end_prep->sec purity Purity Assessment rphplc->purity stability Stability Assessment rphplc->stability final Complete Product Profile purity->final stability->final lcms->final Identity Confirmation hic->final DAR Profile sec->final Aggregation State

Caption: Experimental workflow for the analysis of this compound conjugates.

logical_relationships cluster_question Analytical Question cluster_method Recommended Analytical Method q1 What is the purity? m1 RP-HPLC q1->m1 q2 Is the conjugate stable? m2 Stability-Indicating RP-HPLC q2->m2 q3 What is the identity of the main peak and impurities? m3 LC-MS q3->m3 q4 What is the drug-to-antibody ratio (if applicable)? m4 HIC q4->m4 q5 Are there any aggregates? m5 SEC q5->m5

Caption: Logical relationship between analytical questions and recommended methods.

References

Stability Showdown: Bis-sulfone-PEG4-Tetrazine Versus Other Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the success of a molecule, particularly in the context of Antibody-Drug Conjugates (ADCs). The linker's stability in systemic circulation and its ability to efficiently release a payload at the target site are critical determinants of efficacy and safety. This guide provides an objective comparison of the stability of a novel Bis-sulfone-PEG4-Tetrazine linker against other commonly used linkers, supported by experimental data and detailed protocols.

Executive Summary

The ideal linker for bioconjugation, especially in ADCs, must strike a delicate balance: it needs to be exceptionally stable in the bloodstream to prevent premature drug release and off-target toxicity, yet be readily cleavable under specific conditions within the target cell. This guide assesses the stability of the this compound linker, a next-generation technology, in comparison to established linkers such as maleimide-based linkers, hydrazones, and enzymatically-cleavable linkers like Val-Cit.

The this compound linker combines the advantages of three key components:

  • Bis-sulfone: Enables stable rebridging of disulfide bonds in antibodies, leading to homogeneous ADCs.

  • PEG4 Spacer: Enhances hydrophilicity, which can improve solubility, stability, and pharmacokinetic properties.

  • Methyl-Tetrazine: A bioorthogonal reactive group known for its fast kinetics with dienophiles like trans-cyclooctene (TCO), while the methyl substitution generally confers greater stability compared to unsubstituted tetrazines.

This guide will demonstrate that while traditional linkers have their merits, the unique combination in the this compound linker offers a compelling stability profile for the development of next-generation bioconjugates.

Comparative Stability Data

The stability of a linker is often quantified by its half-life (t½) in plasma or serum, which represents the time it takes for half of the linker-payload conjugate to be cleaved. The following table summarizes available quantitative data for various linker types. It is important to note that direct head-to-head comparative studies including this compound are limited in publicly available literature; therefore, its stability characteristics are inferred from the properties of its constituent parts.

Linker TypeCleavage MechanismTypical Half-life in Plasma (pH 7.4)Key Stability Characteristics
This compound Bioorthogonal (Click-to-Release)Estimated to be high (>7 days)The bis-sulfone group forms a stable thioether-like bond. Methyl-tetrazines are more stable than hydrogen-substituted tetrazines. The PEG spacer can further enhance stability.[1][2]
Maleimide (e.g., SMCC) Thiol-Michael AdditionVariable (hours to days)Prone to retro-Michael reaction (deconjugation) and thiol exchange with serum proteins like albumin. Stability can be improved by hydrolysis of the succinimide ring.[3]
Hydrazone Acid Hydrolysis~183 hours (pH 7.4), ~4.4 hours (pH 5.0)[4]Generally stable at physiological pH but can exhibit some instability in circulation, leading to premature drug release.[5]
Val-Cit-PABC Enzymatic (Cathepsin B)Stable in human plasma (>28 days)[6]; Unstable in mouse plasma (t½ ~2 days) due to carboxylesterase activity.[7]Highly stable in human circulation, with cleavage occurring primarily in the lysosomal compartment of target cells.[6]
Disulfide Reduction (Glutathione)Variable (depends on steric hindrance)Stable in the oxidizing environment of the bloodstream but cleaved in the reducing intracellular environment where glutathione concentrations are higher.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol is a standard method to determine the rate of drug-linker cleavage from an ADC in plasma.

1. Materials:

  • Antibody-Drug Conjugate (ADC) of interest
  • Human or mouse plasma (sodium heparin as anticoagulant)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Protein A magnetic beads
  • Wash buffer (PBS with 0.05% Tween-20)
  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)
  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
  • LC-MS grade water, acetonitrile, and formic acid
  • LC-MS system (e.g., Q-TOF or Orbitrap)

2. Procedure:

  • Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
  • At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the plasma-ADC mixture.
  • Capture the ADC from the plasma using Protein A magnetic beads. Incubate for 1 hour at room temperature with gentle mixing.
  • Wash the beads three times with wash buffer to remove unbound plasma proteins.
  • Elute the intact ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
  • Analyze the eluted ADC samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR).
  • The decrease in DAR over time is used to calculate the linker's half-life in plasma.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This is a simpler, though less detailed, method for determining the average DAR.

1. Materials:

  • ADC sample
  • Unconjugated antibody
  • Free drug-linker
  • UV-Vis spectrophotometer

2. Procedure:

  • Measure the extinction coefficients of the unconjugated antibody and the free drug-linker at two wavelengths (e.g., 280 nm and the maximum absorbance wavelength of the drug).
  • Measure the absorbance of the ADC sample at the same two wavelengths.
  • Calculate the average DAR using the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the drug in the ADC sample.[8]

Visualizations

General Mechanism of Action for an Antibody-Drug Conjugate

The following diagram illustrates the typical pathway of an ADC from systemic circulation to payload release within a target cancer cell. This process is crucial for understanding the context in which linker stability and cleavage are important.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation Receptor Tumor-Specific Antigen ADC_circulating->Receptor 1. Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus Payload->Nucleus 5a. DNA Damage Microtubules Microtubules Payload->Microtubules 5b. Microtubule Disruption

Figure 1. General mechanism of action of an antibody-drug conjugate (ADC).[3]
Experimental Workflow for ADC Stability Assessment

The following flowchart outlines the key steps in developing and evaluating the stability of an ADC.

ADC_Stability_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_stability_assay In Vitro Stability Assay cluster_data_analysis Data Analysis Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Initial_DAR Initial DAR & Purity Measurement (LC-MS, HIC) Purification->Initial_DAR Plasma_Incubation Incubation in Plasma (37°C) Initial_DAR->Plasma_Incubation Time_Points Aliquoting at Time Points Plasma_Incubation->Time_Points ADC_Capture ADC Capture (e.g., Protein A) Time_Points->ADC_Capture LCMS_Analysis LC-MS Analysis (DAR Measurement) ADC_Capture->LCMS_Analysis DAR_vs_Time Plot DAR vs. Time LCMS_Analysis->DAR_vs_Time Half_Life Calculate Half-Life (t½) DAR_vs_Time->Half_Life

Figure 2. Experimental workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates, with profound implications for their stability, efficacy, and safety. While traditional linkers such as maleimides and hydrazones have seen broad use, they possess inherent stability liabilities that can compromise their performance. Enzymatically cleavable linkers like Val-Cit offer excellent stability in human plasma but can show species-specific instability, complicating preclinical evaluation.

The this compound linker represents a promising advancement in linker technology. The bis-sulfone chemistry allows for the creation of stable and homogeneous conjugates, while the PEG4 spacer is known to improve pharmacokinetic properties. The use of a methyl-tetrazine for bioorthogonal conjugation provides a balance of rapid reaction kinetics and enhanced stability. Although direct comparative half-life data is still emerging, the rational design of the this compound linker suggests a superior stability profile, making it a compelling choice for the development of robust and effective targeted therapies. Further head-to-head stability studies are warranted to fully quantify its advantages over existing linker technologies.

References

A Comparative Guide to Site-Specific Protein Labeling: Validating Bis-sulfone-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the precision of labeling is paramount. Site-specific conjugation techniques are crucial for producing homogeneous and well-defined bioconjugates, such as antibody-drug conjugates (ADCs), ensuring reproducibility and optimal performance. This guide provides a comprehensive comparison of Bis-sulfone-PEG4-Tetrazine labeling with other common site-specific conjugation methods, supported by experimental data and detailed protocols for validation.

Introduction to this compound Labeling

This compound is a hetero-bifunctional linker that enables a two-step, site-specific conjugation strategy. The "bis-sulfone" moiety targets native disulfide bonds within a protein for covalent re-bridging, offering high site-specificity. The "tetrazine" group then allows for a bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified molecule of interest. The PEG4 spacer enhances the solubility and reduces aggregation of the resulting conjugate.

The labeling process involves two key stages:

  • Disulfide Re-bridging: The native disulfide bond in the protein is first reduced to yield two free thiols. The bis-sulfone reagent then reacts with these two thiols in close proximity to form a stable three-carbon bridge, effectively re-linking the polypeptide chains.

  • Tetrazine Ligation: The tetrazine-modified protein is then ready for conjugation to a TCO-functionalized molecule via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is extremely fast and highly specific, proceeding efficiently under mild, physiological conditions.

Comparison of Site-Specific Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on the specific application, the nature of the protein, and the desired properties of the final conjugate. Below is a comparison of this compound with other common site-specific labeling methods.

Conjugation Method Target Residue/Site Typical Yield Reaction Rate Linkage Stability Advantages Disadvantages
Bis-sulfone Reduced Disulfide Bonds>90%ModerateHighSite-specific at native disulfides; stable thioether linkage.Requires a reduction step; potential for protein denaturation.
Maleimide-Thiol Cysteine>80%FastModerate to LowFast reaction; targets available cysteines.Prone to retro-Michael addition (deconjugation) and thiol exchange in plasma, leading to instability.[1][2][3][4][5]
Dibromomaleimide Cysteine>90%FastHighForms a stable, hydrolysis-resistant linkage.Requires two available thiols in close proximity.
Phenyloxadiazole Sulfone CysteineHighModerateHighForms a highly stable thioether bond, resistant to exchange.[1][2][3]May require longer reaction times compared to maleimides.
Tetrazine-TCO Ligation TCO-modified protein>95%Very Fast (up to 106 M-1s-1)HighBioorthogonal; extremely fast kinetics; high specificity.Requires pre-modification of the protein or payload with TCO.
Enzymatic (e.g., Sortase A) Specific peptide tagHighSlow to ModerateHighHighly specific; mild reaction conditions.Requires genetic engineering of the protein to introduce the recognition sequence.
Glycan Remodeling GlycansVariableSlowHighTargets native glycans, often away from the antigen-binding site.Can be a multi-step process; may lead to heterogeneity.

Experimental Validation of Site-Specificity

Ensuring that the conjugation has occurred at the intended site is a critical validation step. Mass spectrometry-based peptide mapping is the gold standard for this purpose.

Experimental Protocol: Peptide Mapping by LC-MS/MS

This protocol outlines the general steps for confirming the site of conjugation on an antibody.

  • Sample Preparation & Digestion:

    • Denaturation and Reduction: The antibody-conjugate (approximately 100 µg) is denatured in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl). The disulfide bonds are then reduced using a reducing agent like dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylation: The free cysteine residues are alkylated with an alkylating agent such as iodoacetamide (IAM) in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.

    • Buffer Exchange: The sample is buffer-exchanged into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove the denaturant and reducing agent.

    • Enzymatic Digestion: A protease, typically trypsin, is added to the sample at an enzyme-to-protein ratio of 1:20 (w/w) and incubated at 37°C for 12-16 hours.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The resulting peptide mixture is separated using a reverse-phase liquid chromatography (LC) system with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.

    • Mass Spectrometry: The eluting peptides are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against the known sequence of the antibody using a protein identification software (e.g., Mascot, Sequest).

    • The search parameters should include the expected mass shift corresponding to the conjugated linker-payload on the target peptide.

    • The identification of a peptide containing the mass of the conjugate confirms the site of labeling. The fragmentation pattern in the MS/MS spectrum provides the exact location of the modification on the peptide sequence.

Determining Drug-to-Antibody Ratio (DAR)

The average number of drugs conjugated to an antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.

  • HIC Analysis:

    • The ADC sample is injected onto a HIC column.

    • A reverse salt gradient is used to elute the different drug-loaded species. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.

    • The peak area of each species is integrated.

  • DAR Calculation:

    • The average DAR is calculated as the weighted average of the different drug-loaded species, based on their relative peak areas.

Visualizing the Workflow and Pathways

This compound Labeling Workflow

G cluster_0 Step 1: Disulfide Re-bridging cluster_1 Step 2: Tetrazine Ligation Native Antibody Native Antibody Reduced Antibody Reduced Antibody Native Antibody->Reduced Antibody Reduction (DTT) Tetrazine-labeled Antibody Tetrazine-labeled Antibody Reduced Antibody->Tetrazine-labeled Antibody Bis-alkylation This compound This compound This compound->Tetrazine-labeled Antibody Final Conjugate Final Conjugate Tetrazine-labeled Antibody->Final Conjugate Click Chemistry TCO-modified Molecule TCO-modified Molecule TCO-modified Molecule->Final Conjugate

Caption: Workflow for this compound labeling.

Experimental Workflow for Site-Specificity Validation

G Antibody Conjugate Antibody Conjugate Denaturation & Reduction Denaturation & Reduction Antibody Conjugate->Denaturation & Reduction Alkylation Alkylation Denaturation & Reduction->Alkylation Digestion (Trypsin) Digestion (Trypsin) Alkylation->Digestion (Trypsin) Peptide Mixture Peptide Mixture Digestion (Trypsin)->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Site Confirmation Site Confirmation Data Analysis->Site Confirmation

Caption: Peptide mapping workflow for validation.

ADC Internalization and Payload Delivery Pathway

G ADC ADC Binding to Antigen Binding to Antigen ADC->Binding to Antigen 1. Binding Tumor Cell Tumor Cell Tumor Cell->Binding to Antigen Internalization (Endocytosis) Internalization (Endocytosis) Binding to Antigen->Internalization (Endocytosis) 2. Internalization Endosome Endosome Internalization (Endocytosis)->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Release Payload Release Lysosome->Payload Release 4. Degradation Cell Death Cell Death Payload Release->Cell Death 5. Cytotoxicity

Caption: ADC internalization and payload release.

Conclusion

The this compound labeling strategy offers a robust and highly site-specific method for protein conjugation. Its key advantage lies in the stable re-bridging of native disulfide bonds, followed by a rapid and bioorthogonal tetrazine ligation. When compared to other methods, particularly traditional maleimide chemistry, the bis-sulfone approach provides superior linkage stability, which is critical for in vivo applications.[1][2][3][4][5] The validation of site-specificity through rigorous analytical techniques like peptide mapping is essential to fully realize the benefits of this advanced conjugation technology. This guide provides the foundational knowledge and protocols for researchers to effectively implement and validate this powerful labeling methodology.

References

A Comparative Guide to the Kinetic Analysis of Bis-sulfone-PEG4-Tetrazine Click Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficiency and speed of bioconjugation reactions are paramount. The inverse-electron-demand Diels-Alder (iEDDA) click reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a leading strategy due to its exceptional speed and bioorthogonality. This guide provides a comparative kinetic analysis of the Bis-sulfone-PEG4-Tetrazine moiety in this reaction, placing its performance in context with other prominent click chemistry alternatives.

The this compound reagent is designed for specific applications, such as the modification of disulfide bonds in proteins, offering a hydrophilic PEG4 spacer to enhance solubility.[1] The kinetic performance of its tetrazine group is a critical parameter for its utility.

Comparative Kinetic Data

The second-order rate constant (k₂) is a key metric for quantifying the speed of a bimolecular reaction. The following table summarizes the reported k₂ values for the iEDDA reaction involving a methyl-tetrazine (as a proxy for the this compound) and TCO, alongside other common click chemistry reactions.

Click ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
iEDDA Methyl-Tetrazine-PEG4 + TCO ~2,000 - 30,000 [2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO, BCN)0.28 - 1.9[4][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne (with Cu(I) catalyst)10 - 10,000[6]

Note: The rate constant for Methyl-Tetrazine-PEG4 + TCO is an approximation based on similar structures, as a specific peer-reviewed kinetic study for this compound was not available. The iEDDA reaction rates are highly dependent on the specific tetrazine and dienophile pairing.[5]

Experimental Workflow & Signaling Pathways

The determination of these kinetic parameters typically follows a well-defined experimental workflow. Below is a graphical representation of the process for the kinetic analysis of the Tetrazine-TCO click reaction.

experimental_workflow cluster_prep Reactant Preparation cluster_kinetic_analysis Kinetic Measurement cluster_data_analysis Data Analysis prep_tetrazine Prepare this compound stock solution (in DMSO) load_reactants Load reactant solutions into stopped-flow spectrophotometer prep_tetrazine->load_reactants prep_tco Prepare TCO derivative stock solution (in DMSO) prep_tco->load_reactants prep_buffer Prepare reaction buffer (e.g., PBS pH 7.4) prep_buffer->load_reactants equilibrate Equilibrate to reaction temperature (e.g., 37°C) load_reactants->equilibrate initiate_reaction Rapidly mix reactants equilibrate->initiate_reaction monitor_absorbance Monitor decrease in tetrazine absorbance (e.g., at 515-535 nm) initiate_reaction->monitor_absorbance plot_data Plot absorbance vs. time monitor_absorbance->plot_data fit_curve Fit data to a pseudo-first-order kinetic model plot_data->fit_curve calculate_k2 Calculate second-order rate constant (k₂) fit_curve->calculate_k2

Kinetic analysis workflow for the Tetrazine-TCO reaction.

Experimental Protocols

A detailed protocol for determining the second-order rate constant of a Tetrazine-TCO reaction using stopped-flow spectrophotometry is provided below. This protocol is based on methodologies reported in the literature.[3][7]

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and a trans-cyclooctene (TCO) derivative.

Materials:

  • This compound

  • TCO derivative (e.g., TCO-PEG4-amine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of the TCO derivative in anhydrous DMSO.

  • Working Solution Preparation:

    • Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is 1%.

    • Prepare a series of TCO derivative working solutions in PBS (pH 7.4) at concentrations ranging from 250 µM to 1000 µM (providing a 5 to 20-fold excess over the tetrazine). Ensure the final DMSO concentration is 1%.

  • Stopped-Flow Spectrophotometry:

    • Set the stopped-flow spectrophotometer to the desired temperature, typically 37°C.[3]

    • Load the 50 µM this compound solution into one syringe of the instrument.

    • Load one of the TCO derivative working solutions into the other syringe.

    • Allow the solutions to equilibrate to the set temperature for at least 10 minutes.[3]

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions.

    • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine at a wavelength between 515 nm and 535 nm over time.[3][7]

    • Record the absorbance data until the reaction is complete (i.e., the absorbance reading stabilizes).

    • Repeat the measurement for each of the different TCO concentrations.

  • Data Analysis:

    • For each TCO concentration, plot the natural logarithm of the absorbance (ln(Abs)) versus time.

    • Under pseudo-first-order conditions (where [TCO] >> [Tetrazine]), the plot should be linear. Determine the observed rate constant (k_obs) from the negative of the slope of this line.

    • Plot the calculated k_obs values against the corresponding TCO concentrations.

    • The second-order rate constant (k₂) is determined from the slope of this second plot (k_obs vs. [TCO]).

Discussion and Comparison

The iEDDA reaction between tetrazines and TCO derivatives stands out for its exceptionally fast kinetics, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC and at the upper end or exceeding those of CuAAC.[5][6] This rapid reaction rate is highly advantageous for in vivo applications where low concentrations of reactants are often necessary to minimize toxicity and off-target effects.

  • iEDDA vs. SPAAC: The iEDDA reaction is significantly faster than SPAAC.[5] This makes it more suitable for applications requiring rapid conjugation, such as in vivo imaging with short-lived radiotracers.

  • iEDDA vs. CuAAC: While CuAAC can also achieve high reaction rates, it requires a copper(I) catalyst, which can be toxic to cells and is therefore less ideal for in vivo studies. The catalyst-free nature of the iEDDA reaction is a major advantage in biological systems.

The choice of click chemistry reaction will ultimately depend on the specific application. For applications demanding the highest reaction speeds and biocompatibility, the iEDDA reaction with a tetrazine moiety, such as that in this compound, is a superior choice.

References

A Head-to-Head Comparison of Bioconjugation Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal bioconjugation strategy is paramount to the success of their work, impacting everything from the stability of therapeutic proteins to the efficacy of antibody-drug conjugates (ADCs). This guide provides an objective comparison of common bioconjugation techniques, supported by experimental data and detailed protocols to aid in making informed decisions for specific research needs.

This comparison focuses on four widely used bioconjugation methods: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide-thiol coupling for cysteine residues, strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," and the enzymatic approach of sortase-mediated ligation. Each method offers distinct advantages and is suited for different applications, depending on the biomolecule of interest and the desired outcome.

Quantitative Comparison of Bioconjugation Efficiencies

The efficiency of a bioconjugation reaction is a critical parameter, determining the yield and homogeneity of the final conjugate. The following table summarizes quantitative data on the efficiency of the four selected methods. It is important to note that efficiencies can vary significantly based on the specific reactants, buffer conditions, and reaction times.

Bioconjugation MethodTarget Functional GroupTypical Molar Excess of ReagentReaction TimeReported EfficiencyReference
NHS Ester Chemistry Primary Amines (e.g., Lysine)5-20 fold1-4 hours~1.1 labels per protein (BSA)[1]
Maleimide-Thiol Coupling Thiols (e.g., Cysteine)10-20 fold2 hours - overnight84 ± 4%[2][3]
DBCO-Azide Click Chemistry Azide1.5-3 fold2-12 hoursNear quantitative[4]
Sortase-Mediated Ligation N-terminal Glycine / C-terminal LPXTG1:1 (substrate:nucleophile)10-12 hours>90% conversion[5]

Experimental Workflows and Logical Relationships

To visualize the processes involved in bioconjugation and their applications, the following diagrams illustrate a generic workflow for producing an antibody-drug conjugate and the subsequent process of antibody internalization, a key step for the efficacy of many targeted therapies.

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing mAb_Production Monoclonal Antibody (mAb) Production (Cell Culture) mAb_Purification mAb Purification (Chromatography) mAb_Production->mAb_Purification Conjugation_Reaction Conjugation Reaction (mAb + Linker-Payload) mAb_Purification->Conjugation_Reaction Linker_Payload_Prep Linker-Payload Synthesis Linker_Payload_Prep->Conjugation_Reaction ADC_Purification ADC Purification (Removal of unconjugated components) Conjugation_Reaction->ADC_Purification Formulation Formulation & Fill/Finish ADC_Purification->Formulation

Figure 1. A generalized workflow for the production of an antibody-drug conjugate (ADC).

Antibody_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Figure 2. Signaling pathway of antibody-drug conjugate (ADC) internalization and payload release.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed, generalized protocols for the four bioconjugation methods discussed.

Protocol 1: NHS Ester-Mediated Amine Labeling

This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.

Materials:

  • Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS)[1]

  • NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)

  • Desalting column

Procedure:

  • Prepare the protein solution in the appropriate amine-free buffer.

  • Dissolve the NHS ester in a minimal amount of DMSO or DMF to create a stock solution.

  • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature.[1]

  • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.

  • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Maleimide-Mediated Thiol Coupling

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6]

  • Maleimide-functionalized reagent dissolved in DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • Prepare the protein solution in a degassed, thiol-free buffer.

  • (Optional) To reduce disulfide bonds and expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[7]

  • Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing.[6]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purify the conjugate using a desalting column to remove unreacted maleimide.

  • Characterize the conjugate to determine the extent of labeling.

Protocol 3: DBCO-Azide Click Chemistry (SPAAC)

This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Azide-containing molecule

  • Reaction buffer (azide-free)

Procedure:

  • Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.

  • Mix the DBCO-functionalized molecule with a 1.5 to 3-fold molar excess of the azide-containing molecule in the reaction buffer.[8]

  • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.[8] Longer incubation times may improve efficiency.[8]

  • The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

Protocol 4: Sortase-Mediated Ligation

This protocol describes the enzymatic ligation of a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine sequence.

Materials:

  • Purified protein with a C-terminal LPXTG recognition motif

  • Oligoglycine (e.g., GGG) containing peptide or molecule

  • Sortase A enzyme

  • Reaction buffer (e.g., Tris buffer with CaCl2)

Procedure:

  • Combine the LPXTG-containing protein and the oligoglycine nucleophile in the reaction buffer, typically at a 1:1 molar ratio.

  • Initiate the reaction by adding Sortase A enzyme. The optimal enzyme concentration should be determined empirically but is typically in the low micromolar range.

  • Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 4-12 hours.[9]

  • The reaction can be stopped by adding EDTA to chelate the Ca2+ ions, which are required for sortase activity.

  • Purify the ligated protein from the enzyme and unreacted substrates, often using affinity chromatography if one of the components has an affinity tag.

  • Analyze the product by SDS-PAGE and mass spectrometry to confirm successful ligation. Recent advancements, such as metal-assisted sortase-mediated ligation (MA-SML), have been shown to improve reaction efficiency.[5][10]

References

A Researcher's Guide to Evaluating Antibody-Drug Conjugate Homogeneity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of key analytical techniques for ensuring the quality and consistency of antibody-drug conjugates (ADCs).

The therapeutic success of antibody-drug conjugates (ADCs) hinges on their homogeneity, a critical quality attribute that directly influences their efficacy, safety, and pharmacokinetic profile. A heterogeneous ADC population, with variations in drug-to-antibody ratio (DAR), conjugation site, and aggregation state, can lead to unpredictable clinical outcomes. This guide provides a comparative overview of the most common analytical techniques used to assess ADC homogeneity, supported by experimental data and detailed protocols to aid researchers in selecting the optimal methods for their drug development programs.

Key Parameters for ADC Homogeneity Assessment

The primary goal of homogeneity analysis is to characterize the distribution of different ADC species. The key parameters evaluated include:

  • Drug-to-Antibody Ratio (DAR) Distribution: Determining the number of drug molecules conjugated to each antibody is crucial. A narrow DAR distribution is generally desirable for consistent efficacy and safety.[1]

  • Aggregation: The presence of ADC aggregates can lead to immunogenicity and altered pharmacokinetic properties.[2][3][4] Therefore, monitoring and controlling aggregation is a critical aspect of ADC development.

  • Charge Variants: Modifications to the antibody or the conjugation process can introduce charge heterogeneity, which may impact the ADC's stability and biological activity.[5][6]

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity. The most widely used techniques include chromatography, mass spectrometry, and capillary electrophoresis.

Chromatographic Methods

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR distribution of ADCs, particularly for cysteine-linked conjugates.[7][8][9] This non-denaturing technique separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Reversed-Phase Liquid Chromatography (RPLC) is another powerful tool for ADC analysis. It is often used to determine the average DAR by separating the denatured and reduced subunits of the ADC.[10][11] A recent innovation, native Reversed-Phase Liquid Chromatography (nRPLC), allows for the analysis of intact ADCs under non-denaturing conditions and is compatible with mass spectrometry.[10][12][13]

Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates in ADC samples.[2][3][4] This technique separates molecules based on their hydrodynamic radius, allowing for the detection of dimers, trimers, and higher-order aggregates.

Mass Spectrometry (MS)

Mass spectrometry provides detailed information on the molecular weight of the intact ADC and its subunits, enabling precise DAR determination and identification of different drug-loaded species.[14][15] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for comprehensive ADC characterization.[9][16] Native mass spectrometry is particularly valuable for analyzing cysteine-conjugated ADCs as it preserves the non-covalent interactions between the antibody chains.[17]

Capillary Electrophoresis (CE)

Capillary electrophoresis techniques, such as Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) and imaged Capillary Isoelectric Focusing (iCIEF), are high-resolution methods for assessing ADC purity and charge heterogeneity.[5][6] CE-SDS is used to determine the size and purity of the ADC, while iCIEF separates species based on their isoelectric point, providing insights into charge variants.[5]

Quantitative Data Summary

The following tables summarize key performance parameters of the discussed analytical techniques for ADC homogeneity evaluation.

Technique Parameter Measured Sample State MS Compatibility Key Advantages Limitations
HIC DAR DistributionNativeNo (due to high salt)Gold standard for DAR, non-denaturingNot MS-compatible, may not resolve positional isomers
RPLC Average DAR, Subunit AnalysisDenatured/ReducedYesHigh resolution, MS-compatibleDenaturing conditions, loses intact ADC information
nRPLC DAR Distribution, Positional IsomersNativeYesMS-compatible, non-denaturing, resolves isomersNewer technique, requires specific column chemistry
SEC AggregationNativeYesStandard for aggregate quantificationMay have non-specific interactions with hydrophobic ADCs
MS DAR, Molecular WeightNative or DenaturedN/AHigh accuracy and resolutionComplex data analysis
CE-SDS Purity, Size HeterogeneityDenaturedYesHigh resolution, automatedDenaturing conditions
iCIEF Charge HeterogeneityNativeNoHigh resolution for charge variantsNot MS-compatible

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio distribution of a cysteine-linked ADC.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the DAR distribution.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Average DAR Determination

Objective: To determine the average DAR of an ADC by analyzing its reduced light and heavy chains.

Materials:

  • RPLC column (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Reduce the ADC sample with DTT (e.g., 10 mM at 37°C for 30 minutes) to separate the light and heavy chains.

  • Inject the reduced sample onto the RPLC column.

  • Separate the chains using a gradient of Mobile Phase B.

  • Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR based on the relative abundance and drug load of each chain.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of aggregates in an ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • HPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample (typically 20-100 µg).

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for evaluating ADC homogeneity.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Homogeneity Analysis cluster_result Outcome ADC Antibody-Drug Conjugate DAR DAR Distribution (HIC, RPLC, MS) ADC->DAR Aggregation Aggregation (SEC) ADC->Aggregation Charge Charge Variants (iCIEF, CE-SDS) ADC->Charge Result Homogeneous ADC Characterization DAR->Result Aggregation->Result Charge->Result

Caption: General workflow for ADC homogeneity evaluation.

HIC_Workflow Sample ADC Sample HIC_Column HIC Column (e.g., Butyl) Sample->HIC_Column Gradient Salt Gradient (High to Low) HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Result DAR Distribution (DAR0, DAR2, DAR4...) Detection->Result

Caption: Workflow for HIC-based DAR analysis.

RPLC_MS_Workflow Sample ADC Sample Reduction Reduction (DTT) Sample->Reduction RPLC_Column RPLC Column (e.g., C4) Reduction->RPLC_Column MS_Detection Mass Spectrometry Detection RPLC_Column->MS_Detection Result Average DAR (from subunit masses) MS_Detection->Result

Caption: Workflow for RPLC-MS based average DAR analysis.

References

Safety Operating Guide

Proper Disposal of Bis-sulfone-PEG4-Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of Bis-sulfone-PEG4-Tetrazine based on available chemical information and standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with similar chemical structures. While this specific compound is often shipped as non-hazardous, related bis-sulfone and tetrazine compounds may cause skin and eye irritation. Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product. Do not dispose of this compound down the drain or in regular solid waste unless explicitly permitted by your institution's EHS office.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes), as chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases[1].

    • Store waste in a designated and clearly labeled satellite accumulation area within the laboratory[1][2].

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred for chemical waste[2].

    • The container must be in good condition with a secure, tight-fitting lid to prevent spills and evaporation[1][3].

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste[1][2].

    • Store the waste container in a secondary containment bin to mitigate potential leaks or spills.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers in a satellite accumulation area), contact your EHS department for pickup[1][2].

    • Provide the EHS department with a complete and accurate description of the waste.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.Standard Laboratory Practice
Waste Classification Treat as chemical waste. Do not dispose of in regular trash or down the drain.[4]
Waste Segregation Store separately from incompatible chemicals. Avoid mixing with other waste streams.[1]
Waste Container Use a labeled, leak-proof, and chemically compatible container with a secure lid.[1][2][3]
Storage Store in a designated satellite accumulation area with secondary containment.[1][2]
Final Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select Labeled, Compatible Waste Container B->C D Place Waste in Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Provide Accurate Waste Information H->I

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.